Mal-amide-PEG8-Val-Ala-PAB-PNP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C48H68N6O19 |
|---|---|
Peso molecular |
1033.1 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C48H68N6O19/c1-35(2)45(47(60)50-36(3)46(59)51-38-6-4-37(5-7-38)34-72-48(61)73-40-10-8-39(9-11-40)54(62)63)52-42(56)15-18-64-20-22-66-24-26-68-28-30-70-32-33-71-31-29-69-27-25-67-23-21-65-19-16-49-41(55)14-17-53-43(57)12-13-44(53)58/h4-13,35-36,45H,14-34H2,1-3H3,(H,49,55)(H,50,60)(H,51,59)(H,52,56)/t36-,45-/m0/s1 |
Clave InChI |
XKNFUEHAHZGFPB-PXQFAMQDSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-amide-PEG8-Val-Ala-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-amide-PEG8-Val-Ala-PAB-PNP, a key bifunctional linker used in the development of antibody-drug conjugates (ADCs). ADCs are a promising class of targeted cancer therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to tumor cells, minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This compound is a cleavable linker designed for controlled drug release within the tumor microenvironment.
Core Concepts and Mechanism of Action
This compound is a sophisticated molecule engineered with distinct functional units, each playing a crucial role in the overall performance of the resulting ADC.[1][2][3]
-
Maleimide (B117702) (Mal): This functional group provides a reactive handle for conjugation to the antibody. Specifically, the maleimide group reacts with free thiol (-SH) groups on cysteine residues of the antibody, forming a stable covalent thioether bond. This is a widely used and efficient method for antibody conjugation.
-
Polyethylene (B3416737) Glycol (PEG8): The eight-unit polyethylene glycol spacer enhances the aqueous solubility and biocompatibility of the linker and the final ADC.[4][5] The PEG spacer can also influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life and reduced aggregation.[4][5]
-
Valine-Alanine (Val-Ala): This dipeptide sequence serves as a substrate for proteases, particularly cathepsin B, which are highly expressed in the lysosomes of tumor cells.[6][] The cleavage of the peptide bond between valine and alanine (B10760859) by cathepsin B is the primary mechanism for the intracellular release of the cytotoxic payload.[6][] The Val-Ala linker has been shown to be an effective alternative to the more common Val-Cit linker, in some cases demonstrating improved hydrophilicity and reduced aggregation of the final ADC.[6][][9]
-
p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active cytotoxic drug.[10] This self-immolative feature ensures that the drug is released in its unmodified, active form.
-
p-Nitrophenyl (PNP): The p-nitrophenyl group is an excellent leaving group, facilitating the attachment of the cytotoxic payload to the linker. The payload, typically containing a nucleophilic group such as an amine or hydroxyl, displaces the PNP group to form a stable carbamate (B1207046) linkage.
The overall mechanism of action is a multi-step process that ensures targeted drug delivery and release:
-
Circulation: The ADC, with the drug conjugated via the this compound linker, circulates in the bloodstream. The linker is designed to be stable in plasma to prevent premature drug release and associated systemic toxicity.[1]
-
Targeting and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC into the cell, typically through endocytosis.
-
Lysosomal Trafficking: Once inside the cell, the ADC is trafficked to the lysosomes, which are acidic organelles containing a high concentration of proteases, including cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the Val-Ala dipeptide linker.[6][]
-
Self-Immolation and Drug Release: The cleavage of the peptide bond initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[10]
-
Cytotoxicity: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C45H63N5O18 | [11] |
| Molecular Weight | 962.0 g/mol | [11] |
| Purity | Typically ≥95% or ≥98% by HPLC | [3][11] |
| Solubility | Soluble in DMSO and DMF | [3][11] |
| Storage Conditions | -20°C for long-term storage | [3][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in the development of ADCs. These protocols are based on established methods for similar ADC linkers and should be optimized for specific antibodies, payloads, and experimental conditions.
Antibody-Drug Conjugation Protocol
This protocol describes the conjugation of a thiol-reactive linker like this compound to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Mal-amide-PEG8-Val-Ala-PAB-Payload conjugate
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5[12][13]
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Analytical instruments: UV-Vis spectrophotometer, HPLC (hydrophobic interaction chromatography - HIC, size-exclusion chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a known concentration (e.g., 5-10 mg/mL).
-
Add a molar excess of the reducing agent (TCEP or DTT) to the antibody solution. The exact molar ratio will depend on the desired number of free thiols (and thus the drug-to-antibody ratio, DAR) and should be optimized. For example, a 2-5 molar excess of TCEP can be used.[12]
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).[12]
-
Remove the excess reducing agent using a desalting column or diafiltration.
-
-
Linker-Payload Conjugation:
-
Dissolve the Mal-amide-PEG8-Val-Ala-PAB-Payload in a suitable organic solvent like DMSO.
-
Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of the linker-payload over the generated thiols is 1.5-2.0 fold.
-
Incubate the conjugation reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours or overnight. The reaction should be performed in the dark to protect any light-sensitive components.
-
-
Quenching:
-
Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups and stop the conjugation reaction.
-
Incubate for a short period (e.g., 20-30 minutes).
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC or TFF. The purification method should be chosen based on the scale of the reaction and the properties of the ADC.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the level of aggregation using SEC-HPLC.
-
Confirm the identity and purity of the ADC using mass spectrometry.
-
Cathepsin B Cleavage Assay
This assay is used to confirm the enzymatic release of the payload from the ADC in the presence of cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human cathepsin B
-
Cathepsin B activation buffer: e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Reaction buffer: e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Quenching solution: e.g., 10% trifluoroacetic acid (TFA)
-
Analytical instruments: HPLC or LC-MS
Procedure:
-
Cathepsin B Activation:
-
Pre-incubate the recombinant cathepsin B in the activation buffer at 37°C for 15-30 minutes to ensure the enzyme is active.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, mix the ADC solution with the reaction buffer.
-
Initiate the reaction by adding the activated cathepsin B to the ADC solution. The final concentrations of the ADC and enzyme should be optimized (e.g., 10 µM ADC and 100 nM cathepsin B).
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution to the aliquot.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload at each time point.
-
The rate of cleavage can be determined by plotting the concentration of the released payload against time.
-
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to assess the potential for premature drug release.
Materials:
-
Purified ADC
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Analytical instruments: ELISA, HPLC, or LC-MS
Procedure:
-
Incubation:
-
Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma samples.
-
Store the aliquots at -80°C until analysis.
-
-
Analysis:
-
The stability of the ADC can be assessed using several methods:
-
ELISA: Use an ELISA that specifically captures the antibody to measure the amount of conjugated drug remaining on the antibody over time.
-
HIC-HPLC: Analyze the plasma samples by HIC-HPLC to monitor changes in the DAR profile over time. A decrease in the average DAR indicates drug loss.
-
LC-MS: Use LC-MS to quantify the amount of free payload released into the plasma at each time point. This is the most direct measure of linker instability.
-
-
Mandatory Visualizations
Signaling Pathway of ADC Action
Caption: Mechanism of action for an antibody-drug conjugate utilizing a cleavable linker.
Experimental Workflow for ADC Conjugation
Caption: A typical workflow for the synthesis and purification of an antibody-drug conjugate.
Logical Relationship of Linker Components
Caption: Functional components of the this compound linker.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. This compound | ADC linker | TargetMol [targetmol.com]
- 3. Mal-PEG8-Val-Ala-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Val-Ala-PAB-PNP Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful and targeted therapeutic modality in oncology. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient cleavage and payload delivery within the target cancer cell. The Val-Ala-PAB-PNP linker is a protease-cleavable system designed to meet these stringent requirements.
This technical guide provides a comprehensive overview of the Val-Ala-PAB-PNP linker, including its mechanism of action, synthesis, and application in the development of ADCs. We will delve into the available data on its stability and efficacy, present detailed experimental protocols, and visualize key processes to aid in the understanding and implementation of this technology.
Core Components and Mechanism of Action
The Val-Ala-PAB-PNP linker is a multi-component system meticulously designed for controlled drug release. It comprises three key functional units:
-
Dipeptide Sequence (Valine-Alanine): This dipeptide serves as the recognition site for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment. The Val-Ala sequence offers advantages over the more conventional Val-Cit linker, including potentially improved hydrophilicity and plasma stability.[1]
-
Self-Immolative Spacer (p-Aminobenzyl Alcohol - PAB): The PAB group acts as a crucial electronic cascade system. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This self-immolative process ensures the traceless release of the unmodified cytotoxic drug.
-
Activated Leaving Group (p-Nitrophenyl Carbonate - PNP): The p-nitrophenyl carbonate is a highly reactive group that facilitates the conjugation of the linker to an amine-containing payload, forming a stable carbamate (B1207046) linkage.
The mechanism of drug release is a sequential process that occurs after the ADC has been internalized by the target cancer cell and trafficked to the lysosome.
Data Presentation
The following tables summarize the available quantitative data for the Val-Ala-PAB-PNP linker and related systems. It is important to note that specific data for the Val-Ala-PAB-PNP linker is limited in the public domain. Therefore, data from closely related linkers, such as Val-Cit-PAB, are included for comparative purposes and are clearly indicated.
Table 1: Plasma Stability of Val-Ala and Val-Cit Containing ADCs
| Linker | ADC Construct | Plasma Source | Time Point | % Payload Release | Reference |
| Val-Cit-PABC-MMAE | Trastuzumab | Rat | 7 days | ~75% reduction in bound drug | [2] |
| vc-MMAE | Various Antibodies | Mouse | 6 days | >20% | [3] |
| vc-MMAE | Various Antibodies | Rat | 6 days | >4% | [3] |
| vc-MMAE | Various Antibodies | Human | 6 days | <1% | [3] |
| vc-MMAE | Various Antibodies | Monkey | 6 days | <1% | [3] |
| Val-Ala | Not Specified | Mouse | 1 hour | Hydrolyzed | [1] |
| Val-Cit | Not Specified | Mouse | 1 hour | Hydrolyzed | [1] |
Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |
| Z-Val-Ala-AMC | 170 | 0.8 | 4700 | 6.0 | [4] |
| Z-Phe-Arg-AMC | - | - | - | 4.6 & 7.2 | [5][6] |
| Z-Arg-Arg-AMC | - | - | - | 4.6 & 7.2 | [5][6] |
| Abz-GIVRAK(Dnp)-OH | 15 | - | - | 4.6 | [7] |
| Abz-GIVRAK(Dnp)-OH | 51 | - | - | 5.5 | [7] |
Note: Data for Val-Ala cleavage by Cathepsin B is limited. The provided data for Z-Val-Ala-AMC is from a study on cathepsin H, but provides an indication of dipeptide cleavage kinetics. Other substrates are included for comparison of Cathepsin B activity.
Table 3: In Vitro Cytotoxicity of ADCs with Val-Ala and Val-Cit Linkers
| ADC Construct | Cell Line | IC50 (pM) | Reference |
| Trastuzumab-MMAE (Val-Ala linker) | HER2+ | 92 | [1] |
| Trastuzumab-MMAE (Val-Cit linker) | HER2+ | 14.3 | [1] |
| Trastuzumab-MMAE (β-galactosidase linker) | SK-BR-3 | 8.8 | [1] |
| Non-cleavable ADC | HER2+ | 609 | [1] |
| vc-MMAE | SKBR3 | 410,540 | [8] |
| vc-MMAE | HEK293 | 482,860 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the Fmoc-Val-Ala-PAB-PNP linker and its subsequent conjugation to a monoclonal antibody and a cytotoxic payload. These protocols are compiled from established methods for similar compounds and should be adapted and optimized for specific applications.
Protocol 1: Synthesis of Fmoc-Val-Ala-PAB-OH
This protocol describes the synthesis of the key intermediate, Fmoc-Val-Ala-PAB-OH, through the coupling of Fmoc-Val-Ala-OH with p-aminobenzyl alcohol.
Materials:
-
Fmoc-Val-Ala-OH
-
p-Aminobenzyl alcohol (PABA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Fmoc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Fmoc-Val-Ala-PAB-OH.
Protocol 2: Synthesis of Fmoc-Val-Ala-PAB-PNP
This protocol details the activation of the hydroxyl group of Fmoc-Val-Ala-PAB-OH with p-nitrophenyl chloroformate to yield the final linker.
Materials:
-
Fmoc-Val-Ala-PAB-OH
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-Val-Ala-PAB-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding cold diethyl ether to the concentrated residue.
-
Collect the solid by filtration and dry under vacuum to yield Fmoc-Val-Ala-PAB-PNP.[9]
Protocol 3: Conjugation of Drug-Linker to Antibody
This protocol outlines the steps for conjugating the payload-linker complex to a monoclonal antibody, such as Trastuzumab, via cysteine-thiol chemistry.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Fmoc-Val-Ala-PAB-PNP
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
Part A: Preparation of the Drug-Linker Complex
-
React Fmoc-Val-Ala-PAB-PNP with the amine-containing payload in a suitable solvent like DMF with a base such as DIPEA.
-
Purify the resulting Fmoc-protected drug-linker conjugate by HPLC.
-
Remove the Fmoc protecting group using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Purify the deprotected drug-linker complex by HPLC.
Part B: Antibody Reduction and Conjugation
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 5-10 molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds, exposing free sulfhydryl groups. Incubate at 37°C for 1-2 hours.
-
Dissolve the deprotected drug-linker complex in a minimal amount of DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 payload:antibody).
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to cap any unreacted maleimide (B117702) groups (if a maleimide-containing capping agent is used on the linker).
-
Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated drug-linker and other small molecules.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the Val-Ala-PAB-PNP linker technology.
Caption: Mechanism of action of an ADC with a Val-Ala-PAB-PNP linker.
Caption: Experimental workflow for ADC synthesis using a Val-Ala-PAB-PNP linker.
Caption: Signaling pathway of ADC-mediated cell killing.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of PEG8 in Enhancing ADC Linker Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature payload release in systemic circulation can lead to off-target toxicities, while insufficient cleavage at the tumor site can diminish anti-cancer activity. Polyethylene glycol (PEG) has emerged as a key component in linker design to modulate the physicochemical properties of ADCs. This in-depth technical guide explores the role of an eight-unit PEG spacer (PEG8) in enhancing ADC linker stability, supported by quantitative data, detailed experimental protocols, and visual workflows.
Impact of PEGylation on ADC Properties
The inclusion of PEG chains in ADC linkers is a strategic approach to address the challenges posed by hydrophobic payloads and to improve the overall pharmacokinetic profile of the conjugate. The length of the PEG chain is a crucial parameter that can be optimized to balance stability, solubility, and biological activity.
Enhancing Hydrophilicity and Solubility
Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation and poor solubility. This not only presents challenges in formulation and manufacturing but can also increase the risk of immunogenicity and accelerated clearance from circulation.[1] PEGylation, through the introduction of hydrophilic ethylene (B1197577) glycol units, effectively mitigates these issues. A case study demonstrated a remarkable 10-fold increase in solubility and a 6-fold reduction in aggregation after seven days in serum when a conventional non-PEG linker was substituted with a monodisperse PEG8 linker.[2] This enhancement in solubility is critical for achieving higher drug-to-antibody ratios (DARs) without compromising the physical stability of the ADC.[3]
Modulating Pharmacokinetics and Tolerability
The length of the PEG linker has a significant impact on the pharmacokinetic (PK) properties and tolerability of an ADC. Studies have shown a strong correlation between PEG chain length and the clearance rate of ADCs. In a study assessing ADCs with varying PEG sizes in Sprague-Dawley rats, it was observed that clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8.[4] This suggests that a PEG8 linker provides a sufficient hydrodynamic radius to reduce renal clearance and non-specific uptake.
Improved tolerability is another key advantage conferred by PEG8 linkers. In a mouse tolerability study, ADCs with linkers shorter than PEG8 were not well-tolerated at a 50 mg/kg dose, leading to significant weight loss. In contrast, ADCs incorporating a PEG8 spacer demonstrated improved tolerability.[4]
Quantitative Data on PEG8 Linker Stability
The stability of an ADC in circulation is paramount for ensuring that the cytotoxic payload is delivered to the target tumor cells. In vitro plasma stability assays are commonly used to predict the in vivo behavior of ADCs. A comparative study of linker stability in mouse plasma revealed that a PEG8 spacer provided superior stability over a shorter PEG4 spacer. After 24 hours of incubation, the ADC with the PEG4 spacer showed 22% deconjugation of the linker-payload, whereas the ADC with the PEG8 spacer exhibited only 12% deconjugation . This highlights the protective effect of the longer PEG chain against enzymatic degradation or premature cleavage in the bloodstream.
The following table summarizes the quantitative impact of PEG linker length on key ADC stability parameters, with a focus on PEG8.
| Parameter | PEG Length | Quantitative Finding | Species/Matrix | Reference |
| Pharmacokinetic Clearance | < PEG8 | Rapidly increased clearance rates | Sprague-Dawley Rat | [4] |
| PEG8 | Optimized (lower) clearance | Sprague-Dawley Rat | [4] | |
| In Vivo Tolerability | < PEG8 | Not tolerated at 50 mg/kg | Balb/C Mouse | [4] |
| PEG8 | Well-tolerated at 50 mg/kg | Balb/C Mouse | [4] | |
| In Vitro Linker Stability | PEG4 | 22% deconjugation at 24 hours | Mouse Plasma | |
| PEG8 | 12% deconjugation at 24 hours | Mouse Plasma | ||
| Solubility | Non-PEG | Baseline | - | [2] |
| PEG8 | 10-fold increase | Serum | [2] | |
| Aggregation | Non-PEG | Baseline | - | [2] |
| PEG8 | 6-fold reduction after 7 days | Serum | [2] |
Experimental Protocols for Assessing ADC Linker Stability
Rigorous and standardized experimental protocols are essential for accurately evaluating the stability of ADCs with PEG8 linkers. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from different species to predict its behavior in the circulatory system.
Objective: To determine the rate of drug deconjugation from the ADC in plasma over time.
Materials:
-
ADC with PEG8 linker
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma from the desired species.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).
-
At each time point, immediately stop the reaction by freezing the sample at -80°C.
-
Thaw the samples and perform immunoaffinity capture to isolate the ADC from plasma proteins.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
The rate of decrease in DAR over time is used to calculate the stability of the linker.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is a powerful technique to quantify the formation of high molecular weight species (aggregates) in ADC preparations.
Objective: To determine the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
ADC with PEG8 linker
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC or UPLC system with a UV detector
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min).
-
Inject a defined amount of the ADC sample (e.g., 10-20 µg) onto the column.
-
Monitor the elution profile at 280 nm.
-
The chromatogram will show peaks corresponding to aggregates (eluting first), the monomeric ADC, and potentially fragments (eluting last).
-
Integrate the peak areas to calculate the percentage of each species.
-
To assess stability, samples can be subjected to stress conditions (e.g., elevated temperature, freeze-thaw cycles) prior to SEC analysis.
Visualizing ADC Stability and Analysis Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Cellular pathway of an ADC with a PEG8 linker.
Caption: Experimental workflow for ADC stability analysis.
Conclusion
The incorporation of a PEG8 linker represents a significant advancement in ADC design, offering a powerful tool to enhance stability, improve solubility, and optimize pharmacokinetic properties. The quantitative data clearly demonstrates the superiority of PEG8 over shorter PEG chains in terms of in vitro stability and in vivo performance. By employing rigorous experimental protocols, researchers can effectively characterize the stability of their ADC candidates and select the most promising constructs for further development. The continued exploration of PEGylated linkers will undoubtedly play a crucial role in the generation of safer and more effective Antibody-Drug Conjugates for the treatment of cancer.
References
A Deep Dive into Cleavable Linkers for Antibody-Drug Conjugates in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this sophisticated therapeutic is the linker, a chemical bridge that must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the payload upon reaching the tumor microenvironment or within the target cancer cell. This in-depth technical guide explores the core principles, mechanisms, and experimental evaluation of cleavable linkers, providing a comprehensive resource for researchers and drug developers in the field.
The Critical Role of the Linker in ADC Design
The linker in an ADC is a critical determinant of its therapeutic index, directly influencing its efficacy, safety, and pharmacokinetic profile.[1] An ideal linker must strike a delicate balance between stability in the bloodstream and timely cleavage at the target site.[2][3] Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells, such as lower pH, higher concentrations of certain enzymes, or a more reducing environment.[4][]
Major Classes of Cleavable Linkers and Their Mechanisms
Cleavable linkers can be broadly categorized based on their cleavage mechanism. The three primary classes are pH-sensitive, reducible, and enzymatically-cleavable linkers.
pH-Sensitive (Acid-Labile) Linkers
These linkers are engineered to be stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[3]
-
Hydrazone Linkers: This was one of the first acid-labile linker technologies to be clinically validated.[] The hydrazone bond is formed between a ketone and a hydrazine (B178648). While effective at releasing the drug in the acidic intracellular compartments, traditional hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[4][7][8] The stability of hydrazone linkers can be influenced by the nature of the ketone and hydrazine precursors. For instance, hydrazones formed from aromatic aldehydes are generally more stable to acidic hydrolysis than those from aliphatic ones.[9]
Reducible (Disulfide) Linkers
Disulfide linkers exploit the significant difference in the reductive potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is approximately 1-10 mM inside cells, whereas it is in the micromolar range in the blood plasma.[4][10] This differential allows for the selective cleavage of the disulfide bond within the target cell, releasing the payload. The steric hindrance around the disulfide bond can be modulated to fine-tune the linker's stability and release kinetics.[11]
Enzymatically-Cleavable Linkers
This class of linkers incorporates a peptide sequence or a specific sugar moiety that is recognized and cleaved by enzymes that are either overexpressed in the tumor microenvironment or are abundant in the lysosomes of cancer cells.
-
Peptide Linkers: These are among the most widely used cleavable linkers in ADCs. They typically consist of a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which are substrates for lysosomal proteases like cathepsin B.[11][12] Cathepsin B is often upregulated in various tumor types.[13] The Val-Cit linker is known for its high stability in human plasma and efficient cleavage by cathepsin B.[11][13] However, it can be less stable in mouse plasma due to the activity of carboxylesterases.[11][14]
-
β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in lysosomes and can be overexpressed in some tumors.[12] ADCs with β-glucuronide linkers have demonstrated high plasma stability and potent in vitro and in vivo efficacy.[11]
Quantitative Comparison of Linker Performance
The choice of linker significantly impacts the stability and, consequently, the therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different cleavable linker technologies.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[11] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[11][14] |
| Valine-Alanine (Val-Ala) | Stable[11] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[11] | |
| pH-Sensitive | Hydrazone | ~2 days[4][11] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[7][11] |
| Silyl Ether | > 7 days[4] | A newer generation of acid-cleavable linkers with improved plasma stability.[4] | |
| Glutathione-Sensitive | Disulfide | Variable[11] | Stability can be modulated by steric hindrance around the disulfide bond.[11] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable[11] | Shows greater stability and efficacy in vivo compared to some peptide linkers.[11] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| ADC | Target Cell Line | Linker Type | IC50 (ng/mL) |
| cAC10-vc-MMAE | CD30+ L540cy | Val-Cit | 10-100 |
| cAC10-SPDB-DM4 | CD30+ Karpas 299 | Disulfide | 0.1-1 |
| anti-HER2-Gluc-MMAF | HER2+ SK-BR-3 | β-Glucuronide | 1-10 |
| Trastuzumab-Silyl Ether-MMAE | HER2+ NCI-N87 | Silyl Ether | ~1.5 |
Note: IC50 values are highly dependent on the cell line, payload potency, and drug-to-antibody ratio (DAR).
Key Experimental Protocols for Linker Evaluation
A robust preclinical evaluation of ADC linker stability and function is crucial for selecting promising candidates for further development. The following are detailed methodologies for key in vitro assays.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to predict its behavior in systemic circulation.
-
Objective: To quantify the premature release of the payload from the ADC in plasma from different species (e.g., human, mouse, rat).
-
Methodology (LC-MS Based):
-
Incubation: Incubate the ADC at a final concentration of approximately 1 mg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[15][16]
-
Sample Preparation: At each time point, precipitate the plasma proteins using acetonitrile (B52724). Centrifuge to pellet the proteins.
-
LC-MS Analysis: Analyze the supernatant to quantify the amount of free payload released from the ADC using a validated liquid chromatography-mass spectrometry (LC-MS) method.[17]
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of drug release and the half-life of the linker in plasma.
-
Lysosomal Cleavage Assay
This assay evaluates the efficiency of payload release in a simulated lysosomal environment.
-
Objective: To determine the rate of linker cleavage and payload release by lysosomal enzymes.
-
Methodology (for Peptide Linkers):
-
Enzyme Activation: Activate recombinant human cathepsin B in an assay buffer (e.g., pH 5.0-6.0 with DTT).[12][18]
-
Reaction Initiation: Initiate the cleavage reaction by adding the activated cathepsin B to the ADC solution (e.g., 1 µM ADC, 20 nM enzyme). Incubate at 37°C.[12]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by acidifying the sample.[12]
-
Sample Preparation: Precipitate the remaining ADC and enzyme with acetonitrile and centrifuge.
-
HPLC Analysis: Analyze the supernatant using reverse-phase HPLC to separate and quantify the released payload.[12]
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[12]
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the potency of the ADC in killing target cancer cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a panel of cancer cell lines.
-
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight.[19][20][21]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control articles (unconjugated antibody, free payload). Incubate for 48-144 hours.[19][20]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan (B1609692) crystals.[19]
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19][20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
-
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
-
Objective: To assess the bystander killing potential of an ADC.
-
Methodology (Co-culture Assay):
-
Cell Lines: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP) for identification.[22][23]
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same well.[22][23]
-
ADC Treatment: Treat the co-culture with the ADC.
-
Analysis: After a set incubation period, use flow cytometry or high-content imaging to quantify the viability of the Ag- (GFP-positive) cells. A decrease in the viability of the Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.[22]
-
Conclusion
The linker is a pivotal component in the design of effective and safe antibody-drug conjugates. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and the experimental methods for their evaluation is essential for the development of next-generation targeted therapies. By carefully selecting and optimizing the linker chemistry, researchers can enhance the therapeutic window of ADCs, leading to improved outcomes for cancer patients. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug developers working to advance this promising class of therapeutics.
References
- 1. abzena.com [abzena.com]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. benchchem.com [benchchem.com]
- 23. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
The Versatility of p-Nitrophenyl Carbonate in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of molecules to biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development. This guide provides a comprehensive technical overview of p-nitrophenyl (PNP) carbonate chemistry, a powerful tool for the modification of proteins, antibodies, and other biomolecules. We will delve into the reaction mechanisms, provide detailed experimental protocols, present quantitative data for critical parameters, and offer a comparative perspective against other common bioconjugation reagents.
Core Principles of p-Nitrophenyl Carbonate Chemistry
p-Nitrophenyl carbonates are activated esters that serve as effective reagents for the acylation of primary and secondary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines. This reaction results in the formation of a stable carbamate (B1207046) linkage and the release of p-nitrophenolate, a chromogenic leaving group that allows for spectrophotometric monitoring of the reaction progress.[1]
The general reaction mechanism is a two-step nucleophilic acyl substitution. First, the amine nucleophile attacks the carbonyl carbon of the p-nitrophenyl carbonate, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the formation of the carbamate bond and the departure of the p-nitrophenoxide leaving group.
Applications in Bioconjugation
The reactivity and stability profile of p-nitrophenyl carbonates make them suitable for a range of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): p-Nitrophenyl carbonates are employed to activate cytotoxic drug payloads for subsequent conjugation to monoclonal antibodies, creating targeted cancer therapeutics.[2] The resulting carbamate linkage provides a stable connection between the drug and the antibody in circulation.
-
PEGylation: Polyethylene glycol (PEG) chains activated with p-nitrophenyl carbonate are used to modify proteins and peptides.[3] PEGylation can improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic size, solubility, and in vivo half-life.
-
Protein Labeling and Immobilization: Biomolecules can be labeled with fluorescent dyes, biotin, or other reporter molecules that have been activated with p-nitrophenyl carbonate. This chemistry is also utilized to immobilize proteins onto solid supports for applications in diagnostics and biocatalysis.[1]
-
Drug Delivery Systems: Ligand-directed drug delivery systems can be constructed using p-nitrophenyl carbonate chemistry to create prodrugs that release their active payload in a targeted manner.[2]
Quantitative Data for Bioconjugation Parameters
The efficiency and stability of bioconjugation reactions are critical for the development of robust and reproducible bioconjugates. The following tables summarize key quantitative data related to the use of p-nitrophenyl carbonate in bioconjugation.
| Parameter | Value | Conditions | Reference |
| pH Optimum for Conjugation | 8.5 | Carbonate buffer | [4] |
| Effect of Temperature | Increased efficiency at 37°C vs. 22°C | Carbonate buffer, pH 8.5 | [4] |
| Conjugation Yield | 20-35% | 10:1 molar ratio of activated glycan to BSA | [4] |
Table 1: Reaction Conditions for p-Nitrophenyl Carbonate Bioconjugation. This table outlines the optimal pH and the effect of temperature on the efficiency of bioconjugation reactions using a p-nitrophenyl activated molecule.
| pH | % Hydrolysis (4h) | % Hydrolysis (12h) | % Hydrolysis (48h) |
| 4 | Not reported | Not reported | Not reported |
| 5 | Not reported | Not reported | Not reported |
| 6 | Not reported | Not reported | Not reported |
| 7 | 0% | 5% | 77% |
Table 2: Stability of a Ligand-Directed p-Nitrophenyl Carbonate (LDNPC) Reagent. This table shows the percentage of hydrolysis of a specific LDNPC reagent over time at different pH values, indicating its relative stability in acidic and neutral conditions.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving p-nitrophenyl carbonate chemistry.
Synthesis of a p-Nitrophenyl Carbonate Activated Payload for ADCs
This protocol describes the activation of a benzylic alcohol on a linker with p-nitrophenyl chloroformate, a common precursor for creating p-nitrophenyl carbonate activated molecules.
Materials:
-
Benzylic alcohol-containing linker
-
p-Nitrophenyl chloroformate
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)
Procedure:
-
Dissolve the benzylic alcohol-containing linker in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution (typically 1.1 to 1.5 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-nitrophenyl chloroformate (typically 1.1 to 1.5 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the pure p-nitrophenyl carbonate activated payload.
General Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of a p-nitrophenyl carbonate-activated molecule to a protein. Optimization of the molar ratio of reactants, reaction time, and temperature may be required for specific proteins and labels.
Materials:
-
Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.5-8.5). Ensure the buffer is free of primary amines (e.g., Tris).
-
p-Nitrophenyl carbonate-activated molecule (e.g., drug-linker) dissolved in a compatible organic solvent (e.g., DMSO or DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).
Procedure:
-
Prepare the protein solution at a concentration of 5-10 mg/mL in the chosen reaction buffer.
-
Prepare a stock solution of the p-nitrophenyl carbonate-activated molecule in an organic solvent.
-
Add the desired molar excess of the activated molecule to the protein solution. A starting point is often a 5 to 20-fold molar excess. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours with gentle mixing.[4] The release of yellow p-nitrophenolate can be monitored spectrophotometrically at approximately 400 nm.
-
Quench the reaction by adding a quenching solution to react with any unreacted activated molecules.
-
Purify the resulting bioconjugate from excess reagents and byproducts using an appropriate purification method such as SEC or TFF.[5]
Characterization of the Bioconjugate
After purification, it is essential to characterize the bioconjugate to determine the extent of labeling and confirm its integrity.
-
Drug-to-Antibody Ratio (DAR): For ADCs, the average number of drug molecules conjugated to each antibody is a critical quality attribute. The DAR can be determined using techniques such as:
-
UV/Vis Spectroscopy: By measuring the absorbance at two different wavelengths (one for the antibody and one for the drug), the concentrations of each can be determined and the DAR calculated.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[7]
-
Mass Spectrometry (MS): LC-MS can be used to determine the exact mass of the intact or reduced ADC, allowing for the precise determination of the different drug-loaded species.
-
Visualizing Bioconjugation Workflows and Pathways
Graphviz diagrams can be used to illustrate the logical steps in bioconjugation processes and the underlying chemical transformations.
Figure 1: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using p-nitrophenyl carbonate chemistry.
Figure 2: Reaction mechanism of p-nitrophenyl carbonate with a primary amine on a biomolecule.
Comparison with N-Hydroxysuccinimide (NHS) Esters
N-Hydroxysuccinimide (NHS) esters are another widely used class of amine-reactive reagents in bioconjugation. While both PNP carbonates and NHS esters react with amines to form stable covalent bonds, there are some key differences to consider.
| Feature | p-Nitrophenyl Carbonates | N-Hydroxysuccinimide (NHS) Esters |
| Resulting Linkage | Carbamate | Amide |
| Leaving Group | p-Nitrophenolate (chromogenic) | N-Hydroxysuccinimide |
| Hydrolytic Stability | Generally more stable to hydrolysis at neutral and slightly acidic pH.[2] | More susceptible to hydrolysis, especially at higher pH.[8] |
| Reactivity | Generally less reactive than NHS esters. | Highly reactive towards primary amines. |
Table 3: Comparison of p-Nitrophenyl Carbonates and NHS Esters. This table highlights the key differences between these two common amine-reactive bioconjugation reagents.
The choice between using a p-nitrophenyl carbonate and an NHS ester will depend on the specific application. The higher stability of PNP carbonates can be advantageous in situations where the activated molecule needs to be stored or handled in aqueous solutions for extended periods. The chromogenic nature of the p-nitrophenolate leaving group also provides a convenient way to monitor the reaction. However, the higher reactivity of NHS esters may be preferred for rapid and efficient labeling of proteins.
Conclusion
p-Nitrophenyl carbonate chemistry offers a versatile and reliable method for the bioconjugation of a wide range of molecules to proteins, antibodies, and other biomolecules. The formation of stable carbamate linkages, coupled with the ability to monitor the reaction via the release of a chromogenic leaving group, makes this a valuable tool for researchers in drug development and biotechnology. By understanding the core principles, optimizing reaction conditions, and utilizing appropriate characterization techniques, scientists can effectively leverage p-nitrophenyl carbonate chemistry to create novel and impactful bioconjugates.
References
- 1. Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current approaches for the purification of antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Lynchpin of Targeted Drug Delivery: A Technical Guide to the P-Aminobenzyl Self-Immolative Spacer
For Immediate Release
[CITY, State] – [Date] – In the intricate world of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the efficacy of a treatment hinges on the precise and timely release of a potent payload within the target cell. At the heart of this crucial process often lies the p-aminobenzyl (PAB) self-immolative spacer. This technical guide provides an in-depth exploration of the PAB spacer's function, mechanism, and the experimental methodologies used to evaluate its performance, tailored for researchers, scientists, and drug development professionals.
The PAB spacer is a critical component in the linker technology of numerous successful ADCs, including several FDA-approved therapies.[1] Its primary role is to ensure the stable conjugation of a drug to its carrier, typically a monoclonal antibody, while in circulation, and then to facilitate the rapid and complete release of the unmodified, active drug following a specific triggering event within the cancer cell.
Core Mechanism: The 1,6-Elimination Cascade
The functionality of the PAB spacer is predicated on a well-characterized 1,6-elimination reaction, an electronic cascade that leads to the spacer's fragmentation.[1] This process is initiated by the cleavage of a promoiety attached to the aniline (B41778) nitrogen of the PAB group. In a common ADC design, this trigger is an enzymatically cleavable dipeptide, such as valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like cathepsin B, an enzyme often overexpressed in tumor cells.[2][3]
Upon enzymatic cleavage of the trigger, the unmasked aniline nitrogen initiates a rapid and irreversible 1,6-elimination. This electronic cascade results in the formation of an azaquinone methide intermediate and the concomitant release of the unmodified cytotoxic drug.[4] The efficiency and kinetics of this self-immolation are paramount to the therapeutic efficacy and safety profile of the ADC.[1]
Quantitative Analysis of Linker Performance
The selection of a linker system has a profound impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies, with a focus on those incorporating the PAB spacer.
Table 1: Plasma Stability of Cleavable Linkers
A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.
| Linker Type | Sub-type | Half-life in Human Plasma (t½) | Notes |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[5] |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[5] | |
| pH-Sensitive | Hydrazone | Variable (hours to days) | Stability is pH-dependent; generally less stable than modern protease-sensitive linkers. |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be compromised by exchange with free thiols in circulation. |
Table 2: In Vitro Potency of ADCs with Different Linkers
The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in a cell-based assay. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| Protease-Sensitive (Val-Cit-PAB) | MMAE | HER2+ | 61 | [5] |
| Protease-Sensitive (Val-Ala-PAB) | MMAE | HER2+ | - | Comparable potency to Val-Cit linkers.[6] |
| pH-Sensitive (Hydrazone) | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[5] |
| Enzyme-Sensitive (Sulfatase-cleavable) | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC.[5] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
The development and validation of ADCs utilizing the PAB spacer involve a series of rigorous experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of Val-Cit-PAB-MMAE Drug-Linker
This protocol outlines the solid-phase synthesis of a common Val-Cit-PAB linker attached to the cytotoxic payload monomethyl auristatin E (MMAE).
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)
-
p-Aminobenzyl alcohol (PABOH)
-
Monomethyl auristatin E (MMAE)
-
Coupling reagents: HBTU, HOBt, HATU, DIPEA
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling (Citrulline): Couple Fmoc-Cit-OH to the resin using HBTU, HOBt, and DIPEA in DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Valine): Couple Fmoc-Val-OH as described in step 3.
-
PABOH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide using a suitable coupling agent like HATU.
-
MMAE Conjugation: Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF. Add HOBt and pyridine (B92270) and stir at room temperature. Monitor the reaction by HPLC.
-
Fmoc Deprotection: Dissolve the product from the previous step in DMF and add piperidine to remove the final Fmoc group.
-
Purification: Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC and lyophilize to a solid.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC constructs and free payload
-
MTT solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the free payload. Add the dilutions to the appropriate wells and incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 3: ADC Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature drug release in plasma.
Materials:
-
ADC construct
-
Human and/or animal plasma
-
Incubator at 37°C
-
LC-MS system
-
ELISA plates and reagents
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis Methods:
-
LC-MS for Drug-to-Antibody Ratio (DAR) Analysis: Analyze the ADC at different time points to determine the average DAR. A decrease in DAR over time indicates payload loss.
-
ELISA for Conjugated Antibody: Use a capture ELISA to quantify the amount of antibody still conjugated to the drug.
-
LC-MS for Free Payload Quantification: Extract and quantify the amount of released, free payload in the plasma.
-
-
Data Analysis: Plot the average DAR, percentage of conjugated antibody, or concentration of free payload over time to determine the stability profile and half-life of the ADC in plasma.
Visualizing the ADC Workflow
The development and evaluation of an ADC is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical experimental workflow.
Conclusion
The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC design, enabling the conditional release of cytotoxic payloads in a highly controlled manner. Its reliable 1,6-elimination mechanism has been instrumental in the success of numerous targeted therapies. A thorough understanding of its function, coupled with rigorous experimental evaluation of linker stability and potency, is essential for the continued development of next-generation ADCs with improved therapeutic windows. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
A Technical Guide to Cathepsin B-Cleavable Peptide Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging the Tumor Microenvironment
The targeted delivery of potent cytotoxic agents to tumor cells, while sparing healthy tissues, represents a central goal in modern oncology. Antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic modality to achieve this, combining the specificity of a monoclonal antibody with the cell-killing power of a small-molecule drug.[1] The lynchpin of this technology is the linker, which must remain stable in systemic circulation but efficiently release the drug payload upon reaching the target site.[1][2]
Cathepsin B, a lysosomal cysteine protease, has become a key target for linker design.[] This enzyme is crucial for intracellular protein degradation and is often overexpressed in various tumor types.[4][5] Its activity is maximal in the acidic environment of the lysosome (pH 4.5-5.5), a common destination for internalized ADCs.[1] This differential expression and activity profile between tumor and healthy tissues provide a biological trigger for site-specific drug release. This guide provides an in-depth overview of the design, mechanism, and evaluation of Cathepsin B-cleavable peptide linkers.
Core Principles of Cathepsin B-Cleavable Linkers
The design of an effective Cathepsin B-cleavable linker hinges on two opposing properties: high stability in plasma and rapid cleavage within the lysosome.
-
Plasma Stability: The linker must be robust enough to prevent premature drug release in the bloodstream, which could lead to systemic toxicity and a reduced therapeutic window.[2] Enzymatically cleavable linkers, such as those targeting Cathepsin B, generally exhibit excellent plasma stability, comparable to non-cleavable linkers.[6][7]
-
Lysosomal Cleavage: Upon ADC internalization and trafficking to the lysosome, the linker must be efficiently recognized and hydrolyzed by Cathepsin B (and other related cathepsins) to liberate the active drug.[8][9]
The most widely adopted and clinically validated Cathepsin B-cleavable sequence is the dipeptide valine-citrulline (Val-Cit) .[1][] This sequence is often coupled with a self-immolative spacer , such as p-aminobenzyl carbamate (B1207046) (PABC), to ensure the complete and traceless release of the unmodified payload.[10][11]
Mechanism of Action: The Val-Cit-PABC System
The cleavage of the Val-Cit-PABC linker is a sequential process that ensures drug release occurs only after lysosomal internalization.
-
ADC Internalization: An ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endo-lysosomal pathway.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer.[8] The Valine and Citrulline residues occupy the P2 and P1 positions of the substrate, respectively, fitting into the S2 and S1 pockets of the enzyme's active site.[1]
-
Self-Immolation: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction within the PABC spacer.[11][12] This electronic cascade results in the release of the active drug, carbon dioxide, and a remnant aromatic structure.[7] This self-immolative step is crucial as it ensures the released drug is in its original, unmodified, and fully potent form.[10]
Quantitative Analysis of Cathepsin B Substrates
The efficiency of cleavage is a critical parameter in linker design. This is often quantified by determining the kinetic constants (kcat and KM) of Cathepsin B for various peptide substrates. While specific data for full linker-drug conjugates is often proprietary, studies on fluorogenic peptide substrates provide valuable comparative insights.
| Substrate Sequence | Reporter | Relative kcat/KM | pH Optimum | Notes |
| Z-Val-Cit-AMC | AMC | High | Acidic | The canonical sequence for Cathepsin B linkers, showing high specificity and cleavage rates. |
| Z-Phe-Arg-AMC | AMC | Moderate | Broad | Cleaved by Cathepsin B, but also shows significant cleavage by other cysteine cathepsins (L, K, S, V), indicating lower specificity.[13] |
| Z-Arg-Arg-AMC | AMC | Low (Acidic pH) High (Neutral pH) | Neutral | Often used as a substrate but is not specific for Cathepsin B and shows poor activity at lysosomal pH.[13][14] |
| Z-Nle-Lys-Arg-AMC | AMC | High | Broad | A highly efficient substrate that maintains high activity across both acidic and neutral pH ranges and shows high specificity for Cathepsin B over other cathepsins.[13] |
| Gly-Phe-Leu-Gly | Various | Variable | Acidic | An older linker sequence, also cleaved by Cathepsin B. |
| Phe-Lys | Various | Variable | Acidic | Another dipeptide sequence known to be a substrate for Cathepsin B. |
Z = Carboxybenzyl protecting group; AMC = 7-amino-4-methylcoumarin; Nle = Norleucine. Data is compiled for illustrative and comparative purposes.
Experimental Protocols
Validating the performance of a Cathepsin B-cleavable linker requires a suite of standardized assays.
In Vitro Cathepsin B Cleavage Assay
This assay directly measures the enzymatic cleavage of the linker by purified Cathepsin B.
Objective: To quantify the rate of drug release from an ADC or substrate in the presence of recombinant human Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
ADC or peptide-fluorophore substrate (e.g., Z-Val-Cit-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Prepare a 10 µg/mL solution of Cathepsin B in fresh Activation Buffer. Incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.[4][15]
-
Reaction Setup: Dilute the activated Cathepsin B to the final working concentration (e.g., 0.1-0.2 ng/µL) in Assay Buffer.[15] Add 50 µL of this solution to the wells of a 96-well plate.
-
Control Wells: Prepare a "substrate blank" control containing 50 µL of Assay Buffer without the enzyme to measure background fluorescence.[4]
-
Substrate Preparation: Prepare a working solution of the ADC or fluorogenic substrate (e.g., 20 µM) in Assay Buffer.[15]
-
Initiate Reaction: To start the reaction, add 50 µL of the substrate working solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity in kinetic mode for a set period (e.g., 5-30 minutes) at the correct excitation/emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[15]
-
Data Analysis: Subtract the fluorescence readings of the substrate blank from the enzyme-containing wells. The initial reaction velocity (V₀) is determined from the linear portion of the fluorescence vs. time plot.[4]
ADC Plasma Stability Assay
This assay assesses the stability of the ADC linker in a biologically relevant matrix, simulating its time in circulation.
Objective: To measure the extent of premature drug deconjugation from an ADC when incubated in plasma.[16][17]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Frozen plasma from relevant species (e.g., human, mouse, rat)[18]
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system for quantification (e.g., LC-MS, ELISA)[2][16]
Procedure:
-
Thaw Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the ADC into the plasma to a final concentration (e.g., 50-100 µg/mL). Prepare a control sample by spiking the ADC into PBS.
-
Time Course: Incubate the samples at 37°C.[2] At designated time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots and immediately freeze them at -80°C to stop any further reaction.[18]
-
Sample Analysis: The amount of intact ADC, total antibody, or released drug-linker is quantified at each time point.
-
ELISA-based methods: A common approach involves a sandwich ELISA. One antibody captures the total antibody (conjugated and unconjugated), while a second antibody, specific to the drug payload, is used for detection. The ratio of conjugated to total antibody provides a measure of stability.[2]
-
LC-MS-based methods: Liquid chromatography-mass spectrometry can be used to measure the average drug-to-antibody ratio (DAR) over time or to quantify the free payload in the plasma.[16][17] This is often the preferred method for its high sensitivity and specificity.
-
-
Data Analysis: Plot the percentage of intact ADC or average DAR as a function of time to determine the stability profile and calculate the ADC half-life in plasma.
Conclusion and Future Directions
Cathepsin B-cleavable linkers, particularly the Val-Cit-PABC system, represent a mature and clinically successful strategy for targeted drug delivery.[1][] Their effectiveness is rooted in the differential biochemistry of the tumor microenvironment, offering a robust mechanism for conditional payload release. However, research continues to refine this approach. Areas of active investigation include:
-
Novel Peptide Sequences: Exploring alternative peptide sequences to modulate cleavage kinetics or improve specificity.[19]
-
Mitigating Off-Target Cleavage: While generally stable, some Val-Cit linkers show susceptibility to cleavage by other enzymes like carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluation.[8][20] Designing linkers resistant to this off-target activity is an ongoing effort.[8]
-
Multi-Enzyme Responsive Linkers: Developing linkers that can be cleaved by a broader range of lysosomal proteases to overcome potential resistance mechanisms related to the downregulation of a single enzyme.[8][9]
The principles and methodologies outlined in this guide provide a foundational understanding for researchers engaged in the development of next-generation ADCs and other targeted therapeutics. A thorough characterization of linker stability and cleavage is paramount to designing safe and effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Selection of an Amino Acid Site with One of the Fastest Cleavage Kinetics by the Endosomal Protease Cathepsin B for Potential Use in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Mal-amide-PEG8-Val-Ala-PAB-PNP: A Key Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and application of the cleavable ADC linker, Mal-amide-PEG8-Val-Ala-PAB-PNP. This linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic agents to cancer cells, a cornerstone of modern antibody-drug conjugate (ADC) design.
Core Chemical Properties
This compound is a multi-component linker system designed for optimal stability in circulation and efficient payload release within the target cell. Its structure is meticulously designed with distinct functional units, each playing a critical role in the overall performance of the ADC.
| Property | Data | Source(s) |
| Molecular Formula | C48H68N6O19 | [1][2] |
| Molecular Weight | 1033.08 g/mol | [1][2][3] |
| Appearance | Viscous liquid | [4] |
| Purity | >96% | [5] |
| Solubility | Soluble in DMSO (80 mg/mL, 77.44 mM), DMF | [6] |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [6] |
Structural Components and Their Functions
The this compound linker is comprised of several key functional moieties:
-
Maleimide (B117702) (Mal): This functional group provides a reactive handle for the site-specific conjugation to thiol groups (-SH) on cysteine residues of a monoclonal antibody. The reaction between a maleimide and a thiol proceeds readily at neutral pH to form a stable thioether bond.
-
Polyethylene (B3416737) Glycol (PEG8): The eight-unit polyethylene glycol spacer enhances the hydrophilicity of the linker and the resulting ADC. This improved water solubility can help to reduce aggregation, improve pharmacokinetic properties, and prolong the circulation time of the ADC in the bloodstream.
-
Valine-Alanine (Val-Ala): This dipeptide sequence serves as a specific cleavage site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. The enzymatic cleavage of this peptide bond is the initiating step for payload release.
-
p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached payload in its active form.
-
p-Nitrophenyl (PNP) Carbonate: The p-nitrophenyl carbonate is a highly activated leaving group. This functionality allows for the efficient and straightforward attachment of amine-containing cytotoxic payloads to the linker.
Mechanism of Action: Targeted Payload Release
The therapeutic efficacy of an ADC constructed with this linker is contingent upon the precise and controlled release of its cytotoxic payload within the target cancer cell. This process is a well-orchestrated sequence of events, as depicted below.
Caption: The sequential process of ADC targeting, internalization, and intracellular payload release.
Experimental Protocols
The synthesis of a functional ADC using the this compound linker involves a multi-step process. The following are generalized protocols based on standard bioconjugation techniques for similar linkers.
Payload Attachment to the Linker
This initial step involves the reaction of an amine-containing cytotoxic drug with the p-nitrophenyl carbonate group of the linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add the amine-containing cytotoxic payload to the solution (typically 1.0-1.2 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by HPLC or LC-MS.
-
Purify the resulting maleimide-functionalized drug-linker construct by preparative HPLC.
-
Lyophilize the purified product to obtain a solid powder.
Antibody-Drug Conjugation
This step involves the conjugation of the maleimide-functionalized drug-linker to the monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
The purified maleimide-functionalized drug-linker
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Size-exclusion chromatography (SEC) or other protein purification methods
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody, add a 10-20 fold molar excess of TCEP or DTT.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to the conjugation buffer.
-
-
Conjugation:
-
Dissolve the maleimide-functionalized drug-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the number of available thiol groups.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove the unreacted drug-linker and any aggregates by size-exclusion chromatography.
-
The purified ADC can be concentrated and buffer-exchanged into a formulation buffer.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of an antibody-drug conjugate.
Conclusion
The this compound linker represents a highly engineered and versatile tool in the development of next-generation antibody-drug conjugates. Its modular design, incorporating a stable antibody attachment chemistry, a hydrophilic spacer, a specific enzymatic cleavage site, and a self-immolative moiety, allows for the creation of ADCs with a favorable therapeutic index. A thorough understanding of its chemical properties and mechanism of action is paramount for researchers and scientists working to advance the field of targeted cancer therapy. While specific quantitative data on the stability and reaction kinetics of this particular linker are not widely available in the public domain, the principles and protocols outlined in this guide, based on closely related chemistries, provide a solid foundation for its successful implementation in ADC research and development.
References
An In-Depth Technical Guide to Antibody-Drug Conjugate (ADC) Linker Components and Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of the ADC.[2] A well-designed linker must maintain a stable connection between the antibody and payload in systemic circulation to minimize off-target toxicity, while enabling efficient and selective release of the cytotoxic agent upon reaching the target tumor cells.[3] This guide provides a comprehensive overview of ADC linker components, their functions, and the experimental protocols used to characterize their performance.
Core Components and Functions of ADC Linkers
The linker in an ADC is not merely a passive connector but an active modulator of the conjugate's properties. It is typically composed of three main parts: a conjugation group for attachment to the antibody, a spacer to provide distance and influence physicochemical properties, and a cleavage/release mechanism for the payload. The design of each of these components is crucial for the success of the ADC.
The choice of linker chemistry significantly impacts various properties of the ADC, including its toxicity, specificity, stability, and potency.[1] Key parameters in linker design include the conjugation site on the antibody, the length of the linker, the conjugation chemistry, whether the linker is cleavable or non-cleavable, and the degree of steric hindrance around the cleavage site.[2][4]
Types of ADC Linkers and Their Mechanisms of Action
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their payload release mechanism.[1][3]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific conditions within the tumor microenvironment or inside the target cancer cell.[5] This targeted release can be triggered by several mechanisms:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[5][] A commonly used dipeptide sequence is valine-citrulline (Val-Cit).[5]
-
pH-Sensitive Linkers: These linkers utilize acid-labile groups, such as hydrazones, that are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of reducing agents, such as glutathione, which are found at significantly higher levels inside cells compared to the bloodstream.[5][]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[5] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[4]
Non-Cleavable Linkers
Non-cleavable linkers form a highly stable bond between the antibody and the payload. The release of the payload occurs only after the ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[5] This results in the release of the payload still attached to the linker and the amino acid residue to which it was conjugated.[4]
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which generally leads to a lower risk of systemic toxicity and a more favorable safety profile.[7] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which prevents a bystander effect.[4] Therefore, ADCs with non-cleavable linkers are generally more effective against tumors with high and uniform antigen expression.[4]
Quantitative Comparison of ADC Linker Properties
The choice of linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for different linker types.
| Linker Type | Representative Linker | Example ADC | Plasma Half-life (t1/2) | Primary Release Mechanism | Bystander Effect |
| Cleavable | |||||
| Protease-Sensitive | Valine-Citrulline (vc) | Brentuximab vedotin | ~2-3 days | Cathepsin B cleavage in lysosome | Yes |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | ~3 days | Acid hydrolysis in endosome/lysosome | Yes |
| Glutathione-Sensitive | Disulfide (SPDB) | Variable (can be engineered) | Reduction by intracellular glutathione | Yes | |
| Non-Cleavable | |||||
| Thioether | SMCC | Trastuzumab emtansine (T-DM1) | ~3-4 days | Antibody degradation in lysosome | No |
Table 1: Comparative Properties of Common ADC Linkers. This table provides a summary of the key characteristics of different classes of ADC linkers, including their stability in plasma, the mechanism of payload release, and their ability to induce a bystander effect.
| ADC | Target Antigen | Linker Type | Payload | IC50 (in sensitive cell lines) | Therapeutic Index (Preclinical Models) |
| Brentuximab vedotin | CD30 | Valine-Citrulline (cleavable) | MMAE | pM to low nM range | ~6 |
| Trastuzumab emtansine (T-DM1) | HER2 | SMCC (non-cleavable) | DM1 | low nM range | ~5 |
| Trastuzumab deruxtecan | HER2 | GGFG (cleavable) | Deruxtecan | low nM range | High |
| Sacituzumab govitecan | Trop-2 | CL2A (pH-sensitive) | SN-38 | low nM range | High |
Table 2: Efficacy and Therapeutic Index of Selected ADCs. This table presents the in vitro potency (IC50) and a qualitative assessment of the therapeutic index for several clinically approved or late-stage clinical ADCs, highlighting the influence of the linker and payload combination. Note that IC50 values are highly dependent on the specific cell line and assay conditions. The therapeutic index is a complex parameter influenced by both efficacy and toxicity.
Experimental Protocols
Accurate characterization of an ADC is critical for its development. The following sections provide detailed methodologies for key experiments.
Thiol-Maleimide Conjugation for ADC Preparation
This protocol describes a common method for conjugating a maleimide-activated payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated payload-linker dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Reaction buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Reduction of Disulfide Bonds: Add a 10-20 molar excess of TCEP or DTT to the antibody solution. Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into the reaction buffer using an appropriate method such as a desalting column or TFF.
-
Conjugation Reaction: Add the maleimide-activated payload-linker solution to the reduced antibody solution. A typical molar excess of the payload-linker is 5-10 fold over the available thiol groups. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at 4°C or room temperature for 1-2 hours, or overnight at 4°C, protected from light.
-
Quenching: Add a 2-3 fold molar excess of N-acetylcysteine over the initial amount of maleimide-payload to quench any unreacted maleimide (B117702) groups. Incubate for 20-30 minutes at room temperature.
-
Purification: Purify the ADC from unconjugated payload-linker and other reaction components using SEC or TFF. The final ADC product should be buffer exchanged into a suitable formulation buffer.
-
Characterization: Characterize the purified ADC for protein concentration, drug-to-antibody ratio (DAR), aggregation, and purity.
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
Materials:
-
Purified ADC sample
-
Unconjugated antibody (for reference)
-
Free payload-linker (for reference)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody at 280 nm and the wavelength of maximum absorbance of the payload (λmax_drug).
-
Measure the absorbance of the free payload-linker at 280 nm and its λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the payload at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A280_ADC) and λmax_drug (Aλmax_ADC).
-
Calculate Concentrations: The concentrations of the antibody (C_Ab) and the payload (C_drug) in the ADC sample can be calculated by solving the following system of equations:
-
A280_ADC = (ε_Ab_280 * C_Ab) + (ε_drug_280 * C_drug)
-
Aλmax_ADC = (ε_Ab_λmax * C_Ab) + (ε_drug_λmax * C_drug)
-
-
Calculate DAR: The average DAR is the molar ratio of the payload to the antibody:
-
DAR = C_drug / C_Ab
-
DAR and Drug-Load Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Unconjugated antibody will elute first, followed by species with increasing DAR.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where i represents each ADC species.
-
-
In Vitro Plasma Stability Assessment by LC-MS
This assay evaluates the stability of the ADC and the rate of payload release in plasma.
Materials:
-
Purified ADC sample
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
LC-MS/MS system
-
Sample preparation reagents (e.g., for protein precipitation or immunocapture)
Procedure:
-
Incubation: Incubate the ADC in plasma at a final concentration of, for example, 100 µg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: At each time point, process the plasma samples to separate the ADC and/or the released payload from plasma proteins. This can be done by protein precipitation (e.g., with acetonitrile) or by immunocapture of the ADC using anti-human IgG coated beads.
-
Quantification of Released Payload: Analyze the supernatant (after protein precipitation) or the non-bound fraction (after immunocapture) by LC-MS/MS to quantify the concentration of the released payload.
-
Quantification of Intact ADC (optional): The captured ADC can be eluted and analyzed by LC-MS to determine the change in the average DAR over time.
-
Data Analysis: Plot the concentration of the released payload versus time to determine the rate of payload release. If the average DAR is measured over time, the rate of drug deconjugation can be calculated. The plasma half-life of the linker can be estimated from these data.
In Vitro Cytotoxicity (IC50) Determination by MTT Assay
This assay measures the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified ADC sample
-
Free payload (for comparison)
-
Isotype control ADC (as a negative control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, free payload, and isotype control ADC in cell culture medium. Add the treatments to the cells in triplicate or quadruplicate. Include untreated cells as a control for 100% viability.
-
Incubation: Incubate the plates for a defined period, typically 72 to 120 hours, at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability versus the logarithm of the drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by fitting the data to a four-parameter logistic curve.
-
Visualizing ADC Linker Concepts and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to ADC linkers.
Caption: Overview of major ADC linker categories.
Caption: Payload release pathways for ADCs.
Caption: General workflow for ADC development.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Maleimide-PEG8-Val-Ala-PAB-PNP: A Key Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG8-Val-Ala-PAB-PNP, a cleavable linker used in the development of antibody-drug conjugates (ADCs). This document outlines its chemical and physical properties, mechanism of action, and detailed experimental protocols for its application in ADC synthesis and characterization.
Core Concepts and Mechanism of Action
Maleimide-PEG8-Val-Ala-PAB-PNP is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb). Its multi-component structure ensures stability in circulation and targeted release of the drug within cancer cells. The key functional units of this linker are:
-
Maleimide (B117702): This functional group provides a reactive site for conjugation to the antibody. Specifically, it forms a stable thioether bond with sulfhydryl groups (-SH) on cysteine residues of the mAb, which are typically made available through the reduction of interchain disulfide bonds.
-
PEG8: The polyethylene (B3416737) glycol spacer, consisting of eight ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the ADC. This can improve the pharmacokinetic properties of the conjugate, potentially reducing aggregation and immunogenicity.
-
Val-Ala Dipeptide: This valine-alanine sequence serves as a substrate for specific proteases, most notably Cathepsin B, which are highly expressed in the lysosomes of tumor cells. This enzymatic cleavage is the primary mechanism for intracellular drug release.
-
p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala linker, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.
-
p-Nitrophenyl (PNP) Carbonate: The PNP group is an excellent leaving group that facilitates the conjugation of the linker to an amine-containing cytotoxic agent, forming a stable carbamate (B1207046) bond.
The targeted drug release mechanism is a critical feature of this linker, designed to minimize off-target toxicity and enhance the therapeutic index of the ADC.
Physicochemical and Technical Data
A summary of the key quantitative data for Maleimide-PEG8-Val-Ala-PAB-PNP (CAS Number: 2210247-59-7) is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 2210247-59-7 |
| Molecular Formula | C48H68N6O19 |
| Molecular Weight | 1033.08 g/mol |
| Appearance | Viscous Liquid |
| Color | Colorless to light yellow |
| Purity | >95% (typically >98% by HPLC) |
| Solubility | Soluble in DMSO and DMF |
| Storage (Pure Form) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving Maleimide-PEG8-Val-Ala-PAB-PNP in the development of an ADC.
Synthesis of the Drug-Linker Conjugate
This protocol outlines the reaction of the PNP-activated linker with an amine-containing cytotoxic drug.
Materials:
-
Maleimide-PEG8-Val-Ala-PAB-PNP
-
Amine-containing cytotoxic drug (e.g., a derivative of doxorubicin, monomethyl auristatin E)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the amine-containing cytotoxic drug (1 equivalent) and Maleimide-PEG8-Val-Ala-PAB-PNP (1.1-1.5 equivalents) in anhydrous DMF or DMSO.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate and the consumption of starting materials.
-
Once the reaction is complete, purify the drug-linker conjugate using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the Maleimide-PEG8-Val-Ala-PAB-Drug conjugate as a solid.
Antibody Reduction and Conjugation
This protocol describes the reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the purified drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purified Maleimide-PEG8-Val-Ala-PAB-Drug conjugate
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5, with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 10-20 fold molar excess of TCEP or DTT at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation:
-
Immediately add the purified Maleimide-PEG8-Val-Ala-PAB-Drug conjugate (typically at a 5-10 fold molar excess over the available thiol groups) to the reduced antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality and consistency of the ADC.
3.3.1. Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linker molecules, as each addition increases the hydrophobicity of the antibody. This method provides information on the distribution of different DAR species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to determine the extent of conjugation on each chain.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the cytotoxic drug, the average DAR can be calculated using the Beer-Lambert law.
3.3.2. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the presence of aggregates or fragments.
In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC and unconjugated antibody (as a control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Treat the cells with the various concentrations of the ADC and control antibody. Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.
Visualizing Key Processes and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex mechanisms and workflows involved in the use of Maleimide-PEG8-Val-Ala-PAB-PNP.
The Architect's Guide to Precision Targeting: An In-depth Technical Whitepaper on Enzymatically Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enzymatically Cleavable Linkers
Enzymatically cleavable linkers are a cornerstone of modern targeted therapeutics, particularly in the design of antibody-drug conjugates (ADCs).[1][2] These sophisticated molecular bridges connect a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody, in a temporarily inactivated state.[1][3] The defining feature of these linkers is their susceptibility to cleavage by specific enzymes that are predominantly found in the target microenvironment, such as within the lysosomes of cancer cells or in the tumor microenvironment.[1][2][4] This targeted release mechanism is crucial for maximizing the therapeutic window of the drug, ensuring that the cytotoxic payload is unleashed preferentially at the site of action, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.[1][2]
The design of an effective enzymatically cleavable linker is a balancing act between two critical properties: high stability in systemic circulation and rapid, efficient cleavage upon reaching the target.[3][] Premature release of the payload in the bloodstream can lead to off-target toxicities, a significant challenge in the development of ADCs.[6] Conversely, inefficient cleavage at the target site can render the therapeutic ineffective. This guide provides a comprehensive technical overview of the core types of enzymatically cleavable linkers, their mechanisms of action, quantitative performance data, detailed experimental protocols for their evaluation, and visual representations of key biological and experimental pathways.
Core Types of Enzymatically Cleavable Linkers
The landscape of enzymatically cleavable linkers is dominated by several key classes, each designed to be substrates for enzymes that are overexpressed in pathological conditions.
Peptide-Based Linkers (Cathepsin-Cleavable)
Peptide linkers are the most clinically advanced and widely utilized class of enzymatically cleavable linkers.[7] They are designed to be recognized and cleaved by lysosomal proteases, most notably cathepsins, which are often upregulated in tumor cells.[8][9]
Mechanism of Action: ADCs equipped with peptide linkers are internalized by target cells via receptor-mediated endocytosis and trafficked to the lysosomes.[4] The acidic environment of the lysosome and the high concentration of proteases, such as Cathepsin B, facilitate the cleavage of the peptide bond in the linker.[4][9] This cleavage event initiates the release of the cytotoxic payload. To ensure the complete and traceless release of the drug, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often incorporated into the linker design.[10][11] Following peptide cleavage, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, liberating the unmodified payload.[11]
Common Peptide Sequences:
-
Valine-Citrulline (Val-Cit or VC): This is the most prevalent dipeptide linker used in approved and clinical-stage ADCs.[9][] It exhibits a good balance of plasma stability and susceptibility to cathepsin B cleavage.[][13]
-
Glycine-Glycine-Phenylalanine-Glycine (GGFG): This tetrapeptide linker is notably used in the highly successful ADC, Enhertu® (trastuzumab deruxtecan).[4][14] It is also cleaved by cathepsins and has demonstrated excellent stability and efficacy.[4][15]
-
Valine-Alanine (Val-Ala): Another dipeptide linker that has been explored as an alternative to Val-Cit.
β-Glucuronide Linkers
β-Glucuronide linkers are another important class of enzymatically cleavable linkers that rely on the activity of β-glucuronidase, an enzyme abundant in the lysosomal compartment and the tumor microenvironment of some solid malignancies.[][16]
Mechanism of Action: These linkers consist of a glucuronic acid moiety connected to a self-immolative spacer.[][16] The glycosidic bond between the glucuronic acid and the spacer is stable in circulation but is readily hydrolyzed by β-glucuronidase in the tumor microenvironment or within lysosomes.[][7][16] Similar to peptide linkers, this enzymatic cleavage triggers the self-immolation of the spacer, leading to the release of the active drug.[] A key advantage of β-glucuronide linkers is their high hydrophilicity, which can help to mitigate aggregation issues often encountered with hydrophobic payloads.[][7]
Phosphatase-Cleavable Linkers
Phosphatase-cleavable linkers are designed to be hydrolyzed by phosphatases, such as alkaline phosphatase, which can be overexpressed in certain tumor types.[17]
Mechanism of Action: These linkers typically incorporate a phosphate (B84403) ester bond. Upon exposure to phosphatases in the target tissue, the phosphate group is cleaved, initiating a cascade that leads to the release of the payload. These linkers have the advantage of being highly water-soluble due to the anionic nature of the phosphate group, which can improve the pharmacokinetic properties of the ADC.[17][18]
Sulfatase-Cleavable Linkers
Similar to phosphatase-cleavable linkers, sulfatase-cleavable linkers exploit the overexpression of sulfatases in the tumor microenvironment.
Mechanism of Action: These linkers contain a sulfate (B86663) group that is stable in circulation but can be cleaved by arylsulfatases present in the lysosome. This cleavage initiates the release of the cytotoxic drug. Like their phosphate counterparts, sulfatase-cleavable linkers are highly soluble, which can be beneficial for ADC development.[17][18]
Quantitative Data on Linker Performance
The selection of an appropriate linker is a data-driven process. The following tables summarize key quantitative data for different classes of enzymatically cleavable linkers.
Table 1: Plasma Stability of Enzymatically Cleavable Linkers
| Linker Type | Linker Sequence/Moiety | ADC Example/Payload | Species | Half-life (t½) | Reference(s) |
| Peptide | Val-Cit-PABC | Trastuzumab-MMAE | Human | 230 days | [3] |
| Peptide | Val-Cit-PABC | Trastuzumab-MMAE | Mouse | 80 hours | [3] |
| Peptide | Phe-Lys-PABC | - | Human | 30 days | [3] |
| Peptide | Phe-Lys-PABC | - | Mouse | 12.5 hours | [3] |
| Peptide | Triglycyl (CX) | DM1 | Mouse | 9.9 days | [19] |
| Sulfatase | Arylsulfate | MMAE | Mouse | > 7 days | [19] |
| β-Glucuronide | Glucuronic acid-PABC | - | - | High stability reported | [][7] |
| Peptide | EVCit | Pyrene Probe | Mouse | High stability | [13][20][21] |
| Peptide | EGCit | Pyrene Probe | Mouse | High stability | [20] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Target | Linker Type | Payload | Cell Line | IC50 (pmol/L) | Reference(s) |
| HER2 | Sulfatase | MMAE | HER2+ | 61 and 111 | [19] |
| HER2 | Non-cleavable | MMAE | HER2+ | 609 | [19] |
| HER2 | Val-Ala | MMAE | HER2+ | 92 | [19] |
| CD30 | β-Glucuronide | Psymberin A | L540cy | - | [7] |
| CD70 | β-Glucuronide | Psymberin A | Caki-1 | - | [7] |
Key Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: Synthesis of a Val-Cit-PABC Linker
This protocol outlines a representative synthesis of the widely used Mc-Val-Cit-PABC-OH linker.
Materials:
-
Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)
-
L-Citrulline
-
p-Aminobenzyl alcohol (PABA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Triethylamine
-
6-Maleimidohexanoic acid succinimidyl ester (Mc-OSu)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Synthesis of Fmoc-Val-Cit-OH:
-
Dissolve Fmoc-Val-OSu and L-Citrulline in DMF.
-
Add DIPEA and stir at room temperature overnight.
-
Purify the product by flash chromatography.
-
-
Coupling of Fmoc-Val-Cit-OH to PABA:
-
Dissolve Fmoc-Val-Cit-OH, PABA, and HATU in DMF.
-
Add DIPEA and stir at room temperature for several hours.
-
Purify the resulting Fmoc-Val-Cit-PABOH by flash chromatography.
-
-
Fmoc Deprotection:
-
Treat the Fmoc-Val-Cit-PABOH with a 20% solution of piperidine in DMF at room temperature to remove the Fmoc protecting group.
-
Remove the solvent and excess piperidine under reduced pressure.
-
-
Coupling of Maleimidohexanoic Acid:
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a general method to assess the stability of an ADC in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[24]
-
-
ADC Capture:
-
Analysis of Released Payload:
-
To quantify the released drug, the supernatant after bead capture can be analyzed by LC-MS/MS.[25]
-
-
Analysis of Intact ADC:
-
Elute the captured ADC from the beads using an appropriate elution buffer (e.g., low pH glycine).
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.[25]
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the average DAR over time to determine the plasma half-life of the ADC.[24]
-
Protocol 3: Cathepsin B Cleavage Assay
This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by cathepsin B.
Materials:
-
ADC with a cathepsin B-cleavable linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., MES buffer, pH 6.0, containing DTT)[27]
-
Quenching solution (e.g., 2% formic acid)[27]
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Quenching:
-
Stop the enzymatic reaction by adding the quenching solution to each aliquot.[27]
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.[27][]
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the cleavage rate of the linker by Cathepsin B.[29]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to enzymatically cleavable linkers.
Caption: General mechanism of action for an ADC with an enzymatically cleavable linker.
Caption: HER2 (ErbB2) signaling pathway leading to increased Cathepsin B expression.[8][31][32][33]
Caption: Experimental workflow for the preclinical evaluation of enzymatically cleavable linkers.[1][]
References
- 1. End-to-End One-Pot Preclinical Immunoaffinity-Liquid Chromatography-Tandem Mass Spectrometry Workflow for Simultaneous Quantitation of Total and Conjugated Antibody Levels of Antibody-Drug Conjugates with Protease-Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. iphasebiosci.com [iphasebiosci.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. communities.springernature.com [communities.springernature.com]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 24. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. debiopharm.com [debiopharm.com]
- 29. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ErbB2-driven breast cancer cell invasion depends on a complex signaling network activating myeloid zinc finger-1-dependent cathepsin B expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Cell type-dependent pathogenic functions of overexpressed human cathepsin B in murine breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of PEGylation: Enhancing Antibody-Drug Conjugate Performance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby minimizing systemic toxicity. Central to the optimization of ADC efficacy and safety is the thoughtful design of the linker component. Among various linker technologies, the incorporation of Polyethylene Glycol (PEG) spacers has emerged as a critical strategy to overcome many of the challenges associated with ADC development. This technical guide provides a comprehensive overview of the benefits of utilizing PEG spacers in ADCs, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Multifaceted Benefits of PEG Spacers in ADCs
The integration of PEG spacers into ADC linker design offers a multitude of advantages that collectively enhance the therapeutic index of these targeted agents. These benefits primarily stem from the unique physicochemical properties of PEG, a hydrophilic, biocompatible, and non-immunogenic polymer.[]
Improved Solubility and Stability
A significant challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads.[2] Conjugating these molecules to an antibody can lead to aggregation, compromising the stability and efficacy of the ADC. PEG linkers, with their hydrophilic nature, effectively create a "hydration shell" around the hydrophobic drug, significantly increasing the overall water solubility of the conjugate.[3][4] This enhanced solubility mitigates the risk of aggregation, even at high drug-to-antibody ratios (DARs), ensuring a more homogeneous and stable product.[][5]
Enhanced Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is a critical determinant of its therapeutic window. PEGylation has a profound impact on the absorption, distribution, metabolism, and excretion (ADME) of ADCs. The hydrophilic "cloud" created by the PEG spacer shields the ADC from premature clearance by the reticuloendothelial system and reduces renal filtration.[6] This "stealth effect" leads to a prolonged circulation half-life and reduced plasma clearance, allowing for greater tumor accumulation and sustained exposure.[2][7][8]
Reduced Immunogenicity
The linker and payload components of an ADC can sometimes be recognized by the immune system, leading to the formation of anti-drug antibodies (ADAs). This can neutralize the therapeutic effect of the ADC and potentially cause adverse immune reactions. The flexible and hydrophilic nature of PEG spacers can mask potential epitopes on the linker-payload, thereby reducing the immunogenicity of the ADC.[]
Optimization of Drug-to-Antibody Ratio (DAR)
Achieving an optimal and homogeneous DAR is crucial for ADC efficacy and safety. Hydrophilic PEG linkers can facilitate higher and more consistent DARs by improving the solubility of the payload and reducing aggregation during the conjugation process.[9] This allows for the delivery of a greater number of cytotoxic molecules per antibody, potentially enhancing the therapeutic potency of the ADC.[5][10]
Quantitative Impact of PEG Spacers on ADC Properties
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers on key ADC attributes. It is important to note that direct comparisons across studies can be challenging due to variations in antibodies, payloads, cell lines, and experimental conditions.
Impact on Drug-to-Antibody Ratio (DAR)
| Linker Type | Payload | Average DAR | Key Observations | Reference |
| Non-PEGylated | Hydrophobic | Often lower due to aggregation | Hydrophobic interactions can limit conjugation efficiency. | [9] |
| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Hydrophobic | Generally allows for higher and more consistent DAR | Improved payload solubility and reduced aggregation facilitate more efficient conjugation. | [9] |
| PEG12 | Val-Ala cleavable trigger | 3.0 | The PEG linker had opposing effects on DAR for two different cleavable triggers. | [11] |
| PEG12 | Val-Cit cleavable trigger | 2.7 | The PEG linker had opposing effects on DAR for two different cleavable triggers. | [11] |
Impact on In Vitro Cytotoxicity (IC50)
| Linker Length | Typical IC50 Range | General Trend | Reference |
| No PEG Linker | Variable | Can be highly potent but may suffer from poor solubility. | [9] |
| Short PEG Linkers (e.g., PEG2, PEG3) | Potent | Often maintains high potency while improving solubility. | [9] |
| Longer PEG Linkers | May show slightly reduced potency | The increased steric hindrance of longer PEG chains can sometimes slightly decrease binding affinity or cellular uptake. | [12][13] |
Impact on Pharmacokinetics (PK)
| Linker Length | Typical Half-Life | Key Observations | Reference |
| No PEG Linker | Shorter | More susceptible to clearance from the body. | [9] |
| Short PEG Linkers (e.g., PEG3, PEG4) | Moderately extended | Provides a balance between improved pharmacokinetics and potent cytotoxicity. | [9] |
| Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) | Significantly extended | The increased hydrodynamic radius effectively shields the ADC from clearance mechanisms. | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PEGylated ADCs.
Synthesis and Characterization of PEGylated ADCs
Objective: To synthesize an ADC with a specific DAR using a PEG-containing linker and to characterize the final product.
Materials:
-
Monoclonal antibody (mAb)
-
PEGylated linker with a reactive group (e.g., maleimide (B117702), NHS ester)
-
Cytotoxic payload with a corresponding reactive group
-
Reducing agent (e.g., TCEP) for cysteine conjugation
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))
-
Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)
Protocol:
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent (e.g., TCEP) in a suitable buffer.
-
Linker-Payload Activation: If necessary, activate the linker-payload to facilitate conjugation.
-
Conjugation Reaction: Add the PEGylated linker-payload to the prepared antibody solution at a specific molar ratio to achieve the desired DAR. Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period.
-
Quenching: Stop the conjugation reaction by adding a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unreacted linker-payload and other impurities using SEC or HIC.
-
Characterization:
-
DAR Determination: Determine the average DAR using UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at the payload's characteristic wavelength) or mass spectrometry (intact mass analysis).
-
Purity and Aggregation Analysis: Assess the purity and the presence of aggregates using SEC.
-
Confirmation of Conjugation: Confirm the covalent attachment of the linker-payload using mass spectrometry (e.g., peptide mapping).
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the PEGylated ADC in killing target cancer cells.
Protocol:
-
Cell Culture: Culture the target cancer cell line expressing the antigen of interest under standard conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include appropriate controls (e.g., untreated cells, cells treated with the unconjugated antibody, cells treated with the free payload).
-
Incubation: Incubate the cells with the ADC for a specific duration (e.g., 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
IC50 Determination: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
In Vivo Plasma Stability Assay
Objective: To assess the stability of the PEGylated ADC in plasma by measuring drug deconjugation and aggregation over time.
Protocol:
-
Plasma Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.[16][17] Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).[17][18]
-
Sample Preparation for Drug Release Analysis: Precipitate plasma proteins from the aliquots using an organic solvent (e.g., acetonitrile).[18] Centrifuge to separate the supernatant containing the released payload.
-
Drug Release Quantification: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.[18]
-
Sample Preparation for Aggregation Analysis: For aggregation analysis, the plasma samples can be directly analyzed.[18]
-
Aggregation Analysis: Analyze the plasma aliquots by size-exclusion chromatography (SEC) to determine the percentage of high molecular weight species (aggregates) relative to the monomeric ADC.[18][19]
-
Data Analysis: Plot the percentage of released drug and the percentage of aggregates over time to assess the in vivo stability of the ADC.
Visualizing the Impact of PEG Spacers
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the benefits and mechanism of action of PEGylated ADCs.
Caption: General mechanism of action of a PEGylated Antibody-Drug Conjugate.
Caption: Key benefits derived from the incorporation of a PEG spacer in an ADC.
Caption: A generalized experimental workflow for the development and evaluation of PEGylated ADCs.
Conclusion
The incorporation of PEG spacers represents a pivotal advancement in the design and development of antibody-drug conjugates. By enhancing solubility and stability, optimizing pharmacokinetic profiles, and reducing immunogenicity, PEGylation contributes significantly to widening the therapeutic window of ADCs. The quantitative data and experimental protocols presented in this guide underscore the profound impact of this technology. As the field of ADCs continues to evolve, the rational design of linkers, with a particular emphasis on hydrophilic moieties like PEG, will remain a cornerstone for creating safer and more effective cancer therapeutics. The continued exploration of novel PEG architectures and conjugation strategies holds immense promise for the next generation of ADCs.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Val-Ala Dipeptide Sequence for Enzyme Cleavage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of the Valine-Alanine (Val-Ala) dipeptide sequence. This dipeptide is of significant interest in the field of drug development, particularly as a cleavable linker in antibody-drug conjugates (ADCs). This document details the enzymes responsible for cleavage, quantitative data on cleavage kinetics, relevant experimental protocols, and the associated biological pathways.
Introduction to Val-Ala Dipeptide Cleavage
The Val-Ala dipeptide sequence is recognized and cleaved by specific proteases, most notably Cathepsin B, a lysosomal cysteine protease. This targeted cleavage is exploited in advanced drug delivery systems, such as ADCs, to trigger the release of a therapeutic payload within target cells.[] The choice of the dipeptide linker is critical to the stability, efficacy, and safety of the conjugate.[2] Compared to the more commonly used Val-Cit (Valine-Citrulline) linker, the Val-Ala linker exhibits lower hydrophobicity, which can be advantageous in preventing aggregation of the ADC, especially at high drug-to-antibody ratios (DARs).[3][4]
Enzymes Cleaving the Val-Ala Sequence
The primary enzyme responsible for the cleavage of the Val-Ala dipeptide in a biological context is Cathepsin B . Cathepsins are lysosomal proteases that are often upregulated in tumor cells, making them attractive targets for cancer-specific drug activation.[][5]
Another class of enzymes, dipeptidyl peptidases (DPPs) , such as DPP4, are also known to cleave dipeptides from the N-terminus of proteins and peptides. These enzymes typically show a preference for proline at the penultimate position, but can also hydrolyze sequences with alanine (B10760859) in this position, albeit at a slower rate.[6][7]
Quantitative Data on Val-Ala Cleavage
Precise kinetic parameters like kcat and Km for the cleavage of the Val-Ala sequence are highly dependent on the complete substrate structure (e.g., the specific ADC construct) and the experimental conditions. However, comparative studies provide valuable insights into the efficiency of Val-Ala as an enzymatic substrate.
Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (compared to Val-Cit) | Key Characteristics | Reference |
| Val-Ala | ~50% | Lower hydrophobicity, potentially leading to reduced ADC aggregation.[3][4] | [3][8] |
| Val-Cit | 100% (Reference) | Widely used, well-characterized cleavage kinetics. | [3][8] |
| Phe-Lys | ~30-fold faster (by isolated Cathepsin B) | Rapid cleavage by the isolated enzyme. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic cleavage of the Val-Ala dipeptide.
Fluorogenic in vitro Cathepsin B Activity Assay
This protocol describes a method to measure the activity of Cathepsin B using a fluorogenic substrate. While commercially available kits often use substrates like Ac-RR-AFC, a custom Val-Ala-based fluorogenic substrate (e.g., Ac-Val-Ala-AFC or Ac-Val-Ala-AMC) can be synthesized for specific investigations.[10]
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic Substrate (e.g., Ac-Val-Ala-AFC)
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)
-
Cathepsin B Inhibitor (for negative control)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 400/505 nm for AFC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Reconstitute and aliquot the Cathepsin B according to the manufacturer's instructions.
-
Prepare the Assay Buffer and warm it to 37°C.
-
-
Enzyme Activation:
-
Dilute the Cathepsin B stock solution to the desired working concentration in the pre-warmed Assay Buffer.
-
Incubate the diluted enzyme at 37°C for 15 minutes to allow for activation.[11]
-
-
Assay Setup:
-
In the 96-well plate, add samples (e.g., cell lysates) or purified Cathepsin B.
-
For a standard curve, prepare serial dilutions of the free fluorophore (e.g., AFC).
-
Include a no-enzyme control (substrate in buffer) and a negative control (enzyme with inhibitor).
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the reaction. The final concentration of the substrate is typically in the low micromolar range.
-
Immediately place the plate in the fluorescence reader, pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (Vmax) from the linear portion of the fluorescence versus time plot.
-
If a standard curve is used, the rate can be converted to the amount of substrate cleaved per unit of time.
-
HPLC-Based in vitro ADC Cleavage Assay
This protocol outlines a method to quantify the release of a cytotoxic payload from a Val-Ala linker-containing ADC upon incubation with Cathepsin B.[8][11]
Materials:
-
Val-Ala containing ADC
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed Assay Buffer.[9]
-
Equilibrate the mixture at 37°C.
-
-
Reaction Initiation:
-
Add activated Cathepsin B (e.g., 20 nM final concentration) to the ADC mixture to start the reaction.[9]
-
Incubate the reaction at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[9]
-
-
Reaction Quenching:
-
Immediately mix the aliquot with the Quenching Solution to stop the enzymatic reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Develop a gradient elution method to separate the intact ADC, the cleaved payload, and other reaction components.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the payload.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the intact ADC and the released payload.
-
Calculate the percentage of payload release at each time point.
-
Signaling Pathways and Workflows
The cleavage of the Val-Ala dipeptide is a critical step in the intracellular processing of ADCs. The following diagrams illustrate the key pathways and workflows.
Caption: Cellular processing pathway of a Val-Ala containing ADC.
The diagram above illustrates the typical pathway for an ADC containing a Val-Ala linker.[12][13] The process begins with the ADC binding to a specific antigen on the surface of a tumor cell. This is followed by internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and high concentration of proteases, including Cathepsin B, lead to the cleavage of the Val-Ala linker and the subsequent release of the cytotoxic payload.[5][12]
Caption: Experimental workflow for a fluorogenic Cathepsin B assay.
This workflow diagram outlines the key steps in performing a fluorogenic assay to measure Cathepsin B activity. The process involves preparing the necessary reagents, activating the enzyme, setting up the reaction in a microplate, initiating the reaction by adding the enzyme, and then monitoring the increase in fluorescence over time to determine the reaction rate.
Caption: Experimental workflow for an HPLC-based ADC cleavage assay.
This diagram illustrates the workflow for an HPLC-based assay to measure the release of a payload from an ADC. The key steps include setting up the enzymatic reaction, incubating at a controlled temperature, taking samples at various time points, stopping the reaction in the samples, and then analyzing the samples by HPLC to quantify the amount of released payload.
Conclusion
The Val-Ala dipeptide sequence serves as a valuable tool in the design of enzyme-cleavable linkers for targeted drug delivery. Its cleavage by Cathepsin B within the lysosomal compartment of tumor cells provides a mechanism for the specific release of therapeutic agents. The lower hydrophobicity of the Val-Ala linker compared to Val-Cit offers a potential advantage in ADC development by reducing aggregation. The experimental protocols and workflows detailed in this guide provide a framework for the quantitative assessment of Val-Ala cleavage and the characterization of novel drug conjugates. Further research into the substrate specificity of lysosomal proteases and the development of novel dipeptide linkers will continue to advance the field of targeted cancer therapy.
References
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Synthesis of Mal-amide-PEG8-Val-Ala-PAB-PNP: A Detailed Protocol for ADC Linker Preparation
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the synthesis of Mal-amide-PEG8-Val-Ala-PAB-PNP, a crucial cleavable linker used in the development of antibody-drug conjugates (ADCs). The linker's components are strategically chosen to ensure stability in circulation and efficient release of the cytotoxic payload within the target cancer cells. This document outlines the multi-step synthesis, providing detailed experimental procedures, and summarizes key quantitative data for each step.
The this compound linker incorporates several key features:
-
A Maleimide group for site-specific conjugation to thiol groups (e.g., cysteine residues) on an antibody.
-
An eight-unit polyethylene (B3416737) glycol (PEG8 ) spacer to enhance hydrophilicity and improve the pharmacokinetic properties of the resulting ADC.[1]
-
A cathepsin B-cleavable Valine-Alanine (Val-Ala) dipeptide linker, which is designed to be selectively cleaved by lysosomal proteases within the tumor cell.[2][]
-
A self-immolative p-aminobenzyl (PAB) spacer that, upon cleavage of the dipeptide, releases the active drug.
-
A p-nitrophenyl (PNP) carbonate group, which is an activated leaving group that facilitates the conjugation of the linker to an amine-containing payload.[1]
Physicochemical and Storage Properties
| Parameter | Value | Reference |
| Molecular Formula | C48H68N6O19 | [4] |
| Molecular Weight | 1033.1 g/mol | [4] |
| Purity | >96% | [4] |
| Solubility | Soluble in DMSO and DMF | [1][5] |
| Storage (Solid) | -20°C for up to 3 years | [5] |
| Storage (In Solvent) | -80°C for up to 1 year | [5] |
Synthetic Workflow
The synthesis of this compound is a multi-step process that involves the separate synthesis of the peptide-PAB-PNP core and the maleimide-PEG8 moiety, followed by their conjugation.
Caption: Synthetic scheme for this compound.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization may be required for specific laboratory conditions and reagents.
Step 1: Synthesis of Fmoc-Val-Ala-PAB-OH
This step involves the coupling of the Fmoc-protected dipeptide, Fmoc-Val-Ala-OH, with p-aminobenzyl alcohol.
| Reagent/Parameter | Quantity/Condition |
| Fmoc-Val-Ala-OH | 1.0 equivalent |
| p-Aminobenzyl alcohol | 1.2 equivalents |
| HATU | 1.2 equivalents |
| DIPEA | 2.5 equivalents |
| Solvent | Anhydrous DMF |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Illustrative Yield | 85-95% |
Protocol:
-
Dissolve Fmoc-Val-Ala-OH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add p-aminobenzyl alcohol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Fmoc-Val-Ala-PAB-OH.
Step 2: Synthesis of Fmoc-Val-Ala-PAB-PNP
The hydroxyl group of the PAB moiety is activated with bis(p-nitrophenyl) carbonate to facilitate subsequent conjugation with an amine-containing payload.
| Reagent/Parameter | Quantity/Condition |
| Fmoc-Val-Ala-PAB-OH | 1.0 equivalent |
| Bis(p-nitrophenyl) carbonate | 1.5 equivalents |
| DIPEA | 2.0 equivalents |
| Solvent | Anhydrous DMF |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Illustrative Yield | 70-80% |
Protocol:
-
Dissolve Fmoc-Val-Ala-PAB-OH in anhydrous DMF.
-
Add bis(p-nitrophenyl) carbonate and DIPEA to the solution.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain Fmoc-Val-Ala-PAB-PNP.
Step 3: Fmoc Deprotection to Yield H-Val-Ala-PAB-PNP
The Fmoc protecting group is removed to expose the N-terminal amine for coupling with the maleimide-PEG8 moiety.
| Reagent/Parameter | Quantity/Condition |
| Fmoc-Val-Ala-PAB-PNP | 1.0 equivalent |
| Piperidine | 20% in DMF |
| Solvent | DMF |
| Reaction Time | 30 minutes |
| Temperature | Room Temperature |
| Illustrative Yield | Quantitative (used in next step without purification) |
Protocol:
-
Dissolve Fmoc-Val-Ala-PAB-PNP in DMF.
-
Add a 20% solution of piperidine in DMF to the reaction mixture.
-
Stir at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under high vacuum to remove the solvent and excess piperidine. The resulting crude H-Val-Ala-PAB-PNP is typically used in the next step without further purification.
Step 4: Synthesis of this compound
The final step involves the amide coupling of the deprotected peptide-PAB-PNP with Maleimido-PEG8-acid.
| Reagent/Parameter | Quantity/Condition |
| H-Val-Ala-PAB-PNP | 1.0 equivalent |
| Maleimido-PEG8-acid | 1.1 equivalents |
| HATU | 1.1 equivalents |
| DIPEA | 2.2 equivalents |
| Solvent | Anhydrous DMF |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Illustrative Yield | 60-70% |
Protocol:
-
Dissolve Maleimido-PEG8-acid in anhydrous DMF.
-
Add HATU and DIPEA and stir for 10 minutes for pre-activation.
-
Add a solution of crude H-Val-Ala-PAB-PNP in anhydrous DMF to the activated Maleimido-PEG8-acid mixture.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by preparative RP-HPLC to obtain this compound.
Characterization
The identity and purity of the final product should be confirmed by:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Conclusion
This application note provides a detailed synthetic protocol for this compound, a key linker for the development of next-generation antibody-drug conjugates. The outlined procedures and tabulated data offer a valuable resource for researchers in the field of targeted cancer therapy. Adherence to these protocols, with appropriate optimization, will facilitate the successful synthesis of this complex and critical ADC component.
References
Application Notes and Protocols for Mal-amide-PEG8-Val-Ala-PAB-PNP in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component that dictates the stability, efficacy, and safety of the ADC. Mal-amide-PEG8-Val-Ala-PAB-PNP is a state-of-the-art, cleavable linker system designed for the development of highly effective and stable ADCs.
This document provides detailed application notes and protocols for the use of this compound in ADC development.
Linker Structure and Mechanism of Action
The this compound linker is a multi-functional molecule with distinct components, each serving a specific purpose in the ADC construct.
-
Maleimide (B117702) (Mal): This functional group facilitates covalent conjugation to the antibody. It reacts specifically with free thiol (sulfhydryl) groups, typically on cysteine residues of the mAb, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1]
-
Polyethylene (B3416737) Glycol (PEG8): The eight-unit polyethylene glycol spacer enhances the aqueous solubility and biocompatibility of the ADC.[2] This is particularly beneficial when working with hydrophobic payloads, as it can reduce the propensity for aggregation, a common challenge in ADC development.[2] The PEG spacer can also improve the pharmacokinetic properties of the conjugate.
-
Valine-Alanine (Val-Ala): This dipeptide sequence serves as the cleavable trigger for payload release. It is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment and within cancer cells.[] The Val-Ala linker has been shown to be less hydrophobic than the more commonly used Val-Cit linker, which can be advantageous. This lower hydrophobicity allows for the conjugation of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio, or DAR) with a reduced risk of aggregation.[4][5]
-
p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active cytotoxic payload.
-
p-Nitrophenyl (PNP): The p-nitrophenyl carbonate is an excellent leaving group that facilitates the efficient conjugation of an amine- or hydroxyl-containing cytotoxic payload to the linker system prior to antibody conjugation.
The overall mechanism ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity. Upon internalization into the target cancer cell, the linker is cleaved in the lysosomal compartment, leading to the specific and efficient release of the cytotoxic drug.
Key Advantages of the Val-Ala Linker System
The Val-Ala dipeptide offers several advantages over other cleavable linkers, particularly the widely used Val-Cit linker:
-
Reduced Hydrophobicity: The Val-Ala linker is less hydrophobic than Val-Cit. This property is crucial as hydrophobic payloads and linkers can induce aggregation of the ADC, leading to faster clearance from circulation and potential immunogenicity.[5]
-
Higher Drug-to-Antibody Ratio (DAR): Due to its lower hydrophobicity, the Val-Ala linker allows for the creation of ADCs with a higher DAR (up to 7.4) with minimal aggregation (<10%).[4][5] In contrast, achieving a high DAR with the more hydrophobic Val-Cit linker can be challenging due to precipitation and aggregation issues.[5]
-
Comparable In Vitro Potency: Despite a reportedly two-fold lower cleavage rate by Cathepsin B compared to Val-Cit, ADCs constructed with Val-Ala linkers have demonstrated comparable in vitro potency. This suggests that other lysosomal proteases may also contribute to the cleavage and release of the payload.
-
Improved In Vivo Efficacy and Tolerability: Studies have indicated that ADCs utilizing Val-Ala linkers can exhibit superior tumor growth inhibition in xenograft models, particularly at suboptimal doses, when compared to their Val-Cit counterparts. Furthermore, some research suggests improved stability and a better safety profile.
Data Presentation
The following table summarizes representative quantitative data for ADCs developed using Val-Ala linker technology. It is important to note that these values are illustrative and can vary depending on the specific antibody, payload, and experimental conditions.
| Parameter | Representative Value | Notes |
| Drug-to-Antibody Ratio (DAR) | 4 - 7.4 | The lower hydrophobicity of the Val-Ala linker allows for higher drug loading with minimal aggregation.[4][5] |
| In Vitro Cytotoxicity (IC50) | 0.02 - 0.2 nM | Highly potent cytotoxicity is observed in antigen-positive cell lines.[6] |
| Plasma Stability | >90% payload retention after 7 days | Demonstrates good stability in circulation, minimizing premature drug release. |
| Tumor Growth Inhibition (in vivo) | Significant tumor regression at doses of 2.5 - 3 mg/kg | Potent anti-tumor activity has been observed in xenograft models.[6] |
| Aggregation | <10% at DAR ~7.4 | Significantly less aggregation is observed compared to Val-Cit linkers at high DARs.[4][5] |
Experimental Protocols
This section provides detailed protocols for the key steps in the development of an ADC using the this compound linker system.
Protocol 1: Conjugation of the Cytotoxic Payload to the Linker
This protocol describes the reaction of an amine-containing cytotoxic payload with the PNP-activated linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE, PBD dimer)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing cytotoxic payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the linker, add the solution of the cytotoxic payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (this compound) is consumed. This typically takes 2-18 hours.
-
-
Purification:
-
Upon completion, purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC (RP-HPLC) to remove excess reagents, byproducts, and unreacted payload.
-
Lyophilize the purified fractions to obtain the drug-linker conjugate as a solid.
-
Protocol 2: Antibody Reduction
This protocol describes the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation. TCEP is used as the reducing agent in this example.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Conjugation buffer (e.g., PBS, pH 7.4, with 1 mM EDTA)
-
Centrifugal ultrafiltration units (e.g., 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of approximately 10 mg/mL in the conjugation buffer.
-
-
Reduction:
-
Add a calculated molar excess of TCEP to the antibody solution. The exact amount of TCEP will depend on the desired number of free thiols per antibody and should be optimized for each specific mAb. A typical starting point is 12 equivalents of TCEP for full reduction of the four interchain disulfides.
-
Incubate the reaction mixture at 37°C for 30 minutes to 2 hours.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP by buffer exchange using centrifugal ultrafiltration units. Wash the antibody with conjugation buffer multiple times.
-
Alternatively, a desalting column (e.g., Sephadex G-25) can be used for buffer exchange.
-
-
Quantification of Free Thiols (Optional but Recommended):
-
Determine the number of free thiol groups per antibody using Ellman's reagent (DTNB).
-
Protocol 3: Conjugation of the Drug-Linker to the Reduced Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 2
-
Purified maleimide-activated drug-linker from Protocol 1
-
Anhydrous DMSO
-
Conjugation buffer (e.g., PBS, pH 7.4, with 1 mM EDTA)
-
N-acetylcysteine solution (for quenching)
Procedure:
-
Preparation of Reactants:
-
Adjust the concentration of the reduced antibody to 2.5 - 5 mg/mL with cold conjugation buffer.
-
Dissolve the maleimide-activated drug-linker in a minimal amount of anhydrous DMSO to a high concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker (typically 4-8 fold over the number of free thiols) is recommended. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v).
-
Gently agitate the reaction mixture and incubate at room temperature for 1-4 hours, or at 4°C overnight.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine. Incubate for 20-30 minutes.
-
Protocol 4: ADC Purification and Characterization
This protocol describes the purification of the ADC and its characterization to determine purity, aggregation, and DAR.
Materials:
-
Crude ADC from Protocol 3
-
Purification buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
UV-Vis Spectrophotometer
Procedure:
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or tangential flow filtration (TFF).
-
Concentrate the purified ADC to the desired concentration using centrifugal ultrafiltration.
-
-
Characterization:
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
-
Drug-to-Antibody Ratio (DAR):
-
Determine the average DAR using HIC-HPLC. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DARs.[7]
-
Alternatively, UV-Vis spectroscopy can be used to determine the concentrations of the antibody and the payload, from which the DAR can be calculated.
-
-
Mass Spectrometry: Use native mass spectrometry to confirm the identity and drug load distribution of the ADC species.
-
Visualizations
ADC Structure and Mechanism of Action
References
- 1. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for Payload Conjugation with Mal-amide-PEG8-Val-Ala-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of a payload to an antibody using the cleavable linker, Mal-amide-PEG8-Val-Ala-PAB-PNP. This linker system is designed for the development of antibody-drug conjugates (ADCs), offering a balance of stability in circulation and efficient payload release within target cells.
The this compound linker incorporates several key features:
-
Maleimide (Mal): A reactive group that forms a stable thioether bond with sulfhydryl groups on cysteine residues of an antibody.[1][]
-
PEG8: An eight-unit polyethylene (B3416737) glycol spacer that enhances the aqueous solubility and improves the pharmacokinetic properties of the ADC.[1][][3]
-
Val-Ala: A valine-alanine dipeptide that is specifically designed to be cleaved by intracellular proteases, such as Cathepsin B, which is often overexpressed in tumor cells.[1][4]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following enzymatic cleavage of the Val-Ala linker, spontaneously releases the payload in its active form.[4][5]
-
PNP (p-nitrophenyl): An excellent leaving group that facilitates the conjugation of an amine-containing payload to the linker.[1]
This document will guide you through the two-step conjugation process, purification of the resulting ADC, and its subsequent characterization.
Experimental Workflow Diagram
References
- 1. Mal-PEG8-Val-Ala-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation with Maleimide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of antibodies with maleimide-polyethylene glycol (PEG) linkers. This powerful bioconjugation technique is widely employed in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other targeted therapeutics. The following sections detail the principles, protocols, and critical parameters for achieving efficient and reproducible antibody conjugation.
Introduction to Maleimide-PEG Linker Chemistry
Maleimide-PEG linkers are heterobifunctional crosslinkers that facilitate the covalent attachment of molecules to antibodies.[1] The maleimide (B117702) group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups (-SH), which are present in the cysteine residues of proteins.[][3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, can reduce immunogenicity, and provides spatial separation between the antibody and the conjugated molecule.[][4]
The conjugation process relies on a Michael addition reaction, where the thiol group of a cysteine residue attacks the double bond of the maleimide ring, forming a stable thioether bond.[][3] This reaction is most efficient and specific at a pH range of 6.5 to 7.5.[][5] At pH values above 7.5, the maleimide group can also react with primary amines, such as those on lysine (B10760008) residues, leading to a loss of specificity.[5]
Key advantages of using maleimide-PEG linkers for antibody conjugation include:
-
High Specificity: The reaction is highly selective for thiol groups within the optimal pH range.[6]
-
Stable Bond Formation: The resulting thioether bond is stable under physiological conditions.[][6]
-
Mild Reaction Conditions: The conjugation can be performed at or near physiological pH and temperature, preserving the antibody's structure and function.[]
-
Tunable Properties: The PEG linker length can be varied to optimize the pharmacokinetic and pharmacodynamic properties of the conjugate.[4]
Experimental Protocols
This section provides detailed protocols for the preparation of the antibody, the conjugation reaction, and the purification of the final conjugate.
Antibody Preparation and Thiol Generation
For site-specific conjugation, free thiol groups are required on the antibody. These can be generated by reducing the antibody's native interchain disulfide bonds.
Materials:
-
Antibody solution (e.g., IgG)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[7]
-
Desalting column (e.g., Sephadex G-25)[8]
Protocol:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.[7][8]
-
If using TCEP, add a 10-100 fold molar excess to the antibody solution.[7] If using DTT, a similar molar excess is used, but it must be removed before adding the maleimide-PEG linker as it contains a thiol group.[7][9]
-
Incubate the reaction mixture for 20-30 minutes at room temperature or 37°C to reduce the disulfide bonds.[7][10]
-
If DTT was used, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.[8] TCEP does not need to be removed.[9]
-
(Optional) The number of free thiols can be quantified using Ellman's reagent to ensure successful reduction.[8]
Maleimide-PEG Linker Conjugation
This protocol describes the conjugation of a maleimide-PEG-activated molecule (e.g., a drug or a dye) to the reduced antibody.
Materials:
-
Reduced antibody solution from section 2.1.
-
Maleimide-PEG-activated molecule, dissolved in a compatible organic solvent like DMSO or DMF.[10][11]
-
Quenching Reagent: N-acetylcysteine or cysteine.[8]
Protocol:
-
Immediately before use, prepare a stock solution of the maleimide-PEG-activated molecule in DMSO or DMF.[10][11]
-
Add the maleimide-PEG-activated molecule solution to the reduced antibody solution. A 5 to 20-fold molar excess of the maleimide reagent to the antibody is a common starting point.[9][12]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[11][13]
-
To stop the reaction, add a quenching reagent in excess to react with any unreacted maleimide groups.[8]
Purification of the Antibody Conjugate
After the conjugation reaction, it is crucial to remove unreacted maleimide-PEG linkers, quenching reagents, and any aggregates.
Materials:
-
Conjugation reaction mixture.
-
Purification system: Size-exclusion chromatography (SEC) or a desalting column (e.g., Sephadex G-25).[11][14]
-
Storage Buffer: PBS or another suitable buffer, pH 7.4.
Protocol:
-
Load the reaction mixture onto a pre-equilibrated SEC or desalting column.[11]
-
Elute the column with the storage buffer. The first peak to elute corresponds to the higher molecular weight antibody conjugate.[11]
-
Collect the fractions containing the purified antibody conjugate.
-
The concentration of the purified conjugate can be determined by measuring the absorbance at 280 nm (A280).[7]
-
For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%) and store at 4°C or, with 50% glycerol, at -20°C.[11]
Data Presentation: Key Experimental Parameters
The following tables summarize the key quantitative parameters for successful antibody conjugation with maleimide-PEG linkers.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimizes the specific reaction of maleimide with thiols while minimizing hydrolysis and reaction with amines.[][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Controls the reaction rate and helps maintain antibody stability.[8] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can drive the reaction forward.[7][8] |
| Molar Ratio (Maleimide:Antibody) | 5:1 to 20:1 | A molar excess of the maleimide reagent ensures efficient conjugation. The optimal ratio should be determined empirically.[9][12] |
| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | Sufficient time for the reaction to proceed to completion. The optimal time may vary.[11][13] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Action |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete antibody reduction. | Verify the number of free thiols using Ellman's assay. Increase the concentration or incubation time of the reducing agent.[8] |
| Insufficient molar excess of the maleimide linker. | Increase the molar ratio of the maleimide-linker to the antibody.[8] | |
| Hydrolysis of the maleimide group. | Prepare the maleimide stock solution fresh and ensure the reaction pH is within the optimal range.[12] | |
| High Levels of Aggregation | High drug loading (hydrophobicity). | Optimize the molar ratio to achieve a lower DAR. Consider using a more hydrophilic PEG linker.[8] |
| Improper buffer conditions. | Ensure the buffer is free of particulates and at the correct pH. | |
| Over-reduction of the antibody. | Reduce the concentration of the reducing agent or the incubation time.[8] | |
| Unconjugated Antibody | Inefficient conjugation reaction. | Verify all reaction parameters (pH, temperature, molar ratios, time) are optimal. Ensure the maleimide reagent is active.[8] |
Characterization of the Antibody Conjugate
After purification, the antibody conjugate should be thoroughly characterized to determine its key quality attributes.
-
Drug-to-Antibody Ratio (DAR): This is a critical parameter that influences the efficacy and toxicity of ADCs. It can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[7][15]
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is commonly used to assess the purity of the conjugate and quantify the level of aggregation.[16]
-
Binding Affinity: The binding affinity of the conjugated antibody to its target antigen should be evaluated using methods like ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised its function.
-
In Vitro Cytotoxicity: For ADCs, the potency of the conjugate is assessed through in vitro cell-based assays using target-expressing cell lines.[10]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in antibody conjugation with maleimide-PEG linkers.
Caption: Workflow for antibody disulfide bond reduction.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. purepeg.com [purepeg.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Mal-amide-PEG8-Val-Ala-PAB-PNP in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amide-PEG8-Val-Ala-PAB-PNP is a highly specialized, cleavable linker designed for the development of antibody-drug conjugates (ADCs). This linker system offers a strategic approach to cancer therapy by enabling the targeted delivery of potent cytotoxic agents to tumor cells. Its multi-component structure is meticulously engineered for stability in circulation and specific cleavage within the tumor microenvironment. The maleimide (B117702) group facilitates covalent attachment to thiol groups on the antibody, while the polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and improves pharmacokinetic properties. The dipeptide Valine-Alanine (Val-Ala) sequence serves as a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[] Upon cleavage of the Val-Ala linker, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer releases the active drug payload. The p-nitrophenyl (PNP) carbonate group is a reactive leaving group for efficient conjugation of amine-containing payloads.[2] This application note provides detailed protocols and data for the use of this compound in the synthesis and evaluation of ADCs.
Mechanism of Action
The therapeutic efficacy of an ADC synthesized with the this compound linker is contingent on a sequence of events, beginning with the specific binding of the ADC to its target antigen on the cancer cell surface.
-
Binding and Internalization: The monoclonal antibody (mAb) component of the ADC selectively binds to a tumor-associated antigen. Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond of the Val-Ala dipeptide linker.[]
-
Self-Immolation and Payload Release: The cleavage of the Val-Ala linker triggers a spontaneous 1,6-elimination reaction of the PAB spacer. This self-immolative process results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[4]
-
Induction of Cell Death: The released cytotoxic agent, such as a pyrrolobenzodiazepine (PBD) dimer, can then exert its pharmacological effect. PBD dimers, for instance, are potent DNA alkylating agents that form interstrand cross-links in the minor groove of DNA, leading to cell cycle arrest and apoptosis.[5][6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C48H68N6O19 | [7] |
| Molecular Weight | 1033.1 g/mol | [7] |
| Purity | >96% | [7] |
| Solubility | Soluble in DMSO and DMF | [8] |
| Storage | Store at -20°C for up to 3 years (pure form) or -80°C for up to 1 year (in solvent) | [8] |
Table 2: Comparative Performance of Val-Ala and Val-Cit Linkers
| Parameter | Val-Ala Linker | Val-Cit Linker | Reference |
| Cathepsin B Cleavage Rate | Cleaved at approximately half the rate of Val-Cit in isolated cathepsin B assays. | Faster cleavage rate in isolated enzyme assays. | [9] |
| Hydrophobicity | Lower hydrophobicity. | Higher hydrophobicity. | [9] |
| Drug-to-Antibody Ratio (DAR) | Allows for higher DAR (up to 7.4) with limited aggregation (<10%). | High DAR can be difficult to achieve due to precipitation and aggregation. | [10] |
| Plasma Stability (Mouse) | Susceptible to cleavage by carboxylesterase 1c, leading to instability. | Also unstable in mouse plasma due to carboxylesterase activity. | [6][11] |
| Plasma Stability (Human) | Generally stable. | Generally stable. | [12] |
Table 3: In Vitro and In Vivo Performance of ADCs with Val-Ala-PBD Constructs
| Parameter | Observation | Reference |
| In Vitro Cytotoxicity | ADCs with Val-Ala-PBD payloads exhibit potent cytotoxicity with low picomolar EC50 values in target-positive cell lines. | [13] |
| In Vivo Efficacy (Xenograft Models) | Single doses of Val-Ala-PBD ADCs have demonstrated significant tumor growth inhibition and even tumor stasis in mouse xenograft models. | [13][14] |
| Payload for Loncastuximab tesirine | The approved ADC, Loncastuximab tesirine, utilizes a Val-Ala linker with a PBD dimer payload (SG3199). | [3][15] |
Experimental Protocols
The synthesis of an ADC using the this compound linker is a multi-step process involving the conjugation of the cytotoxic drug to the linker, followed by the conjugation of the drug-linker construct to the antibody.
Protocol 1: Conjugation of an Amine-Containing Cytotoxic Drug to this compound
This protocol describes the reaction of an amine-containing payload with the p-nitrophenyl (PNP) carbonate group of the linker.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., a PBD dimer)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
In a separate vial, dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO.
-
Under an inert atmosphere, add the cytotoxic drug solution to the linker solution. A 1.1 to 1.5 molar excess of the drug relative to the linker is recommended.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by HPLC or LC-MS.
-
Upon completion, the drug-linker construct can be purified by reverse-phase HPLC.
Protocol 2: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol generates free thiol groups on the antibody for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)
-
Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.2-7.4)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.
-
Add a 10-fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate the reaction at 37°C for 30-60 minutes. The incubation time may need to be optimized for the specific antibody.
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with conjugation buffer. This step is critical to prevent the reduction of the maleimide group on the linker.
-
Determine the concentration of the reduced antibody and the number of free thiol groups using a DTNB (Ellman's) assay.
Protocol 3: Conjugation of Drug-Linker to Reduced Antibody
This protocol describes the thiol-maleimide Michael addition reaction.
Materials:
-
Reduced antibody with free thiol groups
-
Purified drug-linker construct with a maleimide group
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Adjust the pH of the reduced antibody solution to 6.5-7.5 if necessary.
-
Dissolve the drug-linker construct in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per free thiol group is recommended.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.
-
To quench any unreacted maleimide groups, add an excess of N-acetylcysteine and incubate for an additional 30 minutes.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.[16]
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The ADC is separated based on the hydrophobicity conferred by the conjugated drug-linker. The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[17]
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for the synthesis of an ADC using the this compound linker.
Caption: Mechanism of action of a Val-Ala-PBD ADC leading to apoptosis.
References
- 2. Mal-PEG8-Val-Ala-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How to find the core components of Loncastuximab tesirine? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. precisepeg.com [precisepeg.com]
- 8. This compound | ADC linker | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Drug-Linker Conjugation to Primary Amines using p-Nitrophenyl Carbonate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable conjugation of cytotoxic drugs to linker molecules is a cornerstone of modern therapeutic development, particularly in the field of Antibody-Drug Conjugates (ADCs). The use of p-nitrophenyl (PNP) carbonate-activated linkers provides a robust and efficient method for coupling with primary amine functionalities on drug payloads. This chemistry relies on the excellent leaving group properties of p-nitrophenol, facilitating the formation of a stable carbamate (B1207046) bond under mild reaction conditions.
These application notes provide a comprehensive overview and detailed protocols for the conjugation of amine-containing payloads to PNP carbonate-activated linkers, the subsequent conjugation to a monoclonal antibody (mAb), and the characterization of the resulting ADC.
Principle of PNP Carbonate Chemistry
The core of this conjugation strategy is the nucleophilic acyl substitution reaction between a primary amine on the cytotoxic drug and the electrophilic carbonyl carbon of the PNP carbonate-activated linker. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the highly stable p-nitrophenoxide ion is eliminated, resulting in the formation of a stable carbamate linkage. This reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the amine, enhancing its nucleophilicity.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of a drug-linker conjugate using a PNP carbonate linker and its subsequent conjugation to an antibody. Actual results may vary depending on the specific payload, linker, antibody, and experimental conditions.
Table 1: Reaction Conditions and Yield for Drug-Linker Conjugation
| Parameter | Value | Reference |
| Linker | Fmoc-Val-Cit-PABC-PNP | [1] |
| Payload | Amine-containing cytotoxic drug | [1] |
| Stoichiometry (Linker:Payload) | 1.2 : 1.0 equivalents | [1] |
| Base | Diisopropylethylamine (DIPEA) | [1] |
| Base Stoichiometry | 2.0 - 3.0 equivalents | [1] |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | [1] |
| Reaction Temperature | Room Temperature (20-25°C) | [1] |
| Reaction Time | 2 - 18 hours | [1] |
| Typical Yield | 70 - 90% | [2][3] |
Table 2: Parameters for Antibody-Drug Conjugation and Characterization
| Parameter | Value | Reference |
| Antibody | Thiol-containing mAb (e.g., partially reduced IgG1) | [4] |
| Drug-Linker | Maleimide-activated drug-linker | [1] |
| Stoichiometry (Drug-Linker:Antibody) | 4-8 fold molar excess | [1] |
| Conjugation Buffer | Phosphate-buffered saline (PBS) with 1 mM DTPA, pH 8.0 | [4] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 1 - 4 hours | [1] |
| Quenching Agent | N-acetylcysteine | [1] |
| Purification Method | Size Exclusion Chromatography (G25 desalting column) | [4] |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | [5][6] |
| Final ADC Concentration | ~3 mg/mL | [4] |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Payload to Fmoc-Val-Cit-PABC-PNP Linker
This protocol details the steps for conjugating a primary amine-containing cytotoxic payload to the Fmoc-Val-Cit-PABC-PNP linker.[1]
Materials:
-
Fmoc-Val-Cit-PABC-PNP linker
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
LC-MS or RP-HPLC for reaction monitoring
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel, dissolve Fmoc-Val-Cit-PABC-PNP (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the Fmoc-Val-Cit-PABC-PNP linker, add the solution of the amine-containing payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (Fmoc-Val-Cit-PABC-PNP) is consumed. This typically takes 2-18 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, purify the Fmoc-protected drug-linker conjugate by RP-HPLC to remove excess reagents and byproducts.
-
Protocol 2: Fmoc Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Fmoc protecting group to reveal the amine for subsequent conjugation.[1]
Materials:
-
Fmoc-protected drug-linker conjugate
-
Anhydrous DMF
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the Fmoc-protected drug-linker conjugate in anhydrous DMF to a concentration of approximately 10-20 mg/mL.
-
Deprotection Reaction: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Monitoring: Stir the reaction mixture at room temperature and monitor the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.
-
Precipitate the deprotected drug-linker by adding cold diethyl ether to the concentrated residue.
-
Pellet the product by centrifugation and decant the ether. Repeat the ether wash as necessary.
-
Protocol 3: Activation of the Drug-Linker with a Maleimide (B117702) Moiety
This protocol details the activation of the deprotected drug-linker with a maleimide group for subsequent thiol-specific antibody conjugation.[1]
Materials:
-
Deprotected drug-linker with a free amine
-
Maleimide-PEGn-NHS ester
-
Anhydrous DMF or DMSO
-
DIPEA
-
RP-HPLC for purification
Procedure:
-
Dissolution:
-
Dissolve the deprotected drug-linker (1.0 equivalent) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the maleimide-PEGn-NHS ester (1.1-1.3 equivalents) in the same solvent.
-
-
Reaction:
-
Add the NHS-maleimide solution to the drug-linker solution.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
-
Monitoring: Monitor the reaction by LC-MS.
-
Purification: Purify the maleimide-activated drug-linker by RP-HPLC to remove excess reagents and byproducts.
Protocol 4: Conjugation of the Maleimide-Activated Drug-Linker to a Monoclonal Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody with available thiol groups.[1][4]
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 8.0)
-
Maleimide-activated drug-linker
-
Co-solvent (e.g., DMSO)
-
N-acetylcysteine for quenching
-
G25 desalting column for purification
Procedure:
-
Antibody Preparation:
-
If using a native antibody, partially reduce the interchain disulfide bonds using a controlled amount of a reducing agent like TCEP to generate free thiol groups.
-
Buffer exchange the reduced antibody into the conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO to a high concentration.
-
Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Quenching: Quench any unreacted thiols by adding an excess of N-acetylcysteine.
-
Purification:
-
Purify the ADC by size exclusion chromatography using a G25 desalting column to remove unconjugated drug-linker and other small molecules.
-
Concentrate the purified ADC to the desired concentration.
-
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for ADC synthesis using PNP carbonate chemistry.
Caption: General signaling pathway for an ADC with a tubulin inhibitor payload.
References
- 1. benchchem.com [benchchem.com]
- 2. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111620927A - One-pot preparation process of antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 4. broadpharm.com [broadpharm.com]
- 5. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Val-Ala Linker Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The valine-alanine (Val-Ala) dipeptide linker is a critical component in the design of modern antibody-drug conjugates (ADCs), offering a favorable balance between plasma stability and efficient, targeted payload release.[1] The therapeutic efficacy of an ADC utilizing a Val-Ala linker is dependent on the precise cleavage of the linker and subsequent release of its cytotoxic payload within the target cancer cell. This process is primarily mediated by lysosomal proteases, ensuring that the potent drug is liberated preferentially at the site of action, thereby minimizing systemic toxicity.[1][2]
This document provides detailed methodologies for performing a Val-Ala linker cleavage assay, presents key quantitative data for comparative analysis, and includes a visual representation of the experimental workflow.
Cleavage Mechanism
The cleavage of the Val-Ala linker is a sophisticated, two-step process that occurs within the lysosomal compartment of a cell.[1]
-
Enzymatic Recognition and Cleavage : The Val-Ala dipeptide sequence is specifically designed as a substrate for lysosomal cysteine proteases, with Cathepsin B being the primary enzyme responsible for its cleavage.[1][] Cathepsin B is often overexpressed in various tumor tissues, making it an effective target for ADC activation.[1] The enzyme hydrolyzes the amide bond at the C-terminus of the alanine (B10760859) residue, which is typically connected to a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[1][4] This enzymatic cleavage is the rate-limiting step in the payload release cascade.[1] While Cathepsin B is the principal catalyst, other lysosomal proteases such as Cathepsin L, S, and F may also contribute to this process.[1]
-
Self-Immolation : Following the enzymatic cleavage of the Val-Ala dipeptide, the PABC self-immolative spacer becomes electronically activated. This triggers a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload.[1][4]
Quantitative Data Summary
The selection of a linker is pivotal to an ADC's performance.[5] The following tables summarize comparative data on the cleavage kinetics and stability of the Val-Ala linker.
| Linker | Relative Cleavage Rate (Cathepsin B) | Estimated Half-Life (in vitro) | Reference |
| Val-Cit | 1x | ~240 min | [1] |
| Val-Ala | ~0.5x | ~480 min | [1][4] |
| Phe-Lys | ~30x | ~8 min | [1] |
Table 1: Comparative in vitro cleavage kinetics of dipeptide linkers by Cathepsin B.
| Linker | Species | Half-life (in vivo) | Reference |
| Val-Cit | Mouse | ~144 hours | [1] |
| Val-Cit | Cynomolgus Monkey | ~230 hours | [1] |
Table 2: In vivo plasma stability of the closely related Val-Cit linker, providing a benchmark for Val-Ala stability.[1]
A key advantage of the Val-Ala linker is its lower hydrophobicity compared to the more common Val-Cit linker.[4][6] This reduced hydrophobicity allows for the conjugation of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio or DAR) without causing significant protein aggregation, potentially leading to a more potent therapeutic.[4][6]
Experimental Protocols
Two primary in-vitro assays are essential for characterizing the stability and cleavage of an ADC with a Val-Ala linker: a direct enzymatic cleavage assay and a plasma stability assay.[5]
Protocol 1: In Vitro Cathepsin B-Mediated Cleavage Assay (LC-MS Based)
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.[1]
Reagents and Materials:
-
ADC with Val-Ala linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5.[1]
-
Quenching Solution: Ice-cold Acetonitrile with 1% formic acid and an internal standard.[1]
-
96-well plates or microcentrifuge tubes
-
Incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Reagent Preparation :
-
Enzyme Activation :
-
Prepare an active enzyme solution by incubating the Cathepsin B stock solution with an activation buffer containing DTT for 15-30 minutes at 37°C.[7]
-
-
Reaction Setup :
-
In a 96-well plate or microcentrifuge tubes, pre-warm the Assay Buffer to 37°C.[1]
-
Initiate the reaction by adding the ADC to the pre-warmed buffer to a final concentration of 1 µM.[1]
-
Add the activated Cathepsin B to a final concentration of 20-100 nM. The optimal enzyme concentration may need to be determined empirically.[1]
-
-
Incubation :
-
Reaction Quenching and Sample Preparation :
-
Immediately quench the reaction by adding 2 volumes of the ice-cold Quenching Solution to the aliquot.[1]
-
Vortex vigorously and centrifuge at >14,000 x g for 10 minutes at 4°C to precipitate the antibody and enzyme.[1]
-
Transfer the supernatant, which contains the released payload, to a new plate or vial for LC-MS analysis.[1]
-
-
Analysis :
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released payload over time.[1][]
-
Protocol 2: FRET-Based High-Throughput Cleavage Assay
This is a high-throughput method to screen for the susceptibility of linker sequences to cleavage.[8]
Reagents and Materials:
-
FRET substrate with Val-Ala sequence
-
Recombinant Human Cathepsin B
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.[1]
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup :
-
Initiate Reaction :
-
Initiate the reaction by adding activated Cathepsin B.[1]
-
-
Data Acquisition :
-
Data Analysis :
Visualized Experimental Workflow and Cleavage Mechanism
Caption: General experimental workflow for an LC-MS-based Val-Ala linker cleavage assay.
Caption: Mechanism of ADC internalization and payload release via Val-Ala linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-amide-PEG8-Val-Ala-PAB-PNP in Solid Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful therapeutic strategy for cancer treatment, combining the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Mal-amide-PEG8-Val-Ala-PAB-PNP is a state-of-the-art cleavable linker system designed for the development of ADCs targeting solid tumors.
This linker incorporates several key features:
-
Maleimide (Mal-amide): Enables stable, covalent conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
Polyethylene Glycol (PEG8): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and immunogenicity.
-
Valine-Alanine (Val-Ala): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures targeted payload release within the cancer cell.[1]
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, undergoes spontaneous 1,6-elimination to release the unmodified cytotoxic drug.
-
p-Nitrophenyl (PNP): A highly reactive leaving group that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic payload.
These application notes provide a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental protocols for the evaluation of ADCs constructed with the this compound linker.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on a multi-step process that ensures targeted delivery and release of the cytotoxic payload within solid tumor cells.
-
Circulation and Tumor Targeting: Following systemic administration, the ADC circulates in the bloodstream. The stability of the linker minimizes premature drug release. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome, an organelle containing a high concentration of proteases and a low pH environment. Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Ala dipeptide linker. This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload directly into the cytoplasm of the tumor cell.
-
Induction of Cell Death and Bystander Effect: The released cytotoxic agent then exerts its cell-killing effect, for example, by disrupting microtubules or inducing DNA damage, leading to apoptosis of the cancer cell. Furthermore, if the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.
Diagram of the ADC Mechanism of Action
Caption: Workflow of ADC targeting and payload delivery.
Data Presentation
The following tables summarize representative preclinical data for ADCs utilizing Val-Ala-PAB-based linkers. It is important to note that specific results will vary depending on the antibody, payload, target antigen, and tumor model used.
Table 1: In Vitro Cytotoxicity of a Representative Val-Ala-PAB ADC
| Cell Line | Target Antigen Expression | IC50 (pM) |
| SK-BR-3 (Breast Cancer) | High | 55 |
| NCI-N87 (Gastric Cancer) | High | 92 |
| MDA-MB-468 (Breast Cancer) | Low/Negative | > 10,000 |
| MCF7 (Breast Cancer) | Low/Negative | > 10,000 |
IC50 values represent the concentration of ADC required to inhibit cell growth by 50% and are indicative of the ADC's potency and specificity.
Table 2: In Vivo Efficacy of a Representative Val-Ala-PAB ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | 0 | Rapid tumor growth |
| Non-binding Control ADC | 3 | < 10 | Minimal effect on tumor growth |
| Targeting Antibody Alone | 3 | 25 | Modest tumor growth inhibition |
| Val-Ala-PAB ADC | 1 | 75 | Significant tumor growth inhibition |
| Val-Ala-PAB ADC | 3 | > 95 | Tumor regression observed |
Data from a mouse xenograft model with a human solid tumor cell line. Tumor growth inhibition is measured at the end of the study period compared to the vehicle control group.
Table 3: Representative Pharmacokinetic Parameters of a PEGylated Val-Ala-PAB ADC
| Parameter | Value |
| Half-life (t½) in human plasma | > 120 hours |
| Half-life (t½) in mouse plasma | ~24-48 hours |
| Clearance (CL) | Low |
| Volume of Distribution (Vd) | Low |
The inclusion of a PEG spacer generally improves the pharmacokinetic profile, leading to a longer half-life and reduced clearance.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific ADC and cell lines used.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the concentration of ADC required to inhibit the proliferation of cancer cells.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC construct and controls (unconjugated antibody, payload alone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and controls in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Diagram of the Cytotoxicity Assay Workflow
Caption: Workflow for determining ADC cytotoxicity.
Protocol 2: ADC Internalization Assay (Flow Cytometry)
This assay confirms that the ADC is internalized by the target cells upon binding to the surface antigen.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cells
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-human IgG)
-
ADC construct
-
FACS buffer (PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Harvest and seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the ADC (e.g., at 10 µg/mL) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C. A 4°C control should be included to measure surface binding without internalization.
-
After incubation, wash the cells twice with cold PBS.
-
For the 4°C control and a "surface-only" sample at each time point, stain with the fluorescently labeled secondary antibody in FACS buffer for 30 minutes on ice in the dark.
-
For total internalization samples, first permeabilize the cells with a permeabilization buffer before staining with the secondary antibody.
-
Wash the cells twice with FACS buffer and resuspend in 500 µL of FACS buffer.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI). An increase in MFI in the permeabilized samples over time compared to the surface-only samples indicates internalization.
Protocol 3: In Vivo Efficacy Study in a Solid Tumor Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Human solid tumor cell line that expresses the target antigen
-
Matrigel (optional, for enhancing tumor take rate)
-
ADC construct and controls (vehicle, unconjugated antibody)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant 5-10 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-10 mice per group).
-
Administer the ADC and controls intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., a single dose or weekly doses).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Diagram of the In Vivo Xenograft Study Workflow
Caption: Workflow for in vivo ADC efficacy studies.
Conclusion
The this compound linker represents a sophisticated and highly effective tool for the development of ADCs for solid tumor targeting. Its design balances stability in circulation with efficient, targeted release of the cytotoxic payload within tumor cells. The Val-Ala dipeptide offers advantages in terms of hydrophilicity and reduced aggregation compared to other dipeptide linkers, potentially allowing for higher drug-to-antibody ratios. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of ADCs utilizing this advanced linker technology, enabling researchers to assess their potency, specificity, and in vivo efficacy. Through rigorous preclinical testing, ADCs constructed with this linker have the potential to become highly effective and well-tolerated cancer therapeutics.
References
Application Notes and Protocols for Mal-amide-PEG8-Val-Ala-PAB-PNP in Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of therapeutics in oncology, particularly for hematological malignancies.[1] These agents combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, delivered via a specialized linker. The Mal-amide-PEG8-Val-Ala-PAB-PNP is an advanced cleavable linker system designed for the development of next-generation ADCs.
This linker possesses several key features making it highly suitable for targeting blood cancers:
-
Maleimide (Mal) Group: Enables covalent conjugation to thiol groups on the antibody, forming a stable bond.
-
PEG8 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
Valine-Alanine (Val-Ala) Dipeptide: A substrate for lysosomal proteases, specifically Cathepsin B, which is often overexpressed in cancer cells. This ensures payload release occurs preferentially within the target cell.[2]
-
p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following cleavage of the Val-Ala dipeptide, this unit rapidly decomposes to release the active cytotoxic drug.[2]
-
p-Nitrophenyl (PNP) Carbonate: An activated group for the attachment of hydroxyl-containing payloads.
The Val-Ala linker, in particular, has shown promise in clinical development for hematological malignancies, as exemplified by its use in ADCs like Camidanlumab Tesirine (B3181916) (ADCT-301), which targets CD25-positive lymphomas.[3][4]
Mechanism of Action
An ADC utilizing the this compound linker operates through a multi-step process to selectively eliminate cancer cells. When paired with a potent payload such as a pyrrolobenzodiazepine (PBD) dimer, the mechanism is as follows:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of hematological cancer cells (e.g., CD25 on lymphoma cells).[3]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via endocytosis.[3]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Ala dipeptide linker.[2]
-
Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the active PBD dimer payload into the cytoplasm.[3]
-
DNA Damage and Apoptosis: The PBD dimer translocates to the nucleus and binds to the minor groove of DNA, forming interstrand cross-links.[3][5] This triggers the DNA damage response pathway, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3][6]
Data Presentation
The following tables summarize representative data from clinical trials of Camidanlumab Tesirine, an ADC employing a Val-Ala linker and a PBD dimer payload, in patients with relapsed or refractory Hodgkin and non-Hodgkin lymphoma.
Table 1: Efficacy of Camidanlumab Tesirine in Relapsed/Refractory Hodgkin Lymphoma (Phase I Study)
| Dose Level | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| ≥45 µg/kg | 86.5% | 43.6% |
| All Doses | 71% | 42% |
Data compiled from various clinical trial reports.[7][8][9]
Table 2: Efficacy of Camidanlumab Tesirine in Relapsed/Refractory Non-Hodgkin Lymphoma (Phase I Study)
| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| T-cell Lymphoma | 50% (approx.) | Not specified |
| All NHL Patients | 38% | 9% |
Data compiled from various clinical trial reports.[8][10]
Experimental Protocols
Detailed methodologies for key experiments to evaluate an ADC constructed with this compound are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of hematological cancer cell lines by 50% (IC50).
Materials:
-
Target antigen-positive hematological cancer cell line (e.g., Karpas 299 for CD25-positive lymphoma)
-
Antigen-negative control cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ADC construct and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[2][11]
-
Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or antibody solutions to the respective wells. Include wells with medium only as a blank control and untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][11]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.[2][11]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value.
Protocol 2: ADC Internalization Assay (Flow Cytometry)
This protocol quantifies the internalization of the ADC into target cells.
Materials:
-
Target antigen-positive cells
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Unlabeled ADC (for competition)
-
FACS buffer (PBS with 1% BSA)
-
Trypan blue or other quenching solution
-
Flow cytometer
Procedure:
-
Harvest and wash the target cells, then resuspend in cold FACS buffer at 1x10^6 cells/mL.
-
Add the fluorescently labeled ADC to the cells at a predetermined concentration (e.g., 10 µg/mL). For a competition control, pre-incubate cells with a 50-fold excess of unlabeled ADC for 30 minutes on ice.
-
Incubate the cells on ice for 1 hour to allow binding but prevent internalization.
-
Wash the cells twice with cold FACS buffer to remove unbound ADC.
-
To measure internalization, resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control sample should remain on ice (0-hour time point).
-
At each time point, stop internalization by placing the tubes on ice and adding cold FACS buffer.
-
Add a quenching solution like Trypan Blue to the samples just before analysis to quench the fluorescence of non-internalized, surface-bound ADC.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population. An increase in MFI over time at 37°C compared to the 0-hour time point indicates internalization.
Protocol 3: Bystander Effect Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line, engineered to express a fluorescent protein (e.g., GFP)
-
Co-culture medium
-
96-well plates
-
ADC construct
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the antigen-positive and GFP-expressing antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 5:1) in co-culture medium. Total cell density should be similar to the cytotoxicity assay.
-
Allow the cells to adhere overnight.
-
Treat the co-cultures with serial dilutions of the ADC.
-
Incubate for 72-96 hours.
-
Analyze the viability of the GFP-positive (antigen-negative) cell population by flow cytometry or by imaging and counting the fluorescent cells.
-
A reduction in the number of viable GFP-positive cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
Protocol 4: In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Hematological cancer cell line (e.g., Karpas 299 for lymphoma)
-
Matrigel (optional)
-
ADC construct, unconjugated antibody, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 million hematological cancer cells, optionally mixed with Matrigel, into the flank of each mouse.[12]
-
Monitor the mice regularly for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).[12]
-
Administer the treatments intravenously (IV) according to the desired schedule (e.g., once weekly).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The study endpoint may be a specific time point, a predetermined tumor volume, or signs of morbidity.
-
Plot mean tumor volume over time for each group to assess anti-tumor efficacy.
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of action of a Val-Ala linker-based ADC.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Workflow for In Vivo Xenograft Study.
References
- 1. BioCentury - ADC reports Phase I data for ADCT-301 in Hodgkin's lymphoma [biocentury.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. adcreview.com [adcreview.com]
- 4. Camidanlumab tesirine in relapsed/refractory lymphoma: A Phase 1, multicenter, open-label, dose-escalation, dose-expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ir.adctherapeutics.com [ir.adctherapeutics.com]
- 8. Study of ADCT-301 in Patients With Relapsed or Refractory Hodgkin and Non-Hodgkin Lymphoma [clin.larvol.com]
- 9. ashpublications.org [ashpublications.org]
- 10. s24.q4cdn.com [s24.q4cdn.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to ADC Synthesis with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, thereby minimizing off-target toxicity.
This document provides a detailed guide to the synthesis of ADCs using three common types of cleavable linkers:
-
Protease-cleavable linkers: Utilizing enzymes like Cathepsin B, which are overexpressed in the lysosomal compartments of tumor cells. A prime example is the valine-citrulline (Val-Cit) dipeptide linker.
-
pH-sensitive linkers: Exploiting the acidic environment of endosomes and lysosomes to trigger payload release. Hydrazone linkers are a common example of this class.
-
Disulfide linkers: Leveraging the higher concentration of reducing agents, such as glutathione, within the tumor cell cytoplasm compared to the bloodstream.
These notes will cover the step-by-step synthesis, purification, and characterization of ADCs with these cleavable linkers, providing researchers with the necessary protocols to develop novel and effective targeted cancer therapies.
Quantitative Data Summary
The choice of a cleavable linker significantly impacts the pharmacokinetic properties and therapeutic efficacy of an ADC. The following tables summarize key quantitative data for different cleavable linkers.
| Linker Type | Linker Example | Half-life in Human Plasma (pH 7.4) | Cleavage Condition | Reference |
| Protease-cleavable | Valine-Citrulline (vc) | > 230 days | Cathepsin B | [1] |
| Protease-cleavable | Phenylalanine-Lysine (fk) | Significantly less stable than Val-Cit | Cathepsin B | [1] |
| pH-sensitive | Hydrazone | 183 hours | pH 5.0 | [2] |
| Disulfide | SPDB | Stable | High Glutathione concentration | [3] |
| Linker-Payload | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| Val-Cit-MMAE | CD30 | Karpas 299 | ~10 | [1] |
| Hydrazone-Calicheamicin | CD22 | HL-60 | ~0.1 | [4] |
| SPDB-DM4 | HER2 | SK-BR-3 | ~1 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Valine-Citrulline Linker-Payload (vc-MMAE)
This protocol describes the solid-phase peptide synthesis (SPPS) of the mc-vc-PABC-MMAE linker-payload, a commonly used protease-cleavable linker-drug conjugate.
Materials:
-
Rink Amide resin
-
Fmoc-Cit-OH, Fmoc-Val-OH
-
HBTU, HOBt, DIPEA
-
Piperidine (B6355638) in DMF (20%)
-
p-aminobenzyl alcohol (PABC)
-
Monomethyl auristatin E (MMAE)
-
Maleimidocaproyl (mc) spacer
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc-Citrulline Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Dissolve Fmoc-Cit-OH, HBTU, and HOBt in DMF. Add DIPEA and couple to the resin.
-
-
Fmoc-Valine Coupling:
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Val-OH using the same procedure as for citrulline.
-
-
PABC Spacer Addition:
-
After Fmoc deprotection of valine, couple p-aminobenzyl alcohol to the N-terminus.
-
-
MMAE Payload Conjugation:
-
Activate the hydroxyl group of the PABC spacer (e.g., as a p-nitrophenyl carbonate).
-
React the activated spacer with the primary amine of MMAE.
-
-
Maleimidocaproyl (mc) Spacer Addition:
-
Couple the maleimidocaproyl (mc) spacer to the N-terminus of the valine.
-
-
Cleavage and Purification:
-
Cleave the linker-payload from the resin using a TFA cleavage cocktail.
-
Precipitate the product in cold diethyl ether.
-
Purify the crude product by reverse-phase HPLC.
-
Protocol 2: Conjugation of Linker-Payload to Antibody
This protocol details the conjugation of the synthesized linker-payload to a monoclonal antibody, such as Trastuzumab, via cysteine or lysine (B10760008) residues.
Cysteine-Based Conjugation (Thiol-Maleimide Chemistry):
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
mc-vc-PABC-MMAE (or other maleimide-containing linker-payload)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in PBS.
-
Add a 10-fold molar excess of TCEP to reduce the interchain disulfide bonds.
-
Incubate for 1-2 hours at 37°C.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Immediately add the maleimide-containing linker-payload to the reduced antibody at a slight molar excess (e.g., 1.2 equivalents per thiol group).
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
-
Purification of ADC:
-
Purify the ADC from unconjugated linker-payload and other reactants using SEC.
-
Lysine-Based Conjugation (NHS-Ester Chemistry for Hydrazone Linker):
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Hydrazone linker with an NHS-ester reactive group
-
Borate (B1201080) buffer, pH 8.5
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Exchange the antibody buffer to a borate buffer (pH 8.5).
-
-
Conjugation Reaction:
-
Add the NHS-ester functionalized hydrazone linker to the antibody solution at a defined molar ratio.
-
Incubate for 2-4 hours at room temperature.
-
-
Purification of ADC:
-
Purify the ADC using SEC to remove unconjugated linker.
-
Protocol 3: Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:
Materials:
-
Synthesized ADC
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in phosphate (B84403) buffer, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., Phosphate buffer, pH 6.8 with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
HIC-HPLC Analysis:
-
Inject the sample onto the HIC column.
-
Elute the different drug-loaded species using a gradient from high to low salt concentration (decreasing percentage of Mobile Phase A).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100[5]
-
In Vitro Cytotoxicity Assay (MTT Assay):
Materials:
-
Cancer cell line expressing the target antigen (e.g., SK-BR-3 for HER2)
-
Synthesized ADC
-
Control antibody (unconjugated)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to attach overnight.[6]
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in cell culture medium.
-
Treat the cells with the different concentrations for 72-96 hours.
-
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[8]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway: Intracellular Trafficking and Payload Release
Caption: Intracellular trafficking and payload release pathway of an ADC.
Experimental Workflow: ADC Synthesis and Characterization
Caption: General experimental workflow for ADC synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are ADC Linkers? | AxisPharm [axispharm.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Mal-amide-PEG8-Val-Ala-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amide-PEG8-Val-Ala-PAB-PNP is a heterobifunctional linker widely utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, dictating its stability in circulation, solubility, and the mechanism of drug release.
This specific linker incorporates several key features:
-
A Maleimide (B117702) group for covalent attachment to thiol (-SH) groups present in the cysteine residues of an antibody.
-
A hydrophilic polyethylene glycol (PEG8) spacer which enhances the aqueous solubility of the ADC, mitigates aggregation, and can improve pharmacokinetic properties.
-
A Valine-Alanine (Val-Ala) dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[]
-
A p-aminobenzyl alcohol (PAB) self-immolative spacer that, following the enzymatic cleavage of the Val-Ala peptide, spontaneously releases the conjugated drug in its unmodified, active form.[2]
-
A p-nitrophenyl (PNP) carbonate group, which acts as a good leaving group, facilitating the efficient conjugation of an amine-containing cytotoxic payload to the linker.[3]
These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and comprehensive protocols for its use in the synthesis of ADCs.
Data Presentation: Solubility in DMSO
The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions required for conjugation reactions. The following table summarizes the available quantitative data from commercial suppliers.
| Supplier | Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | 80 | 77.44 | Sonication is recommended.[4] |
| MedchemExpress | 100 | 96.80 | Ultrasonic treatment is needed. It is noted that hygroscopic DMSO can significantly impact solubility; freshly opened DMSO is recommended.[5] |
Experimental Protocols
The synthesis of an ADC using this compound is typically a two-stage process:
-
Payload Conjugation: The amine-containing cytotoxic drug is first conjugated to the linker via the p-nitrophenyl (PNP) activated carbonate.
-
Antibody Conjugation: The resulting drug-linker construct, now bearing a maleimide group, is then conjugated to the thiol groups of a monoclonal antibody.
Protocol 1: Preparation of Drug-Linker Conjugate
This protocol details the conjugation of an amine-containing cytotoxic payload to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
To the solution of the linker, add the solution of the amine-containing payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS until the starting material (this compound) is consumed. This typically takes 2-18 hours.
-
-
Purification:
-
Once the reaction is complete, purify the resulting maleimide-activated drug-linker conjugate by preparative RP-HPLC to remove unreacted starting materials, excess reagents, and byproducts.
-
-
Lyophilization and Storage:
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Store the purified product at -20°C or -80°C under desiccated conditions.
-
Protocol 2: Conjugation of Drug-Linker to Monoclonal Antibody
This protocol describes the conjugation of the purified maleimide-activated drug-linker to a monoclonal antibody. This process targets the thiol groups of cysteine residues. If the antibody does not have free thiols, a reduction step is necessary to break the interchain disulfide bonds.
Materials:
-
Purified maleimide-activated drug-linker
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction (optional)
-
Reaction Buffer: Phosphate-buffered saline (PBS) containing EDTA (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)[6]
-
Quenching Reagent: N-acetylcysteine or cysteine
-
Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system for purification
-
UV-Vis Spectrophotometer for determining protein concentration and Drug-to-Antibody Ratio (DAR)
Procedure:
-
Antibody Preparation (Reduction of Disulfide Bonds - Optional):
-
If the mAb requires reduction to generate free thiols, dissolve the antibody in the reaction buffer.
-
Add a 10-fold molar excess of TCEP.[7]
-
Incubate the reaction solution for approximately 30 minutes at 30-37°C.[6]
-
Remove the excess reducing agent using a desalting column or centrifugal concentrator.
-
-
Preparation of Drug-Linker Solution:
-
Dissolve the purified maleimide-activated drug-linker in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Adjust the concentration of the (reduced) antibody solution to 2-10 mg/mL with the reaction buffer.
-
While gently stirring, add the drug-linker stock solution to the antibody solution. A typical molar excess of the drug-linker is 4-8 fold over the antibody. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide groups, add a quenching reagent such as N-acetylcysteine to the reaction mixture at a final concentration of 1 mM.
-
Incubate for an additional 20-30 minutes.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
-
Characterization of the ADC:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and the characteristic absorbance wavelength of the payload.
-
Further characterization can be performed using techniques such as Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry.
-
-
Storage:
-
Store the purified ADC in a suitable buffer at 2-8°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Experimental Workflow
Caption: Workflow for ADC Synthesis.
Mechanism of Drug Release
Caption: Intracellular Drug Release Mechanism.
References
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Synthesized with a Mal-amide-PEG8-Val-Ala-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the purification of ADCs synthesized using a cleavable Mal-amide-PEG8-Val-Ala-PAB-PNP linker.
The this compound linker is a sophisticated system designed for targeted drug delivery. The maleimide (B117702) group allows for covalent attachment to cysteine residues on the antibody. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and improves pharmacokinetic properties. The Valine-Alanine (Val-Ala) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells. Following enzymatic cleavage, the self-immolative para-aminobenzyl (PAB) spacer releases the active cytotoxic payload. The p-nitrophenyl (PNP) group is a leaving group during the synthesis of the linker-payload construct.
The purification of these complex biomolecules is a multi-step process aimed at removing unconjugated antibodies, free payload-linker, residual solvents, and aggregates, while isolating ADC species with the desired drug-to-antibody ratio (DAR). A well-defined purification strategy is crucial for ensuring the safety, efficacy, and batch-to-batch consistency of the final ADC product.
Logical Relationship of the Linker Components
The following diagram illustrates the functional components of the this compound linker and their roles in the ADC.
Overall Purification Workflow
The purification of ADCs synthesized with the this compound linker typically involves a series of orthogonal chromatographic and filtration steps to ensure high purity and a well-defined product. The general workflow is depicted below.
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Small Molecules
Tangential Flow Filtration (TFF) is a critical first step to remove organic solvents (e.g., DMSO) used in the conjugation reaction, as well as excess, unconjugated linker-payload molecules.[1]
Materials:
-
TFF system with a Pellicon® capsule or equivalent cassette (e.g., 30 kDa molecular weight cut-off)
-
Diafiltration buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
Crude ADC conjugation mixture
Procedure:
-
System Preparation: Assemble and sanitize the TFF system according to the manufacturer's instructions. Equilibrate the system with the diafiltration buffer.
-
Loading: Load the crude ADC conjugation mixture into the TFF system.
-
Diafiltration: Perform diafiltration with at least 5-7 diavolumes of the diafiltration buffer to effectively remove organic solvents and small molecule impurities. Maintain a constant volume in the retentate vessel during this process.
-
Concentration: After diafiltration, concentrate the ADC solution to a target concentration, typically in the range of 10-20 mg/mL.
-
Recovery: Recover the concentrated and buffer-exchanged ADC solution from the system.
Table 1: Representative TFF Performance Data
| Parameter | Typical Value |
| Product Recovery | >95% |
| Organic Solvent Removal | >99.5% |
| Free Linker-Payload Removal | >99% |
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC separates molecules based on their hydrophobicity. Since the addition of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, HIC is an excellent method for separating ADC species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.).[2]
Materials:
-
HPLC or FPLC system
-
HIC column (e.g., Butyl or Phenyl-based resin)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
TFF-purified ADC sample
Procedure:
-
Sample Preparation: Adjust the salt concentration of the ADC sample to match the initial mobile phase conditions, typically by adding a concentrated stock of Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 90% A, 10% B).
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). Species with higher DAR values will be more hydrophobic and will elute at lower salt concentrations.
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy and/or mass spectrometry to determine the DAR of each fraction.
Table 2: Illustrative HIC Purification Results for a Val-Ala Linker ADC
| ADC Species | Elution Salt Concentration (M) | Purity by HIC (%) | Yield (%) |
| DAR 0 | ~1.2 | >98 | >90 |
| DAR 2 | ~1.0 | >95 | >85 |
| DAR 4 | ~0.8 | >95 | >80 |
| DAR 6 | ~0.6 | >90 | >75 |
| DAR 8 | ~0.4 | >90 | >70 |
Note: These are representative values and will vary depending on the specific antibody, payload, and process conditions.
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC separates molecules based on their size. This step is crucial for removing high molecular weight species (aggregates) that may have formed during the conjugation or purification process.[3][4]
Materials:
-
HPLC or FPLC system
-
SEC column suitable for monoclonal antibody separations
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
HIC-purified ADC fractions
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Sample Loading: Inject the HIC-purified ADC sample onto the column.
-
Elution: Elute the sample with the mobile phase. Aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fraction for purity and aggregate content using analytical SEC.
Table 3: Typical SEC Performance for ADC Aggregate Removal
| Parameter | Before SEC | After SEC |
| Monomer Purity (%) | ~90-95 | >99 |
| Aggregate Content (%) | 5-10 | <1 |
| Product Recovery (%) | N/A | >95 |
Protocol 4: Final Formulation by Tangential Flow Filtration (TFF)
The final step involves using TFF to exchange the purified ADC into the final formulation buffer and to concentrate it to the desired final concentration.
Materials:
-
TFF system with a Pellicon® capsule or equivalent cassette (e.g., 30 kDa MWCO)
-
Final Formulation Buffer (specific to the ADC product)
-
SEC-purified ADC solution
Procedure:
-
System Preparation: Assemble and sanitize the TFF system. Equilibrate with the final formulation buffer.
-
Loading: Load the SEC-purified ADC solution into the TFF system.
-
Diafiltration: Perform diafiltration with the final formulation buffer (typically 3-5 diavolumes) to ensure complete buffer exchange.
-
Final Concentration: Concentrate the ADC to the target final concentration.
-
Recovery: Recover the final formulated ADC product.
Mechanism of Action and Downstream Signaling
Upon binding to its target antigen on a cancer cell, the ADC is internalized, typically via endocytosis. The ADC-antigen complex is then trafficked to the lysosomes. Inside the acidic and enzyme-rich environment of the lysosome, the Val-Ala dipeptide of the linker is cleaved by proteases such as Cathepsin B. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm.
Assuming a common payload such as Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, the released payload will then exert its cytotoxic effect by disrupting the microtubule dynamics within the cell. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Conclusion
The purification of ADCs synthesized with the this compound linker is a complex but manageable process that requires a multi-step, orthogonal approach. The combination of Tangential Flow Filtration for buffer exchange and removal of small molecules, followed by Hydrophobic Interaction Chromatography for DAR species separation and Size Exclusion Chromatography for aggregate removal, provides a robust platform for generating a highly pure and well-characterized ADC product. The detailed protocols and illustrative data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of ADC development. Careful optimization of each purification step is essential to maximize yield and ensure the final product meets the stringent quality attributes required for a therapeutic agent.
References
Applications of Val-Ala Linkers in Cancer Therapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valine-Alanine (Val-Ala) dipeptide linkers are a critical component in the design of advanced cancer therapeutics, most notably antibody-drug conjugates (ADCs). These enzymatically cleavable linkers are engineered for stability in systemic circulation and for selective cleavage by lysosomal proteases, such as Cathepsin B, which are frequently overexpressed in the tumor microenvironment.[1][2][3] This targeted release of potent cytotoxic payloads enhances therapeutic efficacy while minimizing off-target toxicity.[4] Compared to the more commonly used Val-Cit linker, the Val-Ala linker offers distinct advantages, including increased hydrophilicity, which can be beneficial when working with lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers, and a reduced tendency for aggregation at high drug-to-antibody ratios (DAR).[5][6] These characteristics make Val-Ala linkers a valuable tool in the development of next-generation ADCs and other targeted drug delivery systems.[7]
Application Notes
Antibody-Drug Conjugates (ADCs)
The primary application of Val-Ala linkers is in the construction of ADCs. An ADC consists of a monoclonal antibody that targets a tumor-specific antigen, a potent cytotoxic payload, and a linker that connects the two. The Val-Ala linker, typically in a Val-Ala-PABC (para-aminobenzyl carbamate) format, serves as the cleavable bridge.[8]
Mechanism of Action:
-
Circulation: The ADC circulates systemically, with the Val-Ala linker remaining stable, preventing premature release of the cytotoxic payload.[4]
-
Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis, and trafficked to the lysosome.
-
Cleavage: Within the lysosome, Cathepsin B and other proteases, which are highly active in this acidic environment, recognize and cleave the Val-Ala dipeptide sequence.[1][9]
-
Payload Release: Cleavage of the Val-Ala linker triggers the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload inside the cancer cell.[1]
-
Cell Death: The released payload exerts its cytotoxic effect, for example, by inhibiting tubulin polymerization (e.g., MMAE) or cross-linking DNA (e.g., PBD dimers), ultimately leading to cancer cell death.[7][10]
Figure 1. Mechanism of action of a Val-Ala linker-based ADC.
Small Molecule-Drug Conjugates (SMDCs)
Val-Ala linkers are also employed in the development of small molecule-drug conjugates (SMDCs). In this modality, a small molecule with high affinity for a tumor-associated receptor is used as the targeting agent instead of an antibody. The principle of targeted delivery and intracellular cleavage of the Val-Ala linker remains the same. SMDCs offer the potential for better tumor penetration due to their smaller size.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs utilizing Val-Ala linkers in comparison to other linker technologies.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers and Payloads
| Cell Line | Target Antigen | Antibody | Linker | Payload | IC50 (pM) | Reference(s) |
| HER2+ Cells | HER2 | Trastuzumab | Val-Ala | MMAE | 92 | [11] |
| HER2+ Cells | HER2 | Trastuzumab | Val-Cit | MMAE | 14.3 | [11] |
| HER2+ Cells | HER2 | Trastuzumab | Non-cleavable | MMAE | 609 | [11] |
| SK-OV-3 | HER2 | Anti-HER2 | Val-Ala | MMAE | Similar to Val-Cit | [7] |
| BT-474 | HER2 | Anti-HER2 | Val-Ala | MMAE | Potent anti-tumor activity | [7] |
Table 2: Stability of Different Linkers in Mouse Plasma
| Linker Type | Stability in Mouse Plasma | Key Enzyme Involved | Reference(s) |
| Val-Ala | Hydrolyzed within 1 hour | Carboxylesterase 1C (Ces1C) | [11] |
| Val-Cit | Hydrolyzed within 1 hour | Carboxylesterase 1C (Ces1C) | [11] |
| Sulfatase-cleavable | High stability (> 7 days) | N/A | [11] |
| Glutamic acid-Val-Cit (EVCit) | Significantly increased stability | Resistant to Ces1C | [12][13] |
Experimental Protocols
Protocol 1: Synthesis of Val-Ala-PABC-Payload Drug-Linker
This protocol provides a general workflow for the synthesis of a Val-Ala-PABC-payload conjugate, which can then be attached to a targeting moiety.
Figure 2. Workflow for the synthesis of a Val-Ala-PABC-Payload.
Materials:
-
Fmoc-Ala-OH
-
Fmoc-Val-OH
-
PABC (p-aminobenzyl alcohol) functionalized resin
-
Cytotoxic payload with a suitable functional group for coupling
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the PABC resin in DMF.
-
First Amino Acid Coupling (Alanine):
-
Activate Fmoc-Ala-OH with coupling reagents in DMF.
-
Add the activated amino acid solution to the resin and agitate.
-
Monitor the reaction for completion (e.g., using a Kaiser test).
-
Wash the resin thoroughly.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Wash the resin extensively.
-
-
Second Amino Acid Coupling (Valine):
-
Repeat the coupling and washing steps with Fmoc-Val-OH.
-
-
Fmoc Deprotection:
-
Repeat the deprotection and washing steps to expose the N-terminal amine of valine.
-
-
Payload Conjugation:
-
Couple the cytotoxic payload to the N-terminus of the dipeptide. The coupling chemistry will depend on the payload's functional groups.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail to release the drug-linker construct.
-
-
Purification:
-
Purify the crude product using reverse-phase HPLC to obtain the pure Val-Ala-PABC-payload.
-
Characterize the final product by mass spectrometry and NMR.
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This protocol details the use of an MTT assay to determine the IC50 of an ADC with a Val-Ala linker.[4][5][9][14]
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
ADC with Val-Ala linker
-
Control antibody (without drug-linker)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated control wells with fresh medium only.
-
-
Incubation:
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Ala linker to cleavage by Cathepsin B.[15][16][17]
Materials:
-
ADC with Val-Ala linker
-
Purified human Cathepsin B
-
Cathepsin B reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
LC-MS system for analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the ADC to the reaction buffer to a final concentration of 10-50 µM.
-
Initiate the reaction by adding Cathepsin B to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding the quenching solution to each aliquot.
-
-
Sample Analysis:
-
Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC over time.
-
Determine the cleavage kinetics of the Val-Ala linker.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Val-Ala linker-based ADC in a mouse xenograft model.[6][18][19][20]
Figure 3. Workflow for an in vivo ADC efficacy study.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Human cancer cell line for xenograft
-
ADC with Val-Ala linker
-
Vehicle control (e.g., PBS)
-
Isotype control antibody
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the human cancer cells into the flank of the immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
-
Randomization:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control, ADC treatment group).
-
-
Treatment Administration:
-
Administer the ADC, vehicle, or control antibody to the respective groups, typically via intravenous injection. The dosing schedule will depend on the specific ADC and tumor model.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.
-
-
Endpoint:
-
The study is concluded when tumors in the control group reach a predetermined maximum size, or at a set time point.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.
-
Statistically analyze the differences in tumor growth between the groups.
-
Conclusion
Val-Ala linkers represent a significant tool in the rational design of targeted cancer therapies. Their unique properties, including favorable hydrophilicity and stability, allow for the development of highly effective ADCs with potent cytotoxic payloads. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and apply Val-Ala linker-based therapeutics in the ongoing effort to develop more effective and less toxic cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-amide-PEG8-Val-Ala-PAB-PNP Conjugation Efficiency
Welcome to the technical support center for the Mal-amide-PEG8-Val-Ala-PAB-PNP linker. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their antibody-drug conjugate (ADC) conjugation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the conjugation process, providing potential causes and recommended solutions.
Issue 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
Question: My final drug-to-antibody ratio (DAR) is consistently lower than expected. What are the potential causes and how can I improve it?
Answer: Low DAR is a common issue that can stem from several factors throughout the conjugation workflow. Below is a breakdown of potential causes and troubleshooting steps.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Antibody Reduction | Ensure Complete Disulfide Bond Reduction: Use a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). An initial 10-20 fold molar excess of TCEP to antibody is a good starting point.[][2] Prevent Re-oxidation: Work with degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[2] Quantify Free Thiols: Before conjugation, use Ellman's reagent (DTNB) to confirm the presence of free sulfhydryl groups on your antibody.[2] |
| Maleimide (B117702) Hydrolysis | Prepare Fresh Reagents: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[3][4] Prepare stock solutions of the this compound linker in an anhydrous aprotic solvent like DMSO or DMF immediately before use.[3] Control Reaction pH: Maintain the pH of the conjugation buffer strictly between 6.5 and 7.5 for optimal maleimide-thiol reactivity and to minimize hydrolysis.[3] Use non-nucleophilic buffers such as phosphate (B84403) or HEPES.[3] |
| Suboptimal Molar Ratio of Linker | Optimize Linker Concentration: A 10-20 fold molar excess of the maleimide-containing linker to the antibody is a common starting point.[2] However, the optimal ratio can be protein-specific and may require empirical determination through small-scale experiments. |
| Steric Hindrance | PEG8 Spacer Advantage: The PEG8 spacer in the linker is designed to minimize steric hindrance between the antibody and the payload.[5][6] However, if you are working with a particularly bulky payload, you may need to further optimize reaction times and linker concentration. |
| Reaction with Payload (PNP-Ester Step) | Ensure Amine Availability: The payload must have an available primary or secondary amine to react with the PNP-activated ester. Ensure the amine is not protonated by adjusting the pH of the reaction, if necessary. PNP-Ester Hydrolysis: The p-nitrophenyl (PNP) ester is also susceptible to hydrolysis. This reaction should be performed in an anhydrous aprotic solvent if possible, or with minimal exposure to aqueous conditions before addition to the payload. |
Issue 2: ADC Aggregation
Question: I am observing significant aggregation of my ADC after conjugation, as indicated by size exclusion chromatography (SEC). What is causing this and how can I prevent it?
Answer: ADC aggregation is a critical issue that can impact efficacy, stability, and safety.[7][8] The increased hydrophobicity from the payload is a primary driver of aggregation.[8][9]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Increased Hydrophobicity | Leverage the PEG8 Spacer: The hydrophilic PEG8 spacer in your linker is designed to increase the overall solubility of the ADC and reduce aggregation.[5][7][10][11] Optimize DAR: A high drug-to-antibody ratio can lead to increased hydrophobicity and aggregation.[9][12] Aim for a lower, more homogeneous DAR by adjusting the molar ratio of the linker during conjugation. The Val-Ala linker has been shown to allow for higher DARs with less aggregation compared to more hydrophobic linkers like Val-Cit.[13] |
| Unfavorable Buffer Conditions | Optimize Buffer pH and Ionic Strength: Aggregation can be more pronounced at the isoelectric point (pI) of the antibody where it has no net charge and minimal solubility.[8] Ensure your formulation buffer pH is not close to the antibody's pI. A typical starting point for ionic strength is 150 mM NaCl to shield charge-charge interactions.[12] Use Excipients: Consider including stabilizing excipients like polysorbates (e.g., Polysorbate 20 or 80) in your final formulation to shield hydrophobic regions.[12] |
| Environmental Stress | Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can denature the antibody and lead to aggregation.[12] Store your ADC at recommended temperatures, often 4°C for short-term and -80°C for long-term storage with appropriate cryoprotectants. Gentle Handling: Avoid vigorous shaking or mechanical stress which can also cause denaturation. |
| Conjugation Process Itself | Immobilization: For particularly aggregation-prone antibodies, consider immobilizing the antibody on a solid support during the conjugation reaction to prevent intermolecular interactions.[8][14] |
Issue 3: Linker Instability and Premature Payload Release
Question: I am observing loss of my payload during in vitro plasma stability assays. What is causing this instability?
Answer: The thiosuccinimide bond formed between the maleimide and the cysteine thiol can be reversible through a retro-Michael reaction, leading to payload loss.[3][15]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Retro-Michael Reaction (Thiol Exchange) | Induce Hydrolysis for Stability: The thiosuccinimide ring can be hydrolyzed to a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[3][15][16] After the initial conjugation, consider incubating the ADC at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period to promote this stabilizing ring-opening.[3] Monitor with Mass Spectrometry: Use LC-MS to confirm the hydrolysis of the thiosuccinimide ring. |
| Enzymatic Cleavage in Plasma | Val-Ala Linker Stability: The Val-Ala dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B and is generally stable in plasma.[13][17] If you suspect premature cleavage, ensure your plasma samples are properly handled to minimize enzymatic activity before analysis. |
| PAB Spacer Instability | Self-Immolation Mechanism: The p-aminobenzyl (PAB) spacer undergoes a spontaneous 1,6-elimination to release the payload after the Val-Ala linker is cleaved.[13] This process should not occur prematurely if the Val-Ala linker is intact. The efficiency of the self-immolation can be influenced by the electronic properties of the payload.[18][19] |
Experimental Protocols
This section provides a general, step-by-step protocol for the conjugation of a payload to an antibody using the this compound linker.
Protocol 1: Antibody Reduction and Maleimide Conjugation
-
Antibody Preparation:
-
Prepare the antibody in a suitable, degassed buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate-buffered saline (PBS) or HEPES at pH 7.0-7.5. Avoid buffers containing amines (e.g., Tris) or other thiols.
-
-
Disulfide Bond Reduction (if necessary):
-
To reduce interchain disulfide bonds, add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
If using a thiol-containing reducing agent like DTT, it must be removed prior to adding the maleimide linker, for example, by using a desalting column. TCEP does not require removal.[2]
-
-
Linker-Payload Conjugation:
-
Immediately before use, dissolve the Mal-amide-PEG8-Val-Ala-PAB-Payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Add the desired molar excess (typically 5-20 fold) of the linker-payload solution to the reduced antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
To quench any unreacted maleimide groups, add a small molecule thiol such as N-acetylcysteine or cysteine to a final concentration of ~1 mM.
-
Purify the ADC from excess linker-payload and quenching agent using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[]
-
Protocol 2: Characterization of the ADC
-
Determine Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the specific wavelength for the payload.[20][]
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species with different numbers of conjugated payloads, allowing for the determination of the DAR distribution.[20][22][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the different ADC species, enabling accurate DAR determination and identification of any side products.[23]
-
-
Assess Aggregation:
-
Size Exclusion Chromatography (SEC): The primary method to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.[12]
-
-
Confirm Stability:
-
In Vitro Plasma Stability Assay: Incubate the ADC in plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).[24] At each time point, analyze the ADC by HIC or LC-MS to quantify the amount of remaining conjugated payload.
-
Visualizations
Conjugation Workflow
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. books.rsc.org [books.rsc.org]
- 11. labinsights.nl [labinsights.nl]
- 12. benchchem.com [benchchem.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Maleimide-Thiol Conjugation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of maleimide-thiol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol is primarily due to two competing chemical reactions:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide.[1][2] In a biological environment rich in other thiols (like glutathione), the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[1][3] This is a significant issue for applications like antibody-drug conjugates (ADCs), as it can lead to premature drug release.[1]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water.[1][4] This process is generally accelerated at basic pH (above 7.5).[1] While this prevents the retro-Michael reaction and stabilizes the conjugate, it also creates two isomeric products, which may introduce structural heterogeneity.[1][4]
Q2: How does pH affect the stability of the maleimide-thiol linkage?
A2: pH is a critical factor in both the conjugation reaction and the subsequent stability of the adduct.[1]
-
During Conjugation (pH 6.5-7.5): This range is optimal for the selective reaction of maleimides with thiols.[1] Below pH 6.5, the reaction rate slows down as the thiol group is less nucleophilic. Above pH 7.5, the maleimide group itself becomes susceptible to hydrolysis and can also react with amines (e.g., lysine (B10760008) residues), reducing selectivity.[1]
-
Post-Conjugation Stability:
-
Neutral to slightly acidic pH (6.5-7.0): This pH range is recommended for storing conjugates if you want to minimize hydrolysis.[1]
-
Basic pH (>7.5): Higher pH accelerates the hydrolysis of the thiosuccinimide ring.[1] This can be a deliberate strategy to form the more stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[1][2]
-
Q3: What is a thiol exchange reaction and why is it a problem?
A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[1] Once the conjugate reverts to its original maleimide and thiol components, the maleimide is free to react with other available thiols.[1][3] In a biological system, highly abundant thiols like glutathione (B108866) or albumin can "steal" the maleimide-linked payload from its intended target.[1] This is highly problematic for targeted therapies like ADCs, as it leads to:
-
Premature drug release and reduced therapeutic efficacy.[1]
-
Potential off-target toxicities due to the non-specific binding of the released drug-linker.[1]
Q4: Can the stability of maleimide-thiol conjugates be improved?
A4: Yes, several strategies can be employed to enhance stability:
-
Controlled Hydrolysis: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) for a few hours.[1][5] This forms a stable ring-opened product that is not susceptible to the retro-Michael reaction.[2][6]
-
Use of Modified Maleimides:
-
Electron-withdrawing substituents: Maleimides with electron-withdrawing groups on the nitrogen atom can significantly accelerate the rate of the stabilizing hydrolysis reaction.[6][7]
-
Self-hydrolyzing maleimides: These are engineered to undergo rapid hydrolysis after conjugation, effectively locking the conjugate in a stable form.[8][9]
-
Transcyclization: A newer strategy involves a transcyclization reaction that rearranges the thiosuccinimide into a more stable six-membered thiazine (B8601807) ring, which prevents retro-Michael reactions.[3][10][11]
-
-
Force-induced Hydrolysis: Mechanical force, such as mild ultrasonication, has been shown to promote the stabilizing ring-opening hydrolysis of the thiosuccinimide.[12][13]
Troubleshooting Guide
Problem 1: Low conjugation yield or inefficient reaction.
-
Possible Cause: The maleimide reagent may have hydrolyzed before reacting with the thiol. This is common if stock solutions are prepared in aqueous buffers and stored for too long.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1][14]
-
Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a non-nucleophilic buffer like phosphate (B84403) or HEPES.[1][15]
-
Check for Oxidized Thiols: Cysteine residues can form disulfide bonds, which do not react with maleimides.[14][16] Reduce disulfide bonds using an excess of a reducing agent like TCEP prior to conjugation.[5][14][16]
-
Increase Molar Excess: Use a higher molar excess (e.g., 10-20 fold) of the maleimide reagent to drive the reaction to completion.[1][15]
-
Problem 2: The conjugate is unstable and loses its payload upon storage or in a biological matrix.
-
Possible Cause: This is a classic sign of a retro-Michael reaction leading to thiol exchange.[1] The thiosuccinimide linkage is reverting, and the payload is being transferred to other thiols.[1]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to identify if the payload is conjugated to other proteins like albumin in your matrix.[1]
-
Implement a Controlled Hydrolysis Step: Before in vivo use or long-term storage, perform a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to form the stable ring-opened succinamic acid thioether.[1][5]
-
Re-evaluate Linker Chemistry: Consider using more stable, next-generation maleimide-based linkers, such as those that undergo transcyclization or are self-hydrolyzing.[3][8]
-
Problem 3: The conjugate shows increasing heterogeneity (e.g., multiple peaks on HPLC) over time.
-
Possible Cause: You are likely observing a combination of the retro-Michael reaction (leading to deconjugation) and hydrolysis (which creates two stable isomers).[1][4]
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the storage buffer pH is optimal (6.5-7.0) to minimize both reactions if a stable, non-hydrolyzed product is desired.[1]
-
Induce Complete Hydrolysis: If heterogeneity from the two hydrolyzed isomers is acceptable, drive the hydrolysis reaction to completion by incubating at a basic pH. This will prevent further changes from the retro-Michael reaction.[1]
-
Characterize the Products: Use mass spectrometry to identify the different species (intact conjugate, hydrolyzed isomers, deconjugated products) to understand the degradation pathway.
-
Data Presentation
Table 1: Factors Influencing Maleimide-Thiol Conjugate Stability
| Factor | Effect on Stability | Recommendations |
| pH | The retro-Michael reaction is base-catalyzed, increasing deconjugation at higher pH.[2] Thiosuccinimide ring hydrolysis is also accelerated at higher pH.[1] | For conjugation, use pH 6.5-7.5.[1] For storage of the thiosuccinimide form, use pH 6.5-7.0.[1] To intentionally hydrolyze for stability, use pH 8.0-9.0.[2][5] |
| Temperature | Higher temperatures can accelerate the rate of the retro-Michael reaction.[2] | Store conjugates at 4°C or -20°C for long-term stability.[17] |
| Thiol pKa | Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable against the retro-Michael reaction.[2][18] | If possible, select conjugation sites with higher pKa cysteine residues. |
| Maleimide Substituents | Electron-withdrawing groups on the maleimide nitrogen can increase the rate of stabilizing thiosuccinimide ring hydrolysis.[2][6][7] | Utilize maleimides with electron-withdrawing N-substituents to promote the formation of a stable, ring-opened conjugate.[6] |
Table 2: Half-life of Thiol Exchange for Various Conjugates in the Presence of Glutathione (GSH)
| Thiol Component (pKa) | Maleimide Component | Half-life of Conversion (hours) | Extent of Conversion (%) |
| 4-mercaptophenylacetic acid (6.6) | N-ethyl maleimide (NEM) | ~18 | ~12.3 |
| 4-mercaptophenylacetic acid (6.6) | N-phenyl maleimide (NPM) | ~3.1 | ~89.5 |
| N-acetyl-L-cysteine (9.5) | N-ethyl maleimide (NEM) | ~258 | ~0.8 |
Data adapted from studies on thiol exchange kinetics, demonstrating the influence of the thiol's pKa and the maleimide's structure on the stability of the conjugate in the presence of a competing thiol.[1]
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Buffer Preparation: Prepare a degassed, non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES at pH 7.0-7.5.[1][16] Degassing can be done by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through the solution.[14][16]
-
Protein/Thiol Preparation: Dissolve the thiol-containing protein or molecule in the degassed buffer at a concentration of 1-10 mg/mL.[14][16]
-
Disulfide Reduction (if necessary): If the protein contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][16] Incubate for 20-30 minutes at room temperature.[5]
-
Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in a dry, aprotic organic solvent such as DMSO or DMF to a concentration of 1-10 mg/100µL.[1][16]
-
Conjugation Reaction: Add the maleimide stock solution to the thiol solution to achieve a 10-20 fold molar excess of the maleimide.[1][15] Flush the reaction vial with an inert gas, seal it, and mix thoroughly.[16]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[14][15]
-
Purification: Remove excess, unreacted maleimide and other reagents by gel filtration, dialysis, or HPLC.[14][16]
Protocol 2: Stability Assessment via Thiol Exchange Assay
-
Prepare Conjugate: Synthesize and purify the maleimide-thiol conjugate as described in Protocol 1.
-
Incubation Conditions: Incubate the purified conjugate (e.g., at 0.1 mM) in a phosphate buffer (pH 7.4) at 37°C.[19]
-
Introduce Competing Thiol: To initiate the exchange reaction, add a high concentration of a competing thiol, such as glutathione (GSH), to the conjugate solution (e.g., 10 mM).[19]
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Quench and Analyze: Stop the reaction in the aliquot (e.g., by acidification or rapid freezing). Analyze the sample using reverse-phase HPLC or LC-MS.
-
Data Analysis: Integrate the peak areas corresponding to the intact conjugate, the released payload, and the new thiol adduct (e.g., GSH-payload adduct) over time to determine the rate and extent of the thiol exchange reaction.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Maleimide–thiol adducts stabilized through stretching | Semantic Scholar [semanticscholar.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. biotium.com [biotium.com]
- 18. researchgate.net [researchgate.net]
- 19. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with PEG8 Linkers
This technical support center provides expert guidance, troubleshooting tips, and detailed protocols to assist researchers, scientists, and drug development professionals in fine-tuning the drug-to-antibody ratio (DAR) for optimal therapeutic efficacy when using PEG8 linkers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the importance and control of the drug-to-antibody ratio in ADC development.
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody.[1] It is a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[1] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance from circulation, and potential aggregation issues.[1][2] Therefore, controlling the DAR is essential during the manufacturing process to ensure a consistent, safe, and effective therapeutic product.[1]
Q2: How does the DAR impact the therapeutic window of an ADC?
A2: The therapeutic window of an ADC is profoundly influenced by the DAR. Here's a breakdown of the key considerations:
-
Efficacy : Generally, a higher DAR delivers more of the cytotoxic payload to the target cell, which can lead to increased potency. However, this relationship is not always linear, as very high DAR values do not necessarily guarantee improved efficacy.[1]
-
Toxicity : Higher DAR values are often associated with increased systemic toxicity.[1] This can be due to the release of the payload in non-target tissues or the inherent toxicity of a highly loaded ADC. Studies have shown that a DAR greater than 4 can be linked to a higher incidence of adverse events.[1]
-
Pharmacokinetics (PK) : ADCs with a high DAR, especially those with hydrophobic payloads, tend to be cleared more rapidly from circulation, often through uptake by the liver.[1] This can reduce the time the ADC has to reach the tumor, potentially diminishing its therapeutic effect.[1]
-
Aggregation : Highly loaded ADCs can be prone to aggregation due to the increased hydrophobicity imparted by the drug molecules.[1] Aggregation can lead to faster clearance and potential immunogenicity.
Q3: What is a "typical" or "optimal" DAR?
A3: There is no single "optimal" DAR for all ADCs; it must be empirically determined for each unique combination of antibody, linker, and payload. Historically, many successful ADCs have an average DAR of 2 to 4.[1] This range is often considered a good balance between efficacy and safety.[1] However, some newer, highly effective ADCs have different DARs.
Q4: What are the primary advantages of using a PEG8 linker in ADC development?
A4: A PEG8 linker, which consists of eight polyethylene (B3416737) glycol units, offers several advantages in ADC development:
-
Increased Hydrophilicity : The PEG8 spacer enhances the hydrophilicity of the ADC, which can improve its solubility and reduce aggregation, particularly when working with hydrophobic payloads.[3]
-
Improved Pharmacokinetics : Studies have demonstrated that increasing the PEG chain length up to PEG8 can significantly improve the pharmacokinetic properties and tolerability of ADCs.[3] Longer PEG chains can lead to slower clearance.[4]
-
Enhanced Stability : The PEG linker can help stabilize the ADC construct.
-
Flexible Spacer : The PEG chain provides a flexible spacer between the antibody and the drug, which can help to ensure that the antibody's binding to its target is not sterically hindered.[5]
Q5: How does the length of the PEG linker affect the properties of an ADC?
A5: The length of the PEG linker is a critical parameter that can be optimized to improve the overall properties of an ADC.
-
Solubility and Aggregation : Longer PEG chains generally increase the hydrophilicity of the ADC, which can improve its solubility and reduce its tendency to aggregate.[6]
-
Pharmacokinetics : There is a clear relationship between PEG length and the clearance of the ADC from circulation. Longer PEG chains generally result in slower clearance, but there may be a threshold beyond which further increases in length have a minimal impact. One study showed that clearance rates increased rapidly for conjugates with PEGs smaller than PEG8.[4]
-
Steric Hindrance : While beneficial, a very long PEG chain could potentially cause steric hindrance, which might interfere with the conjugation reaction or the binding of the antibody to its target.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of the drug-to-antibody ratio with PEG8 linkers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation. | - Optimize the concentration of the reducing agent (e.g., TCEP or DTT). - Adjust the incubation time and temperature of the reduction step. - Ensure the reducing agent is fresh and has been stored correctly. |
| Suboptimal Reactant Stoichiometry: An incorrect molar ratio of the linker-payload to the antibody can lead to a lower than expected DAR.[1] | - Accurately determine the concentrations of the antibody and linker-payload solutions. - Perform a titration experiment to determine the optimal molar ratio. | |
| Poor Solubility of Linker-Payload: Even with a PEG8 linker, highly hydrophobic payloads may have limited solubility in aqueous buffers, leading to an incomplete reaction.[6] | - Add a co-solvent (e.g., DMSO, DMF) to the reaction buffer to improve the solubility of the linker-payload. - Ensure the final concentration of the organic solvent is compatible with the stability of the antibody. | |
| Hydrolysis of the Linker: The maleimide (B117702) group of the linker can undergo hydrolysis, rendering it inactive for conjugation. | - Prepare the linker-payload solution immediately before use. - Control the pH of the reaction buffer; maleimide reactivity is generally optimal at a pH of 6.5-7.5. | |
| High Drug-to-Antibody Ratio (DAR) / Aggregation | Excessive Antibody Reduction: Over-reduction can lead to the cleavage of all four interchain disulfide bonds, exposing eight thiol groups and potentially leading to a DAR of 8 and increased aggregation. | - Reduce the concentration of the reducing agent. - Decrease the incubation time or temperature of the reduction step. |
| Hydrophobic Interactions: The hydrophobic nature of the payload can lead to aggregation, especially at high DARs.[1] | - The PEG8 linker helps to mitigate this, but if aggregation is still observed, consider a longer PEG chain. - Optimize the formulation buffer to include excipients that reduce aggregation. | |
| Inconsistent DAR Between Batches | Variability in Reagent Quality: Degradation or incorrect concentration of stock solutions is a common source of variability.[1] | - Aliquot and store all reagents under recommended conditions. - Verify the concentration of all stock solutions before each experiment. |
| Inconsistent Reaction Conditions: Small variations in reaction time, temperature, or pH can lead to significant differences in the final DAR. | - Use a calibrated and temperature-controlled incubator/water bath. - Prepare fresh buffers for each experiment and verify the pH. - Standardize all incubation times. | |
| Low Yield of Purified ADC | Inefficient Purification: The purification process itself can be a major source of product loss.[6] | - Optimize the purification method (e.g., size exclusion chromatography, hydrophobic interaction chromatography). - For HIC, a shallower gradient or extended gradient time may improve separation.[1] |
| Linker-Payload Instability: The linker-payload may be unstable under the conjugation or purification conditions.[6] | - Assess the stability of the linker-payload under the experimental conditions. - Consider using a more stable linker chemistry. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of ADCs with PEG8 linkers.
Protocol 1: Cysteine-Based ADC Conjugation with a Maleimide-PEG8-Payload
This protocol describes a two-step process for conjugating a linker-payload to a monoclonal antibody via interchain cysteine residues.
Step 1: Antibody Reduction
-
Prepare the antibody: Dialyze the monoclonal antibody against a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Determine the antibody concentration: Measure the absorbance at 280 nm.
-
Add the reducing agent: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[1]
-
Incubate: Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[1]
-
Remove the reducing agent: Remove the excess TCEP using a desalting column equilibrated with the conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
Step 2: Conjugation
-
Prepare the linker-payload: Dissolve the Maleimide-PEG8-Payload in an organic co-solvent such as DMSO to a high concentration.
-
Add the linker-payload to the reduced antibody: Add the linker-payload solution to the reduced and purified antibody. The molar ratio of the linker-payload to the antibody will need to be optimized, but a starting point is typically a 1.5 to 5-fold molar excess of the linker-payload over the available thiol groups.
-
Incubate: Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction: Add a quenching reagent, such as N-acetylcysteine, to a final concentration of 1 mM to react with any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purify the ADC: Purify the ADC from unconjugated linker-payload and other reaction components using a suitable method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. Since the addition of a drug-linker increases the hydrophobicity of the antibody, HIC can be used to separate the different DAR species.
-
Prepare the mobile phases:
-
Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
-
Equilibrate the HIC column: Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample: Inject the purified ADC onto the column.
-
Elute the ADC species: Elute the bound ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. The different DAR species will elute in order of increasing hydrophobicity (i.e., DAR 0 will elute first, followed by DAR 2, DAR 4, etc.).
-
Analyze the chromatogram:
-
Identify the peaks: Identify the peaks corresponding to the different DAR species.
-
Integrate the peak areas: Integrate the area of each peak.
-
Calculate the average DAR: The average DAR is calculated using the following formula: Average DAR = Σ (DAR of species * % Peak Area of species) / 100
-
Section 4: Data Presentation
This section provides tables summarizing key quantitative data related to the impact of PEG linker length on ADC properties.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/hr/kg) | Reference |
| No PEG | High | [4] |
| PEG < 8 | Moderately High | [4] |
| PEG8 | Low | [4] |
| PEG12 | Low | [4] |
| PEG24 | Low | [4] |
| Note: This table presents a qualitative summary based on the provided search results. Actual clearance rates are dependent on the specific ADC and experimental model. |
Section 5: Visualizations
This section provides diagrams to illustrate key experimental workflows and concepts.
Caption: Workflow for Cysteine-Based ADC Conjugation.
Caption: Impact of DAR on the Therapeutic Window of an ADC.
References
Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Payloads
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of Antibody-Drug Conjugates (ADCs) with hydrophobic payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when working with hydrophobic payloads?
A1: The aggregation of ADCs, particularly those with hydrophobic payloads, is a multifaceted issue. The primary driver is the increased surface hydrophobicity of the antibody upon conjugation.[1] Hydrophobic payloads and linkers can create patches on the antibody surface that promote intermolecular interactions to minimize exposure to the aqueous environment, leading to self-association and aggregation.[1]
Several other factors can contribute to or exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2] While a high DAR can enhance potency, it often compromises stability.
-
Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point (pI) of the ADC, low or very high salt concentrations, and the presence of organic co-solvents used to dissolve the linker-payload, can destabilize the ADC and promote aggregation.[1]
-
Conjugation Process: The chemical conjugation process itself can introduce stress. For instance, the use of certain organic co-solvents to solubilize hydrophobic payloads can promote aggregation.[1]
-
Storage and Handling: Improper storage temperatures and repeated freeze-thaw cycles can lead to denaturation and aggregation.
Q2: What are the consequences of ADC aggregation in our experiments?
A2: ADC aggregation can have significant detrimental effects on your research and development, including:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity for the target antigen and can be cleared from circulation more rapidly, leading to reduced therapeutic efficacy.[2]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight species, can trigger an immune response in vivo, potentially leading to adverse effects.[1][2]
-
Physical Instability: Aggregation can result in the formation of visible particles and precipitation, which compromises the stability and shelf-life of the product.
-
Off-Target Toxicity: Aggregates can be taken up by immune cells through Fcγ receptor (FcγR) activation, which can lead to off-target toxicity.[2]
Q3: How can we proactively prevent or minimize ADC aggregation?
A3: A multi-pronged approach that addresses the root causes of aggregation is most effective. Key strategies include:
-
Formulation Optimization: Carefully select buffer pH, ionic strength, and excipients to stabilize the ADC.
-
Bioconjugation Strategy: Employ site-specific conjugation techniques and consider technologies that minimize aggregation during the conjugation process.
-
Protein and Payload Engineering: Modify the antibody, linker, or payload to enhance hydrophilicity and reduce the propensity for aggregation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common aggregation issues encountered during ADC development.
Issue 1: Significant aggregation observed immediately after conjugation.
| Potential Cause | Troubleshooting Step | Rationale |
| High local concentration of hydrophobic linker-payload | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing. | This prevents the formation of localized areas of high hydrophobicity that can initiate aggregation. |
| Suboptimal conjugation buffer conditions | Ensure the pH of the conjugation buffer is not near the pI of the antibody. Maintain an appropriate ionic strength (e.g., 150 mM NaCl). | At its pI, a protein has no net charge and is least soluble.[1] Adequate ionic strength helps to screen electrostatic interactions that can lead to aggregation. |
| High concentration of organic co-solvent | Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the linker-payload. | Organic co-solvents can disrupt the hydration shell of the antibody, exposing hydrophobic regions and promoting aggregation.[1] |
| Intermolecular interactions during conjugation | Consider using "Lock-Release" technology where the antibody is immobilized on a solid support during conjugation.[1] | Physical separation of antibody molecules during the conjugation process prevents them from aggregating.[1] |
Issue 2: Gradual increase in aggregation during storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate formulation buffer | Conduct a formulation screening study to identify the optimal buffer pH and ionic strength. | The stability of an ADC is highly dependent on the formulation environment. A pH that maintains a net charge on the ADC will promote electrostatic repulsion and prevent aggregation. |
| Lack of stabilizing excipients | Add stabilizing excipients such as arginine, sucrose, or polysorbates (e.g., Polysorbate 80) to the formulation. | Arginine can suppress protein-protein interactions.[3][4] Sugars act as cryoprotectants and stabilizers. Polysorbates are non-ionic surfactants that prevent surface-induced aggregation.[2] |
| Repeated freeze-thaw cycles | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. | Freeze-thaw stress can lead to denaturation and subsequent aggregation. |
| Inappropriate storage temperature | Store the ADC at the recommended temperature, typically 2-8°C, and protect from light if the payload is light-sensitive. | Elevated temperatures can accelerate degradation and aggregation. |
Issue 3: Unexpected peaks in Size Exclusion Chromatography (SEC) chromatogram.
| Potential Cause | Troubleshooting Step | Rationale |
| On-column aggregation or dissociation | Optimize the SEC mobile phase. Consider adding a small percentage of an organic modifier (e.g., isopropanol) if hydrophobic interactions with the column are suspected. | The mobile phase composition can influence the stability of the ADC during the chromatographic run. |
| Co-eluting species | Use an orthogonal method like SEC-MALS to determine the absolute molecular weight of the species in each peak. | This can help to identify if a peak corresponds to a true aggregate or another species.[5][6] |
| "Ghost peaks" from the system or previous runs | Run a blank injection of the mobile phase. Ensure proper column flushing and equilibration between runs. | Contaminants from the HPLC system or carryover from previous injections can appear as extraneous peaks.[7][8] |
| Peak tailing or fronting | Adjust the mobile phase pH or ionic strength. Ensure the sample is dissolved in a solvent compatible with the mobile phase. | Poor peak shape can be caused by secondary interactions with the stationary phase or issues with sample solubility. |
Quantitative Data on Aggregation Prevention Strategies
Table 1: Effect of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |
| Hydrophobic (Val-Cit) | MMAE | ~7 | 1.80 | [9] |
| More Hydrophilic (Val-Ala) | MMAE | ~7 | No obvious increase | [9] |
| Hydrophilic (PEG-based) | Maytansinoid | High | < 5 | [10] |
| Hydrophilic (Pyrophosphate diester) | Lipophilic Payload | High | Mitigated | [9] |
Table 2: Impact of Formulation Conditions on ADC Stability
| ADC | Formulation Condition | Stressed Condition | Monomer (%) | Aggregates (%) | Reference |
| Trastuzumab-MMAE | - | pH/Heat Stress | 54.92 | 17.8 | [11] |
| Trastuzumab (unconjugated) | - | pH/Heat Stress | 71.37 | 19.4 | [11] |
| Monoclonal Antibody | 1.00% Polysorbate 80 | 25°C for 4 weeks | ~97 | ~3 | [12] |
| Monoclonal Antibody | 0.01% Polysorbate 80 | 25°C for 4 weeks | ~100 | 0 | [12] |
Table 3: Comparison of Conjugation Strategies on ADC Aggregation
| Conjugation Method | Antibody | Payload | DAR | Aggregation | Reference |
| Cysteine-linked (non-specific) | Anti-CD30 | MMAE | Average 4.4 | Not specified, but generally higher | [13] |
| Site-specific (engineered cysteine) | Anti-CD30 | MMAE | 4 | No obvious advantage in this study, but generally lower | [13] |
| Cysteine-linked (non-specific) | Anti-HER2 | - | - | Higher clearance rates | [13] |
| Site-specific (oxime-linked) | Anti-HER2 | - | - | Clearance similar to unconjugated antibody | [13] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregate Quantification
Objective: To separate and quantify monomer, dimer, and higher-order aggregates of an ADC, and to determine their absolute molecular weight.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN)
-
Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab)
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, Agilent AdvanceBio SEC)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. The mobile phase should be filtered and degassed.
-
ADC sample
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved for all detectors (UV, MALS, and dRI).
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detectors (typically 0.5-2.0 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.1 or 0.22 µm syringe filter to remove any large particulates.
-
-
Data Acquisition:
-
Inject a defined volume of the prepared sample (e.g., 50-100 µL) onto the equilibrated SEC column.
-
Collect data from the UV, MALS, and dRI detectors throughout the chromatographic run.
-
-
Data Analysis:
-
Use the appropriate software (e.g., Wyatt ASTRA) to analyze the data.
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any fragments in the UV chromatogram.
-
Determine the absolute molecular weight of each species using the MALS and dRI data. This confirms the identity of the peaks (e.g., monomer, dimer, trimer).
-
Calculate the percentage of each species relative to the total peak area in the UV chromatogram.
-
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of an ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument
-
Low-volume disposable or quartz cuvettes
-
ADC sample in a suitable, filtered buffer
Procedure:
-
Instrument Setup:
-
Set the instrument parameters, including the laser wavelength, scattering angle (commonly 90° or 173°), and temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Prepare the ADC sample at a concentration of approximately 1 mg/mL in a buffer that has been filtered through a 0.1 µm filter to remove dust and other particulates.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for a few minutes to pellet any large, pre-existing aggregates.
-
-
Measurement:
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 5-10 minutes.[14]
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
Report the Z-average hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the Z-average size or a PDI value greater than 0.2 may indicate the presence of aggregates.
-
Visualizations
Caption: The pathway from the root causes of ADC aggregation to its detrimental consequences.
Caption: A workflow for troubleshooting ADC aggregation based on when it is observed.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wyatt.com [wyatt.com]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. uhplcs.com [uhplcs.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Troubleshooting Premature Linker Cleavage in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with premature linker cleavage of antibody-drug conjugates (ADCs) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of premature linker cleavage in plasma?
Premature cleavage of the linker in an antibody-drug conjugate (ADC) before it reaches the target tumor site can lead to off-target toxicity and reduced efficacy.[][2][3] The stability of an ADC in circulation is a critical factor for maximizing its therapeutic window.[4][5] Several factors can contribute to this issue:
-
Linker Chemistry: The chemical nature of the linker is a primary determinant of its stability.[6] Chemically labile linkers, such as some hydrazones and disulfides, can be susceptible to hydrolysis or reduction in the bloodstream.[7][8] For instance, early ADCs using hydrazone linkers showed premature drug release.[9]
-
Enzymatic Degradation: Plasma contains various enzymes that can cleave certain linkers.
-
Cathepsin B: While primarily located in lysosomes, low levels of active cathepsin B can be present in the tumor microenvironment and may contribute to extracellular cleavage.[7]
-
Carboxylesterase 1C (Ces1C): Found in mouse and rat plasma, this enzyme is known to cleave valine-citrulline (Val-Cit) linkers, which can complicate preclinical evaluation of ADCs in these species.[2][10][11][12][13]
-
Human Neutrophil Elastase: This serine protease, secreted by neutrophils, can also hydrolyze Val-Cit linkers, potentially leading to off-target toxicities like neutropenia and thrombocytopenia.[2][10][11][13]
-
-
Conjugation Site: The location of the linker-payload on the antibody can influence its stability.[14] More solvent-exposed conjugation sites may be more susceptible to enzymatic cleavage.[7] Site-specific conjugation methods can help produce more homogeneous and stable ADCs.[2]
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance from circulation.[15] While a higher DAR can increase potency, it may negatively impact stability and pharmacokinetics.[15]
Q2: How can I assess the plasma stability of my ADC?
Evaluating the stability of an ADC in plasma is a crucial step in its development.[16] The two most common bioanalytical methods for this are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][17]
-
In Vitro Plasma Stability Assay: This involves incubating the ADC in plasma from different species (e.g., human, monkey, rat, mouse) at 37°C over a period of time (e.g., up to 7 or 144 hours).[4][14][18] Samples are collected at various time points to measure the amount of intact ADC and released payload.[14]
-
In Vivo Plasma Stability Analysis: This method is similar to the in vitro assay, but the ADC is administered to a relevant animal model. Blood samples are then collected at predetermined time points to monitor drug release.[14]
The following diagram illustrates a general workflow for an in vitro plasma stability assessment.
Q3: My Val-Cit linker is showing premature cleavage in mouse plasma. What should I do?
This is a common issue as Val-Cit linkers are known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C).[2][11][12]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma and compare the stability to a control ADC with a more stable, non-cleavable linker.[11]
-
Linker Modification:
-
Introduce a hydrophilic group, such as glutamic acid, to create a linker like Glu-Val-Cit (EVCit), which has shown reduced susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[11]
-
Consider "exolinker" designs where the cleavable peptide is repositioned to enhance stability.[13][19]
-
-
Alternative Linker Chemistries: Evaluate linkers that are not susceptible to Ces1C, such as certain triglycyl peptide linkers.[11]
-
In Vivo Model Selection: If possible, consider using Ces1C knockout mice for in vivo studies to mitigate this issue.[11]
Q4: I am observing off-target toxicity, specifically neutropenia, in my experiments. Could this be related to linker cleavage?
Yes, off-target toxicity, particularly neutropenia and thrombocytopenia, has been associated with the premature release of the payload from Val-Cit linkers due to cleavage by human neutrophil elastase.[2][10][11]
Troubleshooting Steps:
-
Assess Neutrophil Elastase (NE) Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release.[11]
-
Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. For example, replacing valine with other amino acids has been explored to enhance stability.[11]
-
Tandem Cleavable Linkers: A strategy to improve in vivo stability involves incorporating a masking group, such as a β-glucuronide moiety, onto the linker. This group acts as a steric shield, protecting the linker from proteases in circulation.[2][10] The mask is then cleaved by β-glucuronidase within the lysosome, allowing for subsequent cleavage of the primary linker and payload release.[2][10]
Q5: How can I improve the overall plasma stability of my ADC?
Enhancing the stability of an ADC in plasma is a key objective in ADC design to improve its therapeutic index.[][] Here are several strategies:
-
Optimize Linker Chemistry:
-
Non-Cleavable Linkers: These linkers, such as thioether-based linkers, offer very high plasma stability as they rely on the complete degradation of the antibody in the lysosome to release the payload.[][8]
-
Stabilized Disulfides: Introducing steric hindrance (e.g., methyl groups) around a disulfide bond can enhance its stability against premature reduction in plasma.[][8][]
-
Novel Linker Technologies: Explore newer linker designs, such as those incorporating sulfones, which have shown improved stability in human plasma compared to traditional maleimide (B117702) linkers.[21]
-
-
Hydrophilic Spacers: Incorporating hydrophilic spacers, like polyethylene (B3416737) glycol (PEG), can reduce the hydrophobicity of the ADC, particularly with hydrophobic payloads, thereby improving solubility and plasma stability.[]
-
Site-Specific Conjugation: As mentioned earlier, the conjugation site impacts stability.[2][14] Utilizing antibody engineering to create specific conjugation sites can lead to more homogeneous ADCs with improved and predictable stability profiles.[2]
-
Antibody Selection: The antibody itself can influence the stability of the ADC.[4] Screening different antibody candidates early in development can help identify those that form more stable conjugates.[4]
Data Summary
The following table summarizes the characteristics of different linker types concerning their plasma stability.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Hydrazone | Acid-catalyzed hydrolysis (pH-sensitive) | Variable; can be prone to premature release.[7][8][9] | Stability is highly dependent on the specific chemical structure.[7] |
| Disulfide | Reduction | Moderate; can be improved with steric hindrance.[][8][] | Susceptible to reduction by agents like glutathione, which are at higher concentrations inside cells.[8] |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | Generally stable in human plasma but susceptible to certain proteases.[2][10] | Prone to cleavage by Ces1C in rodents and human neutrophil elastase.[2][11][12] |
| β-Glucuronide | Enzymatic (β-glucuronidase) | High stability in circulation.[9] | Relies on the presence of β-glucuronidase, which is abundant in lysosomes and the tumor microenvironment.[9] |
| Non-Cleavable (e.g., Thioether) | Antibody degradation | Very high plasma stability.[][8] | Payload is released with the linker and amino acid attached after lysosomal degradation of the antibody.[8] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS to Quantify Free Payload
This protocol outlines a method to quantify the amount of cytotoxic drug prematurely released from an ADC in plasma.[6]
Objective: To determine the rate of linker cleavage by measuring the concentration of free payload over time.
Methodology:
-
Sample Preparation:
-
Incubation:
-
Protein Precipitation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the small molecule free payload.[6]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of the payload.
-
Calculate the concentration of the released payload in each sample at each time point.
-
Plot the concentration of released payload versus time to determine the stability of the linker.
-
Protocol 2: ELISA-Based Quantification of Intact ADC
This protocol measures the concentration of ADC that retains its payload over time in plasma.[6]
Objective: To determine the rate of drug deconjugation.
Methodology:
-
Plate Coating:
-
Blocking:
-
Sample Incubation:
-
Detection:
-
Substrate Addition:
-
Add a chromogenic or fluorogenic substrate for the enzyme.[6]
-
-
Data Analysis:
-
Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.[6]
-
Plot the percentage of intact ADC versus time.
-
References
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Mal-amide-PEG8-Val-Ala-PAB-PNP Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the synthesis and handling of Maleimide-amide-PEG8-Val-Ala-PAB-PNP antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-based ADC conjugates?
A1: The primary cause of instability in ADCs conjugated via a maleimide (B117702) linker is the reversibility of the thiol-maleimide Michael addition reaction. This can lead to a retro-Michael reaction, particularly in the presence of thiol-containing species like glutathione (B108866) in the bloodstream, resulting in premature drug deconjugation and potential off-target toxicity.[1][2]
Q2: How does the structure of the Mal-amide-PEG8-Val-Ala-PAB-PNP linker contribute to its function and stability?
A2: Each component of the linker plays a crucial role:
-
Maleimide (Mal): This group reacts with thiol residues (cysteine) on the antibody to form a covalent bond. However, the resulting thiosuccinimide linkage can be unstable.[3]
-
PEG8: The polyethylene (B3416737) glycol spacer enhances the solubility and improves the pharmacokinetic properties of the ADC.[4]
-
Val-Ala: This dipeptide sequence is designed to be cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of tumor cells, ensuring targeted drug release.[3][5][6]
-
PAB (p-aminobenzyl alcohol): This is a self-immolative spacer that, upon cleavage of the Val-Ala peptide, spontaneously releases the active drug.[6]
-
PNP (p-nitrophenyl): This is a leaving group that is displaced during the conjugation of the payload to the linker.
Q3: What is the key strategy to enhance the stability of the maleimide-cysteine linkage?
A3: The most effective strategy is to promote the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether.[2][7][8][9] This hydrolyzed product is resistant to the retro-Michael reaction and subsequent thiol exchange.[7][9]
Q4: What factors influence the rate of thiosuccinimide ring hydrolysis?
A4: The rate of hydrolysis is influenced by several factors:
-
pH: The rate of hydrolysis increases with higher pH.[10][11][12]
-
Temperature: Higher temperatures generally accelerate the hydrolysis rate.[11]
-
Maleimide Structure: The nature of the substituent on the maleimide nitrogen (N-substituent) has a significant impact. Electron-withdrawing N-substituents, such as N-aryl groups, can greatly accelerate the rate of hydrolysis compared to traditional N-alkyl maleimides.[7][9][13][14]
Q5: Are there alternative maleimide chemistries with improved stability?
A5: Yes, N-aryl maleimides have been shown to form more stable conjugates.[7][13][15] ADCs prepared with N-aryl maleimides exhibit significantly less deconjugation in serum compared to those made with N-alkyl maleimides.[13][15] This is attributed to the accelerated rate of stabilizing thiosuccinimide hydrolysis.[7][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Premature drug release in plasma/serum stability assays. | Retro-Michael reaction of the thiosuccinimide linkage leading to deconjugation. | 1. Induce Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) at room temperature or 37°C. Monitor the ring-opening by mass spectrometry. 2. Use N-aryl Maleimides: Consider using an N-aryl maleimide derivative of the linker for conjugation, as these have been shown to form more stable adducts due to faster hydrolysis rates.[7][13][15] |
| High levels of aggregation detected by SEC-HPLC. | - Hydrophobicity of the drug-linker.- High Drug-to-Antibody Ratio (DAR).- Inappropriate formulation (pH, ionic strength).- Freeze-thaw stress. | 1. Optimize DAR: Aim for a lower, more homogeneous DAR, as higher DAR values can increase hydrophobicity and aggregation.[16] 2. Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and consider the addition of excipients like sucrose (B13894) or polysorbate to minimize aggregation. 3. Minimize Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to avoid repeated freezing and thawing. |
| Incomplete conjugation reaction. | - Inaccessible or oxidized cysteine residues on the antibody.- Hydrolysis of the maleimide linker before conjugation.- Insufficient molar excess of the drug-linker. | 1. Antibody Reduction: Ensure complete reduction of interchain disulfide bonds using a reducing agent like TCEP prior to conjugation. Remove the reducing agent before adding the maleimide linker. 2. Control pH: Perform the conjugation reaction at a pH between 6.5 and 7.5 to ensure selectivity for thiols and minimize maleimide hydrolysis.[3] 3. Optimize Molar Ratio: Increase the molar excess of the drug-linker to the antibody to drive the reaction to completion. |
| Inconsistent batch-to-batch stability. | - Variability in the conjugation process.- Differences in storage and handling.- Inconsistent purity of starting materials. | 1. Standardize Protocols: Strictly adhere to standardized protocols for conjugation, purification, and formulation. 2. Controlled Storage: Store the ADC under recommended conditions (e.g., -80°C) and minimize exposure to light and temperature fluctuations. 3. Quality Control of Reagents: Ensure the purity and integrity of the antibody, drug-linker, and all buffers and reagents. |
Data on Maleimide Conjugate Stability
Table 1: Comparison of Deconjugation for N-Alkyl vs. N-Aryl Maleimide ADCs
| Maleimide Type | Deconjugation in Thiol-Containing Buffer (7 days, 37°C) | Deconjugation in Serum (7 days, 37°C) |
| N-Alkyl | 35-67% | 35-67% |
| N-Aryl | < 20% | < 20% |
Data synthesized from studies on cysteine-linked ADCs.[13][15]
Table 2: Half-life (t½) of Thiosuccinimide Hydrolysis for Different Maleimide Conjugates
| Maleimide Conjugate | pH | Temperature | Hydrolysis Half-life (t½) |
| N-alkyl thiosuccinimide | 7.4 | 37°C | 27 hours |
| N-aryl thiosuccinimide | 7.4 | 37°C | 1.5 hours |
| N-fluorophenyl thiosuccinimide | 7.4 | 37°C | 0.7 hours |
Data from studies on maleimide derivatives.[17]
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Stability Analysis
Objective: To assess the stability of the ADC by monitoring the release of the drug-linker or related degradation products over time.
Methodology:
-
Sample Preparation:
-
Incubate the ADC sample (e.g., 1 mg/mL) in the desired buffer (e.g., PBS, pH 7.4, or plasma) at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the sample and immediately freeze it at -80°C to stop any further degradation.
-
-
Chromatographic Conditions:
-
Column: A C4 or C8 reverse-phase column suitable for protein analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the drug payload.
-
-
Data Analysis:
-
Monitor for the appearance of new peaks corresponding to the free drug-linker or its degradation products.
-
Quantify the percentage of released drug by integrating the peak areas.
-
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in the ADC sample.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A size exclusion column suitable for separating monoclonal antibodies and their aggregates.
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 3: Mass Spectrometry (MS) for DAR and Stability Assessment
Objective: To determine the drug-to-antibody ratio (DAR) and monitor changes in the ADC's molecular weight due to drug loss or other modifications.
Methodology:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., spin column) into a volatile buffer such as ammonium (B1175870) acetate.
-
-
Mass Spectrometry Analysis:
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
-
Mode: Intact mass analysis under denaturing or native conditions.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the different ADC species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking a weighted average of the different DAR species.
-
For stability studies, compare the mass spectra of samples at different time points to identify any loss of the drug-linker, which would result in a decrease in the molecular weight of the ADC species.
-
Protocol 4: Forced Degradation Study
Objective: To identify potential degradation pathways and assess the stability-indicating nature of the analytical methods.
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.
-
Stress Conditions: Subject the aliquots to a variety of stress conditions, including:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.
-
Oxidation: Add 0.1% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 50°C for 7 days.
-
Photostability: Expose to light according to ICH guidelines.
-
-
Analysis:
-
Analyze the stressed samples using a combination of RP-HPLC, SEC-HPLC, and MS to identify and quantify the degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. kinampark.com [kinampark.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: p-Nitrophenyl (PNP) Carbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-nitrophenyl (PNP) carbonate and related activated esters.
Frequently Asked Questions (FAQs)
Q1: What is p-nitrophenyl (PNP) carbonate and what is it used for?
A1: p-Nitrophenyl (PNP) carbonate is a chemical reagent used to activate carboxyl groups for the formation of amide bonds.[1][2] It is frequently employed in bioconjugation to link molecules to proteins and peptides, in peptide synthesis, and for preparing both symmetrical and unsymmetrical ureas.[2] The electron-withdrawing p-nitro group makes the carbonyl carbon highly electrophilic and the p-nitrophenolate a good leaving group, facilitating reactions with nucleophiles like primary amines.[1]
Q2: Why is my PNP carbonate reaction failing or giving low yields?
A2: Low yields in PNP carbonate reactions can stem from several factors. The most common issue is the premature hydrolysis of the activated ester, especially under basic conditions.[3][4] Other potential causes include steric hindrance from bulky reactants, low nucleophilicity of the amine, or suboptimal reaction conditions such as incorrect pH, temperature, or solvent. For radiolabeling applications, PNP esters have been shown to be more stable and provide more consistent yields compared to 2,3,5,6-tetrafluorophenyl (TFP) esters.[5]
Q3: How can I monitor the progress of my PNP carbonate reaction?
A3: The reaction can be monitored spectrophotometrically by measuring the release of the p-nitrophenolate ion, which is a bright yellow compound with a maximum absorbance around 400-413 nm under basic conditions.[3][4] This provides a convenient way to track the reaction kinetics in real-time.
Q4: What are the ideal storage conditions for PNP carbonate and its derivatives?
A4: PNP carbonate is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis.[2][6] It is advisable to store it in a desiccator or under an inert atmosphere. Some activated esters, like certain TFP esters, are particularly sensitive to hydrolysis and require careful handling and storage.[5]
Q5: At what pH is PNP carbonate most reactive and most stable?
A5: PNP carbonate and other activated esters are more reactive towards amines at a slightly alkaline pH (typically 7.2-8.5).[7] However, the rate of hydrolysis also increases significantly with pH.[3][4][8] Therefore, a compromise must be made to achieve efficient conjugation without excessive hydrolysis. In acidic and neutral aqueous solutions, PNP carbonates are relatively stable.[3][4]
Troubleshooting Guides
Issue 1: Premature Hydrolysis of PNP Carbonate
Symptoms:
-
A yellow color develops in the reaction mixture before the addition of the amine nucleophile.
-
Low yield of the desired conjugate and presence of p-nitrophenol as a major byproduct.
-
Inconsistent reaction outcomes.
Possible Causes and Solutions:
| Cause | Solution |
| High pH of the reaction buffer | Perform the reaction at a pH between 7.2 and 8.0 to balance amine reactivity and ester stability. Avoid highly basic conditions (pH > 8.5) where hydrolysis is rapid.[7] |
| Presence of moisture in solvents or reagents | Use anhydrous solvents and ensure all reagents are dry. Store PNP carbonate in a desiccator.[6] |
| Extended reaction times at room temperature | If possible, shorten the reaction time or perform the reaction at a lower temperature (e.g., 4°C) to minimize hydrolysis.[7] |
| Inherent instability of the activated ester | Consider using a more stable activating group if premature hydrolysis is a persistent issue. However, PNP esters are generally considered more stable than some alternatives like TFP esters.[5] |
Issue 2: Low Conjugation Efficiency
Symptoms:
-
Low yield of the desired product.
-
A significant amount of unreacted starting material remains after the reaction.
Possible Causes and Solutions:
| Cause | Solution |
| Low nucleophilicity of the amine | Increase the concentration of the amine. If the amine has a low pKa, consider increasing the reaction pH slightly (while monitoring for hydrolysis) to increase the concentration of the more nucleophilic unprotonated form. |
| Steric hindrance | If either the activated molecule or the nucleophile is sterically hindered, longer reaction times or elevated temperatures may be required. However, this also increases the risk of hydrolysis. Consider using a linker to increase the distance between the reactive sites. |
| Suboptimal solvent | Ensure that all reactants are soluble in the chosen solvent. Polar aprotic solvents like DMSO and DMF are often used for post-polymerization modifications.[9] For bioconjugations, aqueous buffers are common.[7] |
| Incorrect stoichiometry | Optimize the molar ratio of the reactants. An excess of the amine is often used to drive the reaction to completion. |
Experimental Protocols
General Protocol for Protein Conjugation with a PNP-Activated Molecule
-
Preparation of Protein Solution: Dissolve the protein in a suitable buffer at a pH between 7.2 and 8.0 (e.g., phosphate, borate, or HEPES buffer).[7] Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[7]
-
Preparation of PNP-Activated Molecule Solution: Dissolve the PNP-activated molecule in a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the PNP-activated molecule stock solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
Monitoring (Optional): The progress of the reaction can be monitored by measuring the absorbance of the released p-nitrophenolate at ~400 nm.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as glycine (B1666218) or Tris, to consume any unreacted PNP-activated ester.
-
Purification: Remove the excess reagents and byproducts (including p-nitrophenol) by dialysis, size-exclusion chromatography, or another suitable purification method.
Quantitative Data
Table 1: Kinetic Data for the Reaction of 4-Nitrophenyl Phenyl Carbonate with Various Amines in 80 mol % H2O/20 mol % DMSO at 25.0 ± 0.1 °C [10]
| Amine | kN (M-1s-1) |
| Piperazinium ion | (6.22 ± 0.11) × 10-2 |
| 1-Formylpiperazine | 1.68 ± 0.01 |
| Morpholine | 11.3 ± 0.1 |
| 1-(2-Hydroxyethyl)piperazine | 27.6 ± 0.5 |
| Piperazine | 108 ± 2 |
| 3-Methylpiperidine | 248 ± 3 |
Visualizations
Caption: Mechanism of PNP Carbonate Hydrolysis.
Caption: Protein Conjugation Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bis(4-nitrophenyl) carbonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carbodiimide.com [carbodiimide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Linker Optimization for Improved Therapeutic Index
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing linkers for an improved therapeutic index of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an ADC and how does it impact the therapeutic index?
A1: The linker is a critical component of an antibody-drug conjugate (ADC) that connects the antibody to the cytotoxic payload.[1] Its design directly influences the ADC's stability in circulation, the efficiency of payload release at the tumor site, and ultimately, the therapeutic index—the balance between efficacy and toxicity.[1][2] A well-designed linker ensures that the potent payload remains attached to the antibody while in the bloodstream, preventing premature release and off-target toxicity.[3][4] Upon reaching the target cancer cells, the linker should facilitate the efficient release of the payload to exert its cytotoxic effect.[5]
Q2: What are the main types of linkers used in ADCs?
A2: Linkers are broadly categorized into two main types: cleavable and non-cleavable.
-
Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside cancer cells.[5] These triggers can include acidic pH in lysosomes, specific enzymes like cathepsins, or a high concentration of reducing agents like glutathione.[1]
-
Non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody component of the ADC within the lysosome of the target cell.[5] This generally leads to greater stability in circulation but may result in a less efficient payload release.[5]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic index?
A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody and is a critical parameter influencing an ADC's efficacy and safety.[6] While a higher DAR can increase potency, it often leads to faster plasma clearance and increased hydrophobicity, which can cause aggregation and potential toxicity.[7][8] Conversely, a low DAR may result in insufficient efficacy.[6] Finding the optimal DAR is a key aspect of ADC development to maximize the therapeutic window.[7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
The average DAR determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) is lower than the target.[9]
-
High batch-to-batch variability in DAR.
-
Presence of a large peak corresponding to unconjugated antibody (DAR0) in the HIC profile.[10]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | Ensure the correct concentration and molar excess of the reducing agent (e.g., TCEP) are used. Optimize incubation time and temperature to achieve consistent reduction of disulfide bonds.[10] |
| Poor Solubility of Linker-Payload | For hydrophobic linker-payloads, dissolve them in a small amount of a compatible organic co-solvent (e.g., DMSO) before adding to the aqueous reaction buffer. Ensure the final concentration of the co-solvent is low (typically <10%) to prevent antibody denaturation.[10] |
| Suboptimal Conjugation Reaction Conditions | Optimize the pH of the reaction buffer to ensure it is suitable for the conjugation chemistry. For thiol-maleimide chemistry, a pH of 7.0-7.5 is generally effective. Monitor the reaction over time to determine the optimal duration and temperature.[10] |
| Instability of the Linker-Payload | Ensure the linker-payload is stable under the conjugation conditions. Protect light-sensitive compounds from light during the reaction. |
Issue 2: ADC Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Presence of high molecular weight species detected by Size Exclusion Chromatography (SEC).[11]
-
Increased hydrophobicity observed in HIC analysis.[7]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Linker-Payload | Increase the hydrophilicity of the linker by incorporating polyethylene (B3416737) glycol (PEG) moieties or charged groups.[7] Consider using a lower DAR to reduce the overall hydrophobicity of the ADC.[7] |
| Unfavorable Formulation Buffer | Optimize the pH of the formulation buffer to be away from the antibody's isoelectric point (pI). Adjust the ionic strength of the buffer with salts like NaCl (a common starting point is 150 mM) to minimize protein-protein interactions.[12] |
| Environmental Stress | Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature and protect from light if the payload is photosensitive. Avoid vigorous shaking or mechanical stress.[12] |
| Conjugation Process | Consider immobilizing the antibody on a solid support during conjugation to prevent aggregation.[1] This physically separates the ADC molecules as the hydrophobic payload is attached. |
Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Potency
Symptoms:
-
The ADC shows high potency in cell-based cytotoxicity assays (low IC50).
-
In animal models, the ADC fails to control tumor growth at tolerated doses.
-
Pharmacokinetic (PK) analysis reveals rapid clearance of the ADC from circulation.[8]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Linker Instability in Plasma | Conduct an in vitro plasma stability assay to measure the rate of payload deconjugation. If the linker is unstable, consider using a more stable linker chemistry or a non-cleavable linker.[7] |
| High Hydrophobicity Leading to Rapid Clearance | Assess the hydrophobicity of the ADC using HIC. If it is significantly more hydrophobic than the parent antibody, consider strategies to reduce hydrophobicity, such as using a more hydrophilic linker or reducing the DAR.[8][13] |
| Off-Target Uptake | The accelerated clearance may be due to uptake by cells of the mononuclear phagocytic system (MPS).[8] Modifying the linker to be more hydrophilic can help evade this clearance mechanism.[8] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 0.1-1 mg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[14] Include a control sample of the ADC in buffer.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[15]
-
ADC Capture: Isolate the ADC from the plasma matrix using immunoaffinity capture, for instance, with protein A/G magnetic beads.[16]
-
Sample Preparation for LC-MS:
-
Data Analysis: Plot the average DAR or the percentage of intact ADC versus time to determine the stability profile. Calculate the half-life of the ADC in plasma.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To separate and quantify ADC species with different DARs and to assess the overall hydrophobicity of the ADC.
Methodology:
-
Column: Use a HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).[7]
-
Mobile Phases:
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.[7]
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.[7]
-
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[7]
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a suitable chromophore.[9]
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity, with unconjugated antibody (DAR0) eluting first, followed by DAR2, DAR4, etc.[9]
-
Calculate the average DAR by taking the weighted average of the peak areas for each DAR species.[]
-
The retention time of the main ADC peak relative to the unconjugated antibody provides a measure of the increase in hydrophobicity.[8]
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the ADC on target antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an untreated control and a control treated with a non-targeting ADC.
-
Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[19]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.[19]
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Interpreting Unexpected Results:
-
High toxicity in antigen-negative cells: This may indicate premature payload release due to an unstable linker or a "bystander effect" where a released, cell-permeable payload kills neighboring antigen-negative cells.[19]
-
Low potency in antigen-positive cells: This could be due to an overly stable linker that prevents efficient payload release, poor internalization of the ADC, or low expression of the target antigen.
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity profiles of antibody-drug conjugates for anticancer treatment: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. mdpi.com [mdpi.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of PEG Linker Length on ADC Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene (B3416737) glycol (PEG) linker length on the pharmacokinetics (PK) of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: How does increasing the PEG linker length on an ADC generally affect its pharmacokinetic properties?
A1: Increasing the length of the PEG linker in an ADC generally leads to a more favorable pharmacokinetic profile. The hydrophilic and flexible nature of PEG chains can shield the hydrophobic payload, reducing the tendency for aggregation and rapid clearance.[1][2][3] This typically results in a longer plasma half-life, increased overall exposure (AUC), and slower clearance.[1][4] However, there is often a threshold beyond which further increases in PEG length provide diminishing returns on PK improvement.[4]
Q2: What is the primary mechanism by which PEG linkers alter ADC clearance?
A2: The primary mechanism is the reduction of non-specific, antigen-independent clearance.[1] Hydrophobic payloads can lead to non-specific uptake by tissues, particularly the liver, resulting in rapid clearance from circulation.[5][6] By incorporating hydrophilic PEG chains, the overall hydrophilicity of the ADC is increased, which minimizes this non-specific uptake and subsequent catabolism, thereby prolonging circulation time.[1]
Q3: Can the PEG linker length impact the efficacy and toxicity of an ADC?
A3: Yes, PEG linker length can significantly impact both the efficacy and toxicity of an ADC. Longer PEG linkers that lead to slower clearance and increased plasma exposure can result in greater accumulation of the ADC in the tumor, enhancing efficacy.[1] Conversely, by reducing non-specific uptake in healthy tissues, PEGylation can decrease off-target toxicity, leading to a wider therapeutic window.[1][7] However, excessively long PEG linkers might sterically hinder the ADC from binding to its target antigen or being internalized by the tumor cell, which could potentially reduce efficacy.[7]
Q4: Is there an optimal PEG linker length for all ADCs?
A4: There is no universally optimal PEG linker length; the ideal length is dependent on the specific antibody, payload, and target antigen.[7] Studies have shown that a threshold effect can exist, for example, a PEG8 linker was found to be a point beyond which clearance was not significantly impacted for a particular ADC.[4] The choice of PEG linker length is a trade-off between improving pharmacokinetics and maintaining potent biological activity. Therefore, the optimal length must be determined empirically for each ADC construct.
Q5: How does the drug-to-antibody ratio (DAR) interact with PEG linker length to affect pharmacokinetics?
A5: Higher DAR values, especially with hydrophobic payloads, can increase the ADC's hydrophobicity, leading to faster clearance and increased aggregation.[5][6] PEGylation can help mitigate these effects by increasing the overall hydrophilicity of the ADC, allowing for higher DARs without compromising the pharmacokinetic profile as severely.[1] However, very high DAR ADCs (e.g., 9-10) may still exhibit rapid clearance despite the presence of a PEG linker.[5][6]
Troubleshooting Guides
Scenario 1: High variability in pharmacokinetic data between animals in the same study group.
-
Potential Cause: Inconsistent ADC administration, variability in animal health, or issues with sample collection and processing.
-
Troubleshooting Steps:
-
Verify ADC Formulation: Ensure the ADC is properly formulated and that there is no aggregation prior to injection. Use size-exclusion chromatography (SEC) to check for aggregates.
-
Standardize Administration Technique: Ensure all injections are administered consistently (e.g., intravenous tail vein injection) by a trained technician.
-
Animal Health Monitoring: Exclude animals that show signs of illness or are outside a predefined weight range.
-
Consistent Sample Handling: Standardize blood collection times and techniques. Ensure uniform processing of plasma and tissue samples to minimize variability in sample quality.
-
Review Bioanalytical Method: Assess the precision and accuracy of your ELISA or LC-MS/MS assay. High assay variability can contribute to apparent PK variability.
-
Scenario 2: Faster than expected clearance of a PEGylated ADC in a mouse model.
-
Potential Cause: The specific PEG length may be insufficient to overcome the hydrophobicity of the payload, or the ADC may be unstable in mouse plasma.
-
Troubleshooting Steps:
-
Evaluate a Range of PEG Lengths: Synthesize and test ADCs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) to determine the optimal length for your specific ADC.
-
In Vitro Plasma Stability Assay: Incubate the ADC in both mouse and human plasma to assess its stability. Some linkers are known to be less stable in mouse plasma compared to human plasma.
-
Assess Aggregation: Use SEC-HPLC to determine if the ADC is aggregated. Aggregated ADCs are cleared more rapidly.
-
Consider a Different Linker Chemistry: If instability is confirmed, consider a more stable linker chemistry in conjunction with the PEG spacer.
-
Scenario 3: Reduced in vivo efficacy despite improved pharmacokinetic profile with a long PEG linker.
-
Potential Cause: Steric hindrance from the long PEG chain may be interfering with antigen binding, ADC internalization, or payload release.
-
Troubleshooting Steps:
-
In Vitro Binding Assay: Perform a binding assay (e.g., ELISA or surface plasmon resonance) to compare the binding affinity of the PEGylated ADC to the unconjugated antibody.
-
Internalization Assay: Use a cell-based assay to measure the rate and extent of internalization of the PEGylated ADC compared to a non-PEGylated version.
-
Evaluate Different Linker Attachment Sites: The site of conjugation on the antibody can influence how the PEG linker is presented. Site-specific conjugation may help to orient the PEG chain away from the antigen-binding site.
-
Test a Shorter PEG Linker: A shorter PEG linker may provide a better balance between improved PK and retained biological activity.
-
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetic Parameters in Rats
| PEG Linker Length | Clearance (mL/day/kg) | Half-life (t½, hours) |
| Non-PEGylated | High | Short |
| PEG2 | Moderately High | - |
| PEG4 | Moderate | - |
| PEG8 | Low | Long |
| PEG12 | Low | Long |
| PEG24 | Low | Long |
Data synthesized from studies on MMAE-based ADCs.[4]
Table 2: Effect of PEG Linker Size on the Half-life of Affibody-Drug Conjugates
| Conjugate | PEG Insertion | Half-life Extension (fold) |
| ZHER2-SMCC-MMAE (HM) | None | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2 |
Data from a study on miniaturized ADCs.[7]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetics of an ADC with a varying PEG linker length in mice.
-
Animal Model: Use female BALB/c mice, 6-8 weeks old. Allow at least one week of acclimatization.
-
ADC Formulation: Prepare the ADCs (e.g., non-PEGylated, PEG4, PEG8, PEG12) in a sterile vehicle such as phosphate-buffered saline (PBS) at the desired concentration.
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) via the tail vein. Include a vehicle control group.
-
Blood Sampling: Collect blood samples (approximately 50 µL) via saphenous vein puncture at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr). Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of total antibody and/or free payload in the plasma samples using a validated ELISA or LC-MS/MS method (see Protocols 3 and 4).
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
Protocol 2: Tissue Homogenization for Biodistribution Studies
-
Tissue Collection: At the end of the PK study, or at specific time points, euthanize the mice and perfuse with saline. Harvest tissues of interest (e.g., tumor, liver, spleen, kidney, lung, heart).
-
Weighing: Gently blot the tissues to remove excess fluid and record the wet weight.
-
Homogenization Buffer: Prepare a suitable lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) and add protease inhibitors.[8]
-
Homogenization: Place the tissue in a tube with homogenization buffer (e.g., 900 µL buffer per 100 mg of tissue) and homogenize using a bead beater or a rotor-stator homogenizer on ice.[8]
-
Clarification: Centrifuge the tissue homogenate at 13,000 x g for 5 minutes at 4°C.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the tissue lysate.
-
Storage: Store the tissue lysate at -80°C until bioanalysis.
Protocol 3: Step-by-Step ELISA for Total Antibody Quantification in Mouse Plasma
This sandwich ELISA protocol is designed to quantify the total antibody component of the ADC.
-
Coating:
-
Dilute a capture antibody (e.g., goat anti-human IgG, Fc specific) to 1-10 µg/mL in PBS.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.[9]
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using a known concentration of the unconjugated antibody or a reference ADC. Perform serial dilutions in blocking buffer.
-
Dilute the plasma samples in blocking buffer.
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.[9]
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute a biotinylated detection antibody (e.g., goat anti-human IgG, Fab specific) in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.[9]
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute Streptavidin-HRP in blocking buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the standard curve to determine the concentration of the total antibody in the samples.
-
Protocol 4: Step-by-Step LC-MS/MS Method for Free Payload (MMAE) Quantification in Mouse Plasma
This protocol is for the quantification of the unconjugated payload, monomethyl auristatin E (MMAE), in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma sample, add 80 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated MMAE).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.[10]
-
-
LC-MS/MS System:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate MMAE from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for MMAE and the internal standard.
-
MMAE: e.g., m/z 718.5 -> 686.5
-
Internal Standard: e.g., m/z 728.5 -> 696.5
-
-
Optimize other parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
Quantification:
-
Create a calibration curve by spiking known amounts of MMAE into blank plasma and processing as described above.
-
Quantify the MMAE in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for ADC Pharmacokinetic and Biodistribution Studies.
Caption: Relationship between PEG linker length and ADC pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. scitechnol.com [scitechnol.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rbm.iqvia.com [rbm.iqvia.com]
- 9. mabtech.com [mabtech.com]
- 10. researchgate.net [researchgate.net]
avoiding maleimide hydrolysis during conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during maleimide-based conjugation experiments, with a focus on avoiding maleimide (B117702) hydrolysis.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | - Optimize pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][3] Maleimide hydrolysis significantly increases at pH values above 7.5.[1][3] - Control Temperature: Perform the conjugation at room temperature (20-25°C) for 2 hours or at 4°C overnight.[4] Higher temperatures accelerate hydrolysis. - Fresh Reagents: Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1][3][4] Do not store maleimides in aqueous buffers.[1] |
| Inactive Thiol Groups | - Reduce Disulfides: If your protein or molecule contains disulfide bonds, they must be reduced to free thiols prior to conjugation.[4] Use a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4][5] - Prevent Re-oxidation: Degas buffers to remove dissolved oxygen, which can re-oxidize thiols to disulfides.[6] |
| Incorrect Buffer Composition | - Avoid Amine and Thiol Buffers: Do not use buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT), as they will compete with the target molecule for reaction with the maleimide.[1][4] Recommended buffers include Phosphate-Buffered Saline (PBS), MES, or HEPES.[4] |
| Suboptimal Molar Ratio | - Increase Maleimide Excess: Use a 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule to drive the reaction to completion.[4][5] This may need to be optimized for your specific molecules.[4] |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Maleimide Activity | - Standardize Reagent Preparation: Always prepare fresh maleimide stock solutions for each experiment. Avoid using previously prepared and stored aqueous solutions of maleimides.[7] |
| Fluctuations in Reaction Conditions | - Monitor and Control pH: Carefully prepare and verify the pH of your reaction buffer for each experiment. - Maintain Consistent Temperature: Use a temperature-controlled environment for the incubation step. |
| Incomplete Removal of Reducing Agents | - Purify After Reduction: If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide reagent. Size-exclusion chromatography (e.g., a desalting column) is a common method for this.[4] TCEP is often preferred as it does not contain a thiol and does not require removal.[6] |
Problem 3: Poor Stability of the Conjugate (Loss of Payload)
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction (Thiol Exchange) | - Induce Post-Conjugation Hydrolysis: After the conjugation is complete, the stability of the thioether bond can be enhanced by intentionally hydrolyzing the succinimide (B58015) ring. This can be achieved by raising the pH to 8.5-9.0 and incubating at room temperature or 37°C.[5] This ring-opened form is more stable and less susceptible to thiol exchange.[8] - Monitor Hydrolysis: The progress of the ring-opening can be monitored by mass spectrometry.[5] |
| Thiazine (B8601807) Rearrangement (for N-terminal Cysteines) | - Acidic Conjugation Conditions: Performing the conjugation at a lower pH (around 5.0) can prevent the thiazine rearrangement that can occur with N-terminal cysteine residues.[9][10] However, the stability of the resulting succinimidyl thioether may still require acidic conditions for storage.[9] - Acetylate N-terminus: Acetylation of the N-terminal amine can also prevent this side reaction.[9] |
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern?
A1: Maleimide hydrolysis is a reaction where the maleimide ring opens in the presence of water, forming a non-reactive maleamic acid. This is a significant issue because the hydrolyzed maleimide can no longer react with thiol groups, leading to a failure of the conjugation reaction. The rate of hydrolysis is highly dependent on the pH of the solution, with alkaline conditions (pH > 7.5) significantly accelerating the process.[1]
Q2: What is the optimal pH for maleimide conjugation?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] In this range, the reaction with thiols is highly efficient and selective, while the rate of maleimide hydrolysis is minimized.[1] Below pH 6.5, the reaction rate with thiols decreases, and above pH 7.5, the competition from hydrolysis and reaction with amines increases.[1]
Q3: How does temperature affect maleimide stability and the conjugation reaction?
A3: Higher temperatures increase the rate of all chemical reactions, including both the desired thiol-maleimide conjugation and the undesired maleimide hydrolysis. For many applications, incubating the reaction at room temperature (20-25°C) for 2 hours is sufficient.[4] For more sensitive molecules, the reaction can be performed overnight at 4°C to minimize potential degradation.[4]
Q4: Can I store my maleimide reagent after dissolving it?
A4: It is strongly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[1][7] For longer-term storage, maleimides should be kept in their solid form, desiccated, and protected from light at the recommended temperature (often -20°C). If a stock solution is necessary, it should be prepared in a dry, biocompatible organic solvent such as DMSO or DMF and stored at -20°C for no more than a month.[4]
Q5: How can I assess the success of my conjugation reaction?
A5: Several methods can be used to confirm and quantify conjugation:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to separate the conjugated product from the unreacted protein and maleimide reagent. The appearance of a new peak with a different retention time is indicative of successful conjugation.[11][12]
-
Mass Spectrometry (MS): MS provides a definitive confirmation of conjugation by showing the expected mass increase in the conjugated molecule.[12]
-
Ellman's Assay: This colorimetric assay can be used to quantify the number of free thiol groups before and after the conjugation reaction. A decrease in the number of free thiols indicates that they have reacted with the maleimide.[12]
Quantitative Data
Table 1: Influence of pH on Maleimide Hydrolysis
| pH | Relative Rate of Hydrolysis | Key Considerations |
| < 6.5 | Very Slow | Thiol-maleimide reaction rate is also significantly reduced. |
| 6.5 - 7.5 | Slow to Moderate | Optimal range for selective and efficient thiol conjugation. [1][2] |
7.5 | Rapid | Rate of hydrolysis increases significantly.[1] Loss of chemoselectivity, with potential for reaction with amines.[1] 8.4 | Very Rapid | Rate of thiazine formation for N-terminal cysteines also increases substantially.[10] 10.0 | Extremely Rapid | Maleimide anion is the predominant species, which undergoes rapid hydrolysis.[13]
Table 2: Recommended Reaction Conditions to Minimize Maleimide Hydrolysis
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.5 | Balances efficient thiol reaction with minimal hydrolysis.[1][2] |
| Temperature | Room Temperature (20-25°C) for 2 hours or 4°C overnight | Provides a good compromise between reaction rate and stability.[4] |
| Buffer | Phosphate, HEPES, MES | Non-amine and non-thiol containing buffers prevent side reactions.[4] |
| Maleimide Reagent Preparation | Prepare fresh in anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide.[1][4] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | Drives the conjugation reaction to completion.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[4]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted maleimide reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[6]
-
Protocol 2: Assessing Maleimide Stability by UV-Vis Spectroscopy
This protocol can be used to determine the rate of maleimide hydrolysis under specific buffer conditions.
-
Prepare a stock solution of the maleimide in an anhydrous organic solvent (e.g., DMSO).
-
Prepare the aqueous buffer of interest at the desired pH and temperature.
-
Initiate the hydrolysis reaction by diluting a small volume of the maleimide stock solution into the aqueous buffer to a final concentration suitable for spectrophotometric analysis.
-
Immediately measure the absorbance of the solution at the wavelength corresponding to the maleimide (typically around 300 nm).
-
Monitor the decrease in absorbance over time as the maleimide ring hydrolyzes.
-
Calculate the rate of hydrolysis by fitting the absorbance data to a first-order decay model.
Visualizations
Caption: Competing reactions of maleimide: desired thiol conjugation versus undesired hydrolysis.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Poor Yield in Antibody-Drug Conjugate (ADC) Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs) that can lead to poor yields.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to troubleshoot specific issues you may encounter during your ADC synthesis experiments.
FAQ 1: What are the most common causes of low yield in ADC synthesis?
Low yield in ADC synthesis is a multifaceted issue that can arise from several stages of the process. The primary culprits are often related to the stability and reactivity of the components, the conjugation conditions, and the purification process.
Key factors contributing to poor yield include:
-
Antibody Aggregation: The conjugation of hydrophobic payloads can increase the propensity of the antibody to aggregate and precipitate out of solution, leading to a significant loss of soluble, functional ADC.[1][2][3] Unfavorable buffer conditions, such as suboptimal pH or salt concentrations, can also promote aggregation.[1]
-
Suboptimal Drug-to-Antibody Ratio (DAR): Achieving the desired DAR is critical. An inefficient conjugation reaction can result in a low average DAR, meaning less drug is conjugated to the antibody than intended. Conversely, pushing for a very high DAR can sometimes lead to aggregation and faster clearance in vivo, which can also be perceived as a loss of effective product.[2][][5]
-
Inefficient Purification: The purification process is a major source of product loss.[2] The crude reaction mixture is heterogeneous, containing the desired ADC with various DAR species, unconjugated antibody, and excess free linker-payload.[2] Aggressive purification methods aimed at achieving high purity can inadvertently lead to a lower yield.[2]
-
Linker-Payload Instability: The chemical linker attaching the drug to the antibody may be unstable under the conjugation or purification conditions.[2][] Premature cleavage of the payload from the linker results in a lower yield of intact, functional ADC.[2]
-
Poor Solubility of Linker-Payload: Highly hydrophobic payloads can have limited solubility in the aqueous buffers typically used for conjugation, leading to an incomplete reaction and consequently, a low yield.[2][7]
Troubleshooting Guide: Issue - Higher than Expected Aggregation
Question: We are observing significant aggregation and precipitation of our ADC during or after the conjugation reaction. What are the potential causes and how can we mitigate this?
dot
Caption: Troubleshooting workflow for high ADC aggregation.
Answer:
Antibody aggregation is a common challenge, primarily driven by the increased hydrophobicity of the ADC following conjugation of a hydrophobic payload.[1] Here’s a breakdown of the causes and potential solutions:
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Hydrophobic Payload and/or Linker | The attachment of hydrophobic molecules to the antibody surface creates patches that can interact with similar patches on other ADC molecules, leading to aggregation and precipitation.[1] | 1. Modify Linker Chemistry: Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to increase the overall solubility of the ADC and shield the hydrophobic payload.[] 2. Solid-Phase Conjugation: Immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions and aggregation.[1][3] |
| Unfavorable Buffer Conditions | The pH and salt concentration of the reaction buffer can significantly impact antibody stability. If the pH is near the isoelectric point of the antibody, its solubility will be at its lowest, increasing the risk of aggregation.[1] | 1. Buffer Optimization: Screen a range of buffer pH values and salt concentrations to identify conditions that maximize antibody stability. 2. Excipient Screening: Evaluate the addition of stabilizing excipients to the buffer. |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR means more hydrophobic drug molecules per antibody, which generally increases the propensity for aggregation.[5] | 1. Lower Target DAR: Aim for a lower average DAR (typically 2-4) to reduce hydrophobicity.[] 2. Site-Specific Conjugation: Employ site-specific conjugation methods to produce more homogeneous ADCs with a defined DAR, which can exhibit better biophysical properties. |
| Organic Co-solvents | While often necessary to dissolve the hydrophobic linker-payload, organic co-solvents can disrupt the antibody's structure and promote aggregation.[1][3] | 1. Co-solvent Screening: Test different organic co-solvents (e.g., DMSO, DMF) to find one that is most compatible with your antibody. 2. Minimize Co-solvent Concentration: Use the lowest possible concentration of the organic co-solvent, typically keeping it below 10% of the total reaction volume.[7] |
Troubleshooting Guide: Issue - Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Question: Our final ADC product has a lower than expected or highly variable DAR. What factors could be causing this and how can we improve it?
dot
Caption: Troubleshooting workflow for inconsistent or low DAR.
Answer:
Achieving a consistent and optimal DAR is a critical challenge in ADC development.[] Variations in DAR can significantly impact the efficacy, toxicity, and pharmacokinetics of your ADC.[5]
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Suboptimal Reaction Conditions | Reaction parameters such as time, temperature, pH, and the molar ratio of linker-payload to antibody directly influence the extent of conjugation.[] | 1. Optimize Reaction Kinetics: Systematically vary the reaction time and temperature to find the optimal conditions for your specific antibody and linker-payload system.[7] 2. Adjust Reactant Stoichiometry: Precisely control the molar ratio of the linker-payload to the antibody. Even small deviations can significantly alter the final DAR.[5] |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | For cysteine-based conjugation, the reduction of interchain disulfide bonds to generate free thiol groups is a critical step. Incomplete or variable reduction leads to an inconsistent number of available conjugation sites.[5] | 1. Control Reduction Conditions: Tightly control the concentration of the reducing agent (e.g., TCEP), incubation time, and temperature to ensure consistent and efficient reduction.[7] 2. Optimize Buffer pH: Ensure the pH of the reduction buffer is optimal for the chosen reducing agent.[7] |
| Linker-Payload Issues | The properties of the linker-payload can affect conjugation efficiency. Poor solubility in the reaction buffer reduces its availability, while steric hindrance from a bulky linker can prevent access to the conjugation site on the antibody.[2] | 1. Improve Solubility: Dissolve the linker-payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction buffer.[7] 2. Linker Design: Consider using a linker with a PEG spacer to improve aqueous solubility.[7] If steric hindrance is an issue, a longer or more flexible linker might be beneficial.[2] |
| Reagent Quality | The purity and concentration of the linker-payload, reducing agents, and buffers are critical. Degradation or incorrect concentration of stock solutions is a common source of error.[5] | 1. Verify Reagent Integrity: Before each conjugation, verify the quality and concentration of all reagents. Use fresh solutions whenever possible. |
Troubleshooting Guide: Issue - Significant Yield Loss During Purification
Question: We are experiencing a substantial loss of our ADC product during the purification step. How can we improve the recovery?
Answer:
Purification is often a trade-off between purity and yield. The heterogeneity of the crude ADC reaction mixture makes separation challenging.[2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| ADC Aggregation During Purification | Changes in buffer composition or concentration during chromatographic steps can induce aggregation, leading to product loss. High DAR species are often more prone to aggregation.[8] | 1. Optimize Chromatography Buffers: Screen different buffer compositions and pH to maintain ADC stability throughout the purification process. 2. Gentle Purification Methods: Employ methods like Size Exclusion Chromatography (SEC) which are generally milder and can separate monomers from aggregates.[] |
| Irreversible Binding to Chromatography Resin | Highly hydrophobic ADCs, particularly those with a high DAR, can bind irreversibly to certain chromatography resins, such as those used in Hydrophobic Interaction Chromatography (HIC).[5] | 1. Optimize Elution Conditions: For HIC, use a shallower elution gradient to improve the separation and recovery of different DAR species.[5] 2. Alternative Chromatography Methods: Explore other purification techniques such as Ion Exchange Chromatography (IEX) or Mixed-Mode Chromatography.[] |
| Harsh Elution Conditions | The use of harsh elution conditions (e.g., extreme pH, high concentrations of organic solvents) can cause denaturation and precipitation of the ADC. | 1. Screen Elution Buffers: Test a variety of elution buffers to find conditions that effectively elute the ADC from the column while maintaining its integrity. |
| Multiple Purification Steps | Each additional purification step will inevitably lead to some degree of product loss. | 1. Streamline the Purification Process: If possible, combine purification steps or use multi-modal chromatography to reduce the number of individual steps.[] 2. Membrane Chromatography: Consider using membrane chromatography, which can offer higher flow rates and potentially higher yields compared to traditional resin-based chromatography.[][10] |
Experimental Protocols
Protocol 1: Determination of Average DAR and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate and quantify ADC species with different drug-to-antibody ratios based on their hydrophobicity.
Methodology:
-
Sample Preparation:
-
Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in the HIC binding buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A (Binding Buffer): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 50 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to different DAR species (unconjugated antibody elutes first, followed by DAR2, DAR4, etc., with increasing retention time).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Area of each peak × DAR of that peak) / Σ (% Area of all peaks)
-
-
Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the amount of high molecular weight species (aggregates) and monomer in an ADC sample.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 0.5 - 2.0 mg/mL in the SEC mobile phase.
-
-
Chromatographic Conditions:
-
Column: A SEC column suitable for separating antibody monomers from aggregates (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Run Time: Sufficient to allow for the elution of both aggregates and the monomeric ADC.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to the high molecular weight species (aggregates) and the main peak corresponding to the monomeric ADC.
-
Calculate the percentage of aggregation:
-
% Aggregation = (Area of Aggregate Peak / Total Area of All Peaks) × 100
-
-
Protocol 3: Determination of Free Drug Level by Reversed-Phase HPLC (RP-HPLC)
Objective: To quantify the amount of unconjugated linker-payload (free drug) in the final ADC product.
Methodology:
-
Sample Preparation:
-
Precipitate the protein (ADC) from the sample by adding an excess of a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the protein and collect the supernatant containing the free drug.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A suitable gradient to separate the free drug from other small molecules (e.g., 10% to 90% Mobile Phase B over 15 minutes).
-
Detection: UV absorbance at a wavelength where the drug has maximum absorbance.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the free drug.
-
Quantify the amount of free drug in the sample by comparing its peak area to the standard curve.
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Val-Ala Linker Stability in Mouse Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Val-Ala linkers in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Val-Ala linker cleavage?
A1: The Val-Ala dipeptide linker is primarily designed to be cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor tissues.[1][] The cleavage occurs through hydrolysis of the amide bond. In many antibody-drug conjugate (ADC) designs, the Val-Ala linker is attached to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[1] In this case, the cleavage is a two-step process: first, Cathepsin B cleaves the amide bond between alanine (B10760859) and the PABC spacer, which then triggers a rapid, spontaneous 1,6-elimination reaction to release the payload.[1]
Q2: Why is my Val-Ala linked ADC showing instability in mouse plasma?
A2: A common issue encountered during preclinical studies is the instability of Val-Ala linkers in mouse plasma.[3] This premature cleavage is primarily attributed to the activity of a specific mouse carboxylesterase, Ces1c, which is present in mouse plasma but not in human plasma.[3][4] This can lead to off-target toxicity and reduced efficacy in mouse models.[4]
Q3: How does the stability of Val-Ala linkers in mouse plasma compare to human plasma?
A3: Val-Ala linkers are significantly more stable in human plasma than in mouse plasma.[3] The absence of the Ces1c enzyme in human plasma results in minimal premature payload release.[3][4] However, it is crucial to assess stability in mouse plasma during preclinical development to obtain accurate efficacy and toxicity data.[3]
Q4: What are some strategies to improve the stability of Val-Ala linkers in mouse plasma?
A4: Several strategies can be employed to enhance the stability of ADCs with Val-Ala linkers in mouse models:
-
Linker Modification: Introducing a glutamic acid residue at the P3 position (Glu-Val-Ala) can sterically hinder the access of Ces1c and increase stability.[3]
-
Alternative Linker Chemistries: Using different peptide sequences that are less susceptible to Ces1c cleavage, such as Gly-Gly-Phe-Gly (GGFG), can be a viable alternative.[3]
-
Novel Linker Designs: Exploring advanced linker technologies like "Exo-Linkers," which reposition the cleavable peptide, may improve both stability and hydrophilicity.[4]
Q5: How does the Val-Ala linker compare to the Val-Cit linker in terms of stability and properties?
A5: The Val-Ala linker is often compared to the more widely studied Val-Cit linker. The Val-Ala linker is cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker.[1] A key advantage of the Val-Ala linker is its lower hydrophobicity, which can allow for the creation of ADCs with a higher drug-to-antibody ratio (DAR) without significant aggregation.[4][5] While both linkers show instability in mouse plasma, some studies suggest that Val-Ala may have a slightly longer half-life.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of free drug detected in mouse plasma. | Premature cleavage of the Val-Ala linker by mouse carboxylesterase 1c (Ces1c).[3] | 1. Confirm Cleavage: Use LC-MS/MS to analyze plasma samples and identify the specific cleavage products.[3] 2. Modify Linker: Synthesize and test ADCs with modified linkers (e.g., Glu-Val-Ala) or alternative linker technologies.[3] 3. Use Ces1c Knockout Mice: For preclinical studies, consider using transgenic mice lacking the Ces1c enzyme.[6] |
| ADC aggregation observed after incubation in plasma. | High hydrophobicity of the drug-linker combination, especially at a high drug-to-antibody ratio (DAR).[4] | 1. Characterize Aggregation: Use size-exclusion chromatography (SEC) to quantify the extent of aggregation.[3] 2. Reduce Hydrophobicity: Consider using a more hydrophilic linker or incorporating hydrophilic spacers like PEG.[4] 3. Optimize DAR: Aim for a lower and more homogeneous DAR to minimize hydrophobicity-driven aggregation.[4] |
| Inconsistent results in in vitro plasma stability assays. | Issues with experimental setup or sample handling. | 1. Consistent Sample Collection: Ensure aliquots are taken at precise time points and immediately frozen at -80°C to halt any enzymatic activity.[3] 2. Proper Mixing: Gently mix the ADC with plasma and ensure uniform distribution. 3. Control Samples: Include control samples (e.g., ADC in buffer without plasma) to assess baseline stability. |
Data Presentation
Table 1: Comparative Stability of Different Linkers in Plasma
| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |
| Val-Cit-PABC | Mouse | 14 days | < 5% | [3] |
| Glu-Val-Cit-PABC | Mouse | 14 days | > 95% | [3] |
| Val-Cit-PABC | Human | 28 days | > 95% | [3] |
| Glu-Val-Cit-PABC | Human | 28 days | > 95% | [3] |
Table 2: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Linker | Relative Cleavage Rate (Cathepsin B) | Estimated Half-Life (in vitro) | Reference |
| Val-Cit | 1x | ~240 min | [1] |
| Val-Ala | ~0.5x | ~480 min | [1] |
| Phe-Lys | ~30x | ~8 min | [1] |
Experimental Protocols
Protocol for Assessing ADC Plasma Stability by LC-MS
This protocol provides a general procedure for evaluating the stability of a Val-Ala linked ADC in mouse plasma.[3]
1. Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in mouse plasma.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop enzymatic reactions.
2. Immunocapture of ADC:
-
Use magnetic beads pre-coated with an anti-human IgG (Fc) antibody.
-
Add the plasma aliquot to the beads and incubate for 1-2 hours at room temperature with gentle shaking to capture the ADC.
-
Wash the beads multiple times with PBS to remove unbound plasma proteins.
3. Elution and Reduction:
-
Elute the captured ADC from the beads using a low-pH buffer (e.g., 0.1% formic acid).
-
For separate analysis of light and heavy chains, the ADC can be reduced with a reducing agent like DTT.
4. LC-MS Analysis:
-
Inject the eluted sample into an LC-MS system.
-
Liquid Chromatography: Use a reverse-phase column (e.g., C4 or C8) with a water/acetonitrile (B52724) gradient containing 0.1% formic acid.
-
Mass Spectrometry: Acquire data in positive ion mode. Deconvolute the spectra to determine the mass of the intact ADC or its subunits.
5. Data Analysis:
-
Calculate the average Drug-to-Antibody Ratio (DAR) at each time point by analyzing the relative abundance of different drug-loaded species. A decrease in the average DAR over time indicates linker cleavage.
Protocol for In Vitro Cathepsin B Cleavage Assay
This protocol assesses the susceptibility of the Val-Ala linker to cleavage by Cathepsin B.[3]
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT).
-
Add the ADC to the reaction buffer at a final concentration of 10-50 µM.
-
Initiate the reaction by adding purified human Cathepsin B to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C.
2. Time-Course Analysis:
-
Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding a quenching solution (e.g., acetonitrile with 1% formic acid).
3. LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the concentration of the released payload over time. This provides a measure of the cleavage rate.
Visualizations
Caption: Cleavage mechanism of a Val-Ala-PABC linker.
References
Technical Support Center: Optimization of Enzymatic Cleavage of Val-Ala Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of enzymatic cleavage of Val-Ala linkers.
Troubleshooting Guide
This guide is designed to help users identify and resolve common problems encountered during Val-Ala linker cleavage experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Cleavage Efficiency | Inactive Enzyme: The primary enzyme, Cathepsin B, may be inactive due to improper storage or handling. Cysteine proteases like Cathepsin B require a reducing environment for optimal activity.[1] | - Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.- Prepare fresh assay buffer containing a reducing agent like Dithiothreitol (DTT) (typically 5 mM) to activate the enzyme.[1] |
| Suboptimal pH: Cathepsin B activity is highly pH-dependent, with optimal activity in the acidic environment of the lysosome.[] | - Verify the pH of your assay buffer. The optimal pH for Cathepsin B cleavage of Val-Ala linkers is typically around 5.5.[1] | |
| Incorrect Temperature: Enzymatic reactions are sensitive to temperature fluctuations. | - Ensure the incubation is carried out at 37°C for optimal enzyme activity.[1] | |
| Presence of Inhibitors: Components of your reaction mixture, such as certain solvents or contaminants, may be inhibiting the enzyme. | - Run a control reaction with a known substrate to confirm enzyme activity.- If possible, perform a buffer exchange or dialysis of your substrate to remove potential inhibitors. | |
| Inconsistent Cleavage Results | Variable Enzyme Concentration: Inaccurate pipetting or dilution of the enzyme stock can lead to variability. | - Prepare a fresh dilution of the enzyme stock for each experiment and use calibrated pipettes.- Consider preparing a master mix of the reaction components to minimize pipetting errors. |
| Substrate Aggregation: The Val-Ala linker is less hydrophobic than Val-Cit, but aggregation can still occur, especially at high concentrations or with hydrophobic payloads, limiting enzyme access.[3][4] | - Visually inspect the substrate solution for any precipitation.- Consider reducing the substrate concentration or adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the assay buffer. | |
| Assay Timing: For kinetic studies, inconsistent timing of sample collection can lead to variability. | - Use a timer and adhere strictly to the planned time points for quenching the reaction.[1] | |
| Premature Cleavage in Plasma Stability Assays | Plasma Proteases: Plasma contains various proteases that can lead to non-specific cleavage of the linker. Mouse plasma, in particular, contains carboxylesterase Ces1C which can cleave Val-Ala linkers.[5][6] | - For preclinical studies in mice, consider using transgenic mice lacking Ces1C.[7] - When evaluating stability in human plasma, be aware of potential cleavage by other proteases like human neutrophil elastase.[5] |
| Linker Instability: The chemical stability of the entire antibody-drug conjugate (ADC) can influence premature payload release. | - Ensure the linker and conjugation chemistry are robust and have been validated for plasma stability. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the enzymatic cleavage of Val-Ala linkers by Cathepsin B.
| Parameter | Typical Value/Condition | Notes |
| Primary Enzyme | Cathepsin B (a lysosomal cysteine protease) | Other cathepsins (L, S, F) may also contribute to cleavage.[1][8] |
| Optimal pH | 5.5 | Mimics the acidic environment of the lysosome.[1] |
| Optimal Temperature | 37°C | Physiological temperature for optimal enzyme activity.[1] |
| Enzyme Concentration | 20-100 nM | The optimal concentration may need to be determined empirically.[1] |
| Substrate Concentration | 1-10 µM | Should ideally be below the Km for accurate kinetic measurements.[1] |
| Reducing Agent | 5 mM Dithiothreitol (DTT) | Essential for activating cysteine proteases like Cathepsin B.[1] |
| Cleavage Rate Comparison | Val-Ala is cleaved at approximately half the rate of Val-Cit by Cathepsin B.[3] | This difference in cleavage kinetics is an important consideration in ADC design. |
Experimental Protocols
Protocol: In Vitro Cleavage of a Val-Ala Linker in an Antibody-Drug Conjugate (ADC) using LC-MS Analysis
This protocol describes a typical experiment to quantify the release of a payload from an ADC containing a Val-Ala linker in the presence of purified Cathepsin B.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5. Prepare this buffer fresh and keep it on ice.[1]
-
Enzyme Stock Solution: Reconstitute recombinant human Cathepsin B to a concentration of 10 µM in an appropriate activation buffer.
-
ADC Stock Solution: Prepare the Val-Ala ADC in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.[1]
-
Quenching Solution: Ice-cold Acetonitrile with 1% formic acid and an internal standard for LC-MS analysis.[1]
2. Experimental Procedure:
-
In microcentrifuge tubes, pre-warm the Assay Buffer to 37°C.[1]
-
Add the ADC stock solution to the pre-warmed buffer to a final concentration of 1 µM.[1]
-
Initiate the reaction by adding Cathepsin B to a final concentration of 20-100 nM.[1]
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Immediately quench the reaction by adding at least two volumes of the ice-cold Quenching Solution.[1]
-
Vortex the quenched samples vigorously and centrifuge at >14,000 x g for 10 minutes at 4°C to precipitate the antibody and enzyme.[1]
-
Transfer the supernatant, which contains the released payload, to a new plate or vial for LC-MS analysis.[1]
3. Analysis:
-
Analyze the samples by HPLC-MS/MS to quantify the concentration of the released payload over time.[1]
-
Plot the concentration of the released payload versus time to determine the cleavage kinetics.
Visualizations
Caption: Workflow for optimizing Val-Ala linker cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for cleaving Val-Ala linkers?
A1: The primary enzyme is Cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor tissues.[1] However, other lysosomal proteases such as Cathepsin L, S, and F can also contribute to the cleavage.[1][8]
Q2: Why is Dithiothreitol (DTT) included in the assay buffer?
A2: DTT is a reducing agent that is essential for the activation of cysteine proteases like Cathepsin B, ensuring the enzyme is in its active state for the cleavage reaction.[1]
Q3: How does the cleavage rate of Val-Ala compare to Val-Cit?
A3: In isolated Cathepsin B cleavage assays, the Val-Ala linker is cleaved at about half the rate of the Val-Cit linker.[3]
Q4: What are the advantages of using a Val-Ala linker over a Val-Cit linker?
A4: The Val-Ala linker is less hydrophobic than the Val-Cit linker.[3] This property can be advantageous in the development of ADCs, as it may reduce aggregation, especially when a high drug-to-antibody ratio (DAR) is desired.[4][9]
Q5: What is the mechanism of payload release after the Val-Ala linker is cleaved?
A5: The cleavage of a Val-Ala linker is typically a two-step process. First, Cathepsin B hydrolyzes the amide bond between the alanine (B10760859) residue and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[1] This initial cleavage triggers a spontaneous electronic cascade within the spacer, leading to its fragmentation and the release of the unmodified, active payload.[1]
Q6: Can Val-Ala linkers be cleaved prematurely in circulation?
A6: Yes, premature cleavage can occur. While generally stable in human plasma, Val-Ala linkers can be susceptible to cleavage by certain plasma enzymes.[5] This is a more significant issue in mouse plasma due to the presence of carboxylesterase Ces1C, which can complicate preclinical evaluation.[6]
Q7: At what pH should I perform my Val-Ala cleavage experiment?
A7: For optimal Cathepsin B activity, the experiment should be conducted at a pH of approximately 5.5, which mimics the acidic environment of the lysosomes where this enzyme is most active.[1][]
References
- 1. benchchem.com [benchchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable ADC Linkers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and profoundly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies, to inform rational ADC design.
The Fundamental Divide: Mechanism of Payload Release
The principal difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are engineered to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside tumor cells, while non-cleavable linkers rely on the complete degradation of the antibody backbone for payload release.[1]
Cleavable Linkers: These linkers incorporate chemically or enzymatically susceptible bonds that break upon encountering specific triggers, such as:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in cancer cells.[1][2]
-
pH-sensitive linkers: Utilizing moieties like hydrazones that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3]
-
Glutathione-sensitive linkers: Employing disulfide bonds that are reduced in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione (B108866) than the bloodstream.[1]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[1] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[1][4][] This is particularly advantageous in treating heterogeneous tumors.[1]
Non-Cleavable Linkers: These linkers, such as those based on thioether bonds (e.g., SMCC), form a stable connection between the antibody and the payload.[1][2] The release of the payload occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[1][6] This process releases the payload with the linker and a single amino acid residue attached.[6] This charged complex is typically not membrane-permeable, which largely prevents a bystander effect.[7][8] The higher stability of non-cleavable linkers in circulation can lead to a more favorable safety profile by minimizing premature drug release.[2][9]
Quantitative Performance Data
Direct head-to-head comparisons of cleavable and non-cleavable linkers using the same antibody and payload in a single study are limited in the published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | SK-BR-3 (HER2+++) | HER2 | ~10 ng/mL |
| Trastuzumab-SMCC-DM1 | Non-cleavable (Thioether) | SK-BR-3 (HER2+++) | HER2 | ~3 ng/mL |
| Anti-CD22-vc-MMAE | Cleavable (Val-Cit) | BJAB (CD22+) | CD22 | ~0.5 nM |
| Anti-CD22-MCC-DM1 | Non-cleavable (Thioether) | BJAB (CD22+) | CD22 | ~1.5 nM |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.
Table 2: In Vivo Plasma Stability
| ADC Construct | Linker Type | Animal Model | Time Point | % Intact ADC Remaining |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | Mouse | 7 days | ~60% |
| Trastuzumab-SMCC-DM1 | Non-cleavable (Thioether) | Mouse | 7 days | >80% |
| Anti-B7-H3-vc-MMAF | Cleavable (Val-Cit) | Mouse | 7 days | Unstable |
| Anti-B7-H3-OHPAS-MMAF | Cleavable (Aryl Sulfate) | Mouse | 7 days | Stable |
Note: Stability can be influenced by the specific chemistry of the linker and the animal model used. For instance, some valine-citrulline linkers show instability in mouse plasma due to cleavage by carboxylesterase 1c, a phenomenon not observed in human plasma.[10][11]
Table 3: In Vivo Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| Anti-EpCAM-CX-DM1 | Non-cleavable | BxPC3 (pancreatic) | 3 mg/kg, single dose | Significant tumor regression |
| Anti-EpCAM-SMCC-DM1 | Non-cleavable | BxPC3 (pancreatic) | 15 mg/kg, single dose | Less active than CX-DM1 ADC |
| Anti-CD22-Disulfide-DM1 | Cleavable (Disulfide) | RAMOS (lymphoma) | 3 mg/kg, single dose | Tumor regression |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Seed target cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[12]
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs. Replace the cell culture medium with the ADC dilutions and incubate for 72-96 hours.[12][13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692), forming purple crystals.[12]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Protocol 2: In Vivo Plasma Stability Assay (LC-MS)
This method quantifies the amount of intact ADC remaining in the plasma over time.
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).[15]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 7 days) post-injection and process to obtain plasma.[15]
-
Immunoaffinity Capture: Isolate the ADC from the plasma using beads coated with an anti-human Fc antibody.[1]
-
Sample Preparation for LC-MS:
-
Intact ADC Analysis: Elute the captured ADC and analyze directly by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[16]
-
Free Payload Quantification: Precipitate proteins from the plasma samples and analyze the supernatant by LC-MS/MS to quantify the amount of prematurely released payload.[15]
-
-
Data Analysis: Plot the concentration of intact ADC or the percentage of remaining conjugated payload against time to determine the stability profile.[9]
Protocol 3: In Vivo Efficacy in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.[3]
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).[3]
-
ADC Administration: Administer the ADCs, typically via intravenous injection, at one or more dose levels.[17]
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity, respectively.[18]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.[18]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the observed differences.[19]
Visualizing the Mechanisms and Workflows
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for evaluating ADC performance.
Caption: Logical relationship between linker type, payload properties, and the bystander effect.
Conclusion
The selection of a linker is a critical decision in ADC design, with no single solution being optimal for all applications.[1] Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability.[1][9] Non-cleavable linkers provide enhanced stability and a potentially better safety profile but generally lack the bystander effect.[1][9][20] Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the characteristics of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. The rigorous application of the described experimental protocols is essential for making an informed decision and advancing the most promising ADC candidates into further preclinical and clinical development.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsbio.com [atsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Comparative Guide to the Validation of Cathepsin B-Mediated Payload Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cathepsin B-mediated payload release systems with alternative strategies. Supported by experimental data, this document details the methodologies for key validation experiments to assist in the rational design and evaluation of targeted drug delivery systems.
Cathepsin B is a lysosomal cysteine protease frequently overexpressed in tumor cells, making it a prime target for enzyme-mediated drug release.[] This strategy involves linking a cytotoxic payload to a targeting moiety (like an antibody in an Antibody-Drug Conjugate or ADC) via a linker containing a specific peptide sequence that is selectively cleaved by Cathepsin B within the tumor cell's lysosome.[] This targeted release mechanism aims to enhance the therapeutic index by maximizing the drug concentration at the tumor site while minimizing systemic exposure and off-target toxicity.[2]
Comparative Analysis of Payload Release Mechanisms
The selection of a linker is a critical design choice in drug delivery, profoundly impacting the stability, efficacy, and toxicity of the therapeutic. This section compares Cathepsin B-sensitive linkers with other common cleavable and non-cleavable linker technologies.
Table 1: Quantitative Comparison of Linker Performance
| Linker Type | Specific Linker Example | Cleavage Trigger | Plasma Stability (Half-life) | Key Findings & IC50 Values (where available) |
| Cathepsin B-Sensitive | Valine-Citrulline (Val-Cit) | Cathepsin B | >230 days (human), ~80 hours (mouse)[3] | The most established Cathepsin B linker. IC50 for a Val-Cit-MMAE ADC was 14.3 pM.[4] |
| Valine-Alanine (Val-Ala) | Cathepsin B | High (human), improved vs. Val-Cit (mouse)[5] | Comparable in vitro activity to Val-Cit with lower hydrophobicity, allowing higher drug-to-antibody ratios (DAR) without aggregation.[6] | |
| Gly-Phe-Leu-Gly (GFLG) | Cathepsin B | High | Widely used for tumor-specific drug release.[7] | |
| Gly-Pro-Leu-Gly (GPLG) | Cathepsin B | Higher than GFLG and Val-Cit in human and rat plasma[7] | Showed the fastest Cathepsin B cleavage in the first 30 minutes of an in vitro assay compared to GFLG, Val-Cit, and Val-Ala.[7] | |
| pH-Sensitive | Hydrazone | Acidic pH (Endosome/Lysosome) | ~2 days[5] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release. Generally less potent than protease-sensitive linkers in direct comparisons.[3][5] |
| Redox-Sensitive | Disulfide | High Glutathione (B108866) (Intracellular) | Variable, depends on steric hindrance[5] | Exploits the higher intracellular glutathione concentration for cleavage.[8] |
| Other Enzyme-Sensitive | β-Glucuronide | β-Glucuronidase | Highly Stable[5] | Showed greater stability and efficacy in vivo compared to some peptide linkers.[5] An ADC with this linker had a lower IC50 (8.8 pM) than a Val-Cit ADC (14.3 pM).[4] |
| Sulfatase-Cleavable | Sulfatase | High (>7 days in mouse plasma)[5] | Demonstrates high plasma stability and potent in vitro cytotoxicity.[5] | |
| Non-Cleavable | SMCC | Proteolytic degradation of the antibody | High | Generally more stable with lower off-target toxicity but may have a reduced "bystander effect," where the released drug kills adjacent tumor cells.[6] |
Visualizing the Mechanisms and Workflows
dot
References
- 2. researchgate.net [researchgate.net]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
A Comparative Guide to In Vitro Cytotoxicity Assays for ADCs with Val-Ala Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The valine-alanine (Val-Ala) dipeptide linker is a key player in the field of cleavable linkers, designed for stability in circulation and efficient release of the payload within target tumor cells. This guide provides an objective comparison of the in vitro cytotoxicity of ADCs featuring Val-Ala linkers against other linker technologies, supported by experimental data and detailed methodologies.
Comparative In Vitro Potency of ADCs
The selection of a linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following table summarizes key quantitative data from comparative studies of different linker technologies, focusing on their in vitro cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Linker Type | Linker | Payload | Target/Cell Line | IC50 (pM) | Key Findings |
| Protease-Sensitive | Val-Ala | MMAE | HER2+ | 92 | Comparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity and less aggregation at high Drug-to-Antibody Ratios (DAR).[1][2][3][4][5] |
| Protease-Sensitive | Val-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.[1][2] Prone to premature cleavage in mouse plasma.[1] |
| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to a Val-Cit ADC.[1][2] |
| Enzyme-Sensitive | Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[1][2] |
| Non-Cleavable | e.g., SMCC | DM1 | HER2+ | 609 | Generally more stable in circulation with lower off-target toxicity, but may have a reduced bystander effect.[2][6] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Mechanism of Action: From Targeting to Apoptosis
The efficacy of a Val-Ala-PABC-Exatecan ADC, for instance, relies on a multi-step process that begins with specific binding to a target antigen on the surface of a cancer cell and culminates in the induction of apoptosis.[7]
Experimental Protocols
Accurate and reproducible assessment of ADC potency is fundamental to preclinical development. Below is a detailed methodology for a standard in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
ADC constructs (e.g., with Val-Ala linker)
-
Control antibody
-
Free payload
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[8]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium. Remove the overnight culture medium from the cells and add the different concentrations of the test articles.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period determined by the cell doubling time and payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the ADC that causes a 50% reduction in cell viability, using a non-linear regression curve fit.
-
The Bystander Effect
A significant advantage of many cleavable linkers, including Val-Ala, is their ability to induce a "bystander effect".[1] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is a crucial consideration for treating heterogeneous tumors. The bystander effect can be evaluated using co-culture experiments where antigen-positive and antigen-negative cells are grown together.[9]
Conclusion
The Val-Ala linker represents a robust and effective option for the development of ADCs, demonstrating comparable in vitro cytotoxicity to the widely used Val-Cit linker, with the added benefits of improved hydrophilicity and reduced aggregation.[2][3][5] The choice of an appropriate in vitro cytotoxicity assay is paramount for the accurate determination of an ADC's potency. The methodologies and comparative data presented in this guide are intended to assist researchers in making informed decisions for the design and evaluation of next-generation ADCs with enhanced therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06410A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
comparative stability of Val-Ala and Val-Cit linkers in plasma
A Comparative Guide to the Plasma Stability of Val-Ala and Val-Cit Linkers in Antibody-Drug Conjugates
For researchers and drug development professionals in the field of antibody-drug conjugates (ADCs), linker stability is a critical parameter that dictates the therapeutic index of an ADC. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently releasing the cytotoxic agent within the target tumor cells. This guide provides an objective comparison of the plasma stability of two commonly used cathepsin B-cleavable dipeptide linkers: valine-alanine (Val-Ala) and valine-citrulline (Val-Cit).
Introduction to Val-Ala and Val-Cit Linkers
Both Val-Ala and Val-Cit are dipeptide linkers designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1] Upon internalization of the ADC, the linker is cleaved, leading to the release of the cytotoxic payload. The Val-Cit linker is a well-established component in several approved ADCs.[2] The Val-Ala linker is considered a next-generation alternative, offering potential advantages in terms of hydrophilicity and the ability to achieve higher drug-to-antibody ratios (DARs) without causing aggregation.[]
Comparative Plasma Stability
The stability of these linkers in plasma is a crucial factor, as premature cleavage can lead to systemic toxicity and reduced efficacy. A key difference in the preclinical assessment of these linkers lies in their differential stability in mouse versus human plasma.
Stability in Human Plasma
Both Val-Ala and Val-Cit linkers generally exhibit high stability in human plasma. The Val-Cit linker has been shown to be reasonably stable in human plasma, a critical feature for its clinical success.[4] One study reported no significant degradation of a Val-Cit ADC after 28 days of incubation in human plasma.[5] While specific quantitative data for Val-Ala in human plasma is less prevalent in the reviewed literature, it is also considered to be stable.
Stability in Mouse Plasma
A significant discrepancy is observed in the stability of these linkers in mouse plasma. The Val-Cit linker is notably unstable in mouse plasma due to its susceptibility to cleavage by the murine carboxylesterase 1c (Ces1c).[6][7] This instability can complicate preclinical evaluation in mouse models, potentially leading to misleading efficacy and toxicity data.[6]
The Val-Ala linker has demonstrated improved stability in mouse plasma compared to the Val-Cit linker. This enhanced stability is attributed to a lower susceptibility to cleavage by mouse Ces1c.
Quantitative Data on Plasma Stability
The following table summarizes the available quantitative data on the plasma stability of Val-Ala and Val-Cit linkers from a comparative study of acetazolamide-drug conjugates.
| Linker | Plasma Source | Half-life (t½) | Reference |
| Val-Ala -MMAE | Mouse Serum | 23 hours | [8] |
| Val-Cit -MMAE | Mouse Serum | 11.2 hours | [8] |
It is important to note that other studies have reported that both Val-Ala and Val-Cit linker conjugates were hydrolyzed within one hour in mouse plasma, which contrasts with the data presented in the table.[9] This highlights that linker stability can be influenced by the overall ADC structure, including the antibody and payload.
Experimental Protocols
The assessment of ADC plasma stability is a critical step in preclinical development. Below are detailed methodologies for key experiments.
Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload release in plasma from different species (e.g., human, mouse).
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 1.3 mg/mL at 37°C. A buffer control is often included to assess the inherent stability of the ADC.[10]
-
Time Points: Aliquots are collected at various time points over a period of several days (e.g., Day 0, 1, 2, 3, 5, 7).[10]
-
Sample Processing: The ADC is isolated from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.[11]
-
Analysis: The captured ADC is analyzed to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage. Alternatively, the supernatant can be analyzed to quantify the amount of released payload.[10]
-
Quantification: Liquid chromatography-mass spectrometry (LC-MS) is a common method for both DAR analysis and quantification of the released payload.[10][11]
Cathepsin B Cleavage Assay
Objective: To confirm that the linker can be efficiently cleaved by its target enzyme, cathepsin B.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the ADC in an assay buffer optimized for cathepsin B activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).
-
Enzyme Addition: The reaction is initiated by adding recombinant human Cathepsin B.
-
Incubation: The mixture is incubated at 37°C.
-
Time-Course Analysis: Aliquots are collected at different time points and the reaction is quenched.
-
Analysis: The samples are analyzed by LC-MS to quantify the release of the payload over time.
Diagrams
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for assessing ADC stability in plasma.
Intracellular Cleavage of Val-Ala and Val-Cit Linkers
Caption: Intracellular activation of ADCs with Val-Ala or Val-Cit linkers.
Conclusion
The choice between Val-Ala and Val-Cit linkers for ADC development requires careful consideration of their respective plasma stability profiles. While both are effective cathepsin B substrates, their behavior in mouse plasma differs significantly. The Val-Cit linker's instability in mouse models, due to Ces1c cleavage, is a critical factor for preclinical studies. The Val-Ala linker offers improved stability in this context, which may provide a more accurate preclinical assessment of an ADC's therapeutic potential. Both linkers, however, demonstrate good stability in human plasma, which is the ultimate requirement for clinical success. The selection of either linker should be guided by a comprehensive evaluation of the ADC's overall properties, including its performance in relevant preclinical models and its intended clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 4. preprints.org [preprints.org]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Head-to-Head Comparison of Self-Immolative Spacers for Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a self-immolative spacer is a critical decision in the design of antibody-drug conjugates (ADCs) and other targeted delivery systems. These spacers are the lynchpin of controlled payload release, and their chemical characteristics directly impact the efficacy and safety of the therapeutic agent. This guide provides an objective, data-driven comparison of different self-immolative spacers, focusing on their release kinetics, stability, and the experimental methodologies used to evaluate their performance.
Self-immolative spacers are molecular constructs designed to undergo a spontaneous, intramolecular degradation process upon a specific triggering event, leading to the release of a therapeutic payload. The two primary mechanisms governing their function are 1,6-elimination, famously employed by para-aminobenzyl carbamate (B1207046) (PABC) linkers, and cyclization-driven reactions. This guide will delve into a head-to-head comparison of spacers based on these mechanisms.
Quantitative Performance Data
The efficiency of a self-immolative spacer is paramount. A spacer that releases its payload too slowly may not achieve a therapeutic concentration at the target site, while one that degrades prematurely in circulation can lead to off-target toxicity. The following tables summarize the quantitative data on the release kinetics and stability of various self-immolative spacers.
| Spacer Type | Linker | Payload | Trigger | Half-life (t½) of Release | Source |
| Cyclization-Based (Proline-derived) | Sp1-SN38 | SN38 | Cathepsin B | 2.8 h | [1] |
| Sp3-SN38 | SN38 | Cathepsin B | > 48 h | [1] | |
| Sp4-SN38 | SN38 | Cathepsin B | 1.6 h | [1] | |
| Sp1-CPT | Camptothecin | Cathepsin B | 1.8 h | [1] | |
| Sp3-CPT | Camptothecin | Cathepsin B | 10.5 h | [1] | |
| Sp4-CPT | Camptothecin | Cathepsin B | 0.9 h | [1] | |
| 1,6-Elimination (PABC-based) | Val-Cit-PABC | MMAE | Cathepsin B | Not explicitly stated in terms of half-life in a comparable direct comparison. Release is generally considered rapid post-cleavage. | [2] |
| Val-Ala-PABC | Daunorubicin | Cathepsin B | Efficient cleavage and release observed. | [3] |
| Spacer Type | Linker System | Condition | Stability | Source |
| 1,6-Elimination (PABC-based) | Val-Cit-PABC | Mouse Plasma | Unstable due to carboxylesterase 1c activity. | [4] |
| Val-Cit-PABC | Human Plasma | Generally stable. | [4] | |
| Glu-Val-Cit-PABC | Mouse Plasma | Significantly more stable than Val-Cit-PABC. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these spacers, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Protocol for Determining Drug Release Kinetics by HPLC
Objective: To quantify the rate of payload release from a self-immolative linker in the presence of a trigger (e.g., an enzyme).
Materials:
-
Antibody-Drug Conjugate (ADC) or drug-linker construct
-
Triggering agent (e.g., recombinant human Cathepsin B)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4, with 5 mM DTT for Cathepsin B assays)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or mass spectrometer)
-
Reference standards for the intact ADC/drug-linker and the released payload
Procedure:
-
Prepare a stock solution of the ADC or drug-linker construct in the assay buffer.
-
Initiate the reaction by adding the triggering agent to the ADC solution. A typical final concentration for Cathepsin B is in the nanomolar range (e.g., 20 nM), while the ADC concentration is in the micromolar range (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This stops the enzymatic reaction and precipitates proteins.
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the intact ADC/drug-linker and the released payload.
-
Create a standard curve for the payload to determine its concentration in the samples.
-
Plot the concentration of the released payload over time to determine the release kinetics and calculate the half-life (t½) of release.
Protocol for In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the cytotoxic potency (e.g., IC50 value) of an ADC or a released payload on a cancer cell line.
Materials:
-
Cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)
-
Cell culture medium and supplements (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
ADC or payload solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC or payload in cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC or payload solutions to the wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Cathepsin B-Mediated Cleavage Assay
Objective: To specifically assess the cleavage of a linker by the lysosomal protease Cathepsin B.
Materials:
-
ADC or drug-linker construct with a Cathepsin B-cleavable sequence (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching solution (e.g., 10% acetic acid or acetonitrile)
-
Analytical method to detect cleavage (e.g., HPLC, LC-MS, or a fluorogenic substrate)
Procedure:
-
Activate the Cathepsin B by pre-incubating it in the assay buffer containing DTT.
-
Prepare a solution of the ADC or drug-linker construct in the assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots of the reaction and stop the reaction using the quenching solution.
-
Analyze the samples to quantify the amount of cleaved linker or released payload. If using a fluorogenic substrate (e.g., a peptide linked to 7-amino-4-methylcoumarin, AMC), the increase in fluorescence can be monitored in real-time using a plate reader.
-
Determine the rate of cleavage from the data collected over time.
References
Navigating the Neighborhood: A Comparative Guide to the Bystander Effect of Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the design of an effective antibody-drug conjugate (ADC) is a multifaceted challenge. A key consideration in maximizing therapeutic efficacy, particularly in the context of heterogeneous tumors, is the bystander effect. This phenomenon, predominantly mediated by ADCs with cleavable linkers, allows for the killing of not only antigen-positive target cells but also adjacent antigen-negative cells. This guide provides an objective comparison of the bystander effect induced by various cleavable linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.
The bystander effect is a crucial mechanism of action for ADCs, especially in solid tumors where antigen expression can be varied or lost.[1][2] It is primarily a feature of ADCs equipped with cleavable linkers and membrane-permeable payloads.[3] Upon internalization into an antigen-positive (Ag+) cell, the linker is cleaved, releasing the cytotoxic payload. If the payload possesses suitable physicochemical properties, such as lipophilicity and neutrality, it can diffuse across the cell membrane and kill neighboring antigen-negative (Ag-) cells.[4][5] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.[3]
Mechanisms of Bystander Killing with Cleavable Linker ADCs
The bystander effect of ADCs with cleavable linkers is a sequential process that begins with targeted delivery and culminates in the death of neighboring tumor cells. The choice of linker and payload is critical in determining the extent of this effect.[6]
Three common types of cleavable linkers are:
-
Protease-sensitive linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[7]
-
pH-sensitive linkers: Linkers containing bonds like hydrazones are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[7]
-
Glutathione-sensitive linkers: These linkers incorporate disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the extracellular space.[7]
The following diagram illustrates the general mechanism of the ADC bystander effect.
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified using various in vitro and in vivo assays to compare the efficacy of different ADCs.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cancer cells.[6]
Table 1: Comparison of In Vitro Bystander Effect of Different ADCs
| ADC | Target | Linker Type | Payload | Bystander Effect | Reference |
| Trastuzumab-vc-MMAE | HER2 | Valine-Citrulline (Cleavable) | MMAE | Yes | [3] |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | GGFG Peptide (Cleavable) | DXd | Yes | [3][8] |
| Padcev® (Enfortumab vedotin) | Nectin-4 | Valine-Citrulline (Cleavable) | MMAE | Yes | [3] |
| Trodelvy® (Sacituzumab govitecan) | TROP-2 | CL2A (pH-sensitive, Cleavable) | SN-38 | Yes | [3] |
| Kadcyla® (T-DM1) | HER2 | SMCC (Non-cleavable) | DM1 | Minimal/No | [3][8] |
A key metric for quantifying the bystander effect is the Bystander Effect Coefficient (φBE) , which represents the efficiency of bystander killing. Studies have shown a direct correlation between the level of target antigen expression on Ag+ cells and the magnitude of the bystander effect on Ag- cells.[9] For example, in a co-culture of HER2-positive and HER2-negative cells, increasing the fraction of HER2-positive cells leads to a greater bystander killing of the HER2-negative population when treated with an ADC with a cleavable linker.[9]
Table 2: Bystander Effect Coefficient (φBE) of T-vc-MMAE in Co-culture
| Cell Lines (Ag- : Ag+) | Ratio of Ag+ Cells | Bystander Effect Coefficient (φBE) |
| GFP-MCF7 : N87 | 10% | ~5% |
| GFP-MCF7 : N87 | 50% | ~20% |
| GFP-MCF7 : N87 | 90% | ~45% |
| (Data adapted from a study on T-vc-MMAE, demonstrating increased bystander killing with a higher proportion of antigen-positive cells.[9]) |
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic effect on bystander cells is mediated by a soluble factor (the released payload) secreted into the culture medium.
Table 3: Comparison of Bystander Effect in Conditioned Medium Assay
| ADC | Treatment Condition | Effect on HER2-negative (MCF7) Cell Viability | Bystander Effect | Reference |
| DS-8201a (T-DXd) | Conditioned medium from DS-8201a-treated HER2+ cells | Significantly reduced | Yes | [10][11] |
| T-DM1 | Conditioned medium from T-DM1-treated HER2+ cells | Not impacted | No | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the bystander effect.
In Vitro Co-Culture Bystander Assay Protocol
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload.[6]
-
Cell Labeling (Optional but Recommended): To distinguish between the two cell populations, label the Ag+ cells with a red fluorescent protein (RFP) and the Ag- cells with a green fluorescent protein (GFP).[12]
-
Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:4, 4:1). The total cell number per well should be kept constant. Allow the cells to adhere overnight.[13]
-
ADC Treatment: Add the ADC of interest at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.[13] Include appropriate controls (e.g., untreated co-culture, ADC-treated Ag- monoculture).
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (typically 72-96 hours).
-
Analysis: Quantify the viability of the Ag- cell population using a method that can differentiate between the labeled cells, such as flow cytometry or automated fluorescence microscopy.[14]
Conditioned Medium Transfer Assay Protocol
-
Prepare Conditioned Medium: Seed Ag+ cells in a culture plate and allow them to adhere. Treat the cells with the ADC for a specified time (e.g., 48-72 hours).[10]
-
Collect Conditioned Medium: Harvest the culture supernatant, which is now the "conditioned medium." It is recommended to centrifuge or filter the medium to remove any detached cells.[12]
-
Treat Bystander Cells: Seed Ag- cells in a separate 96-well plate and allow them to adhere. Replace the culture medium with the conditioned medium.[10]
-
Incubation and Analysis: Incubate the Ag- cells for a defined period and then assess their viability using a standard method like an MTT or CellTiter-Glo assay.[13]
Physicochemical Properties of Payloads and Their Impact on the Bystander Effect
The ability of a payload to diffuse across cell membranes is a critical determinant of the bystander effect.[15] This is largely governed by its physicochemical properties.
Table 4: Physicochemical Properties of Common ADC Payloads and Their Bystander Potential
| Payload | Class | Lipophilicity (LogP) | Membrane Permeability | Bystander Effect |
| MMAE | Auristatin | High | High | Strong |
| MMAF | Auristatin | Low (charged) | Low | Weak/None |
| DM1 | Maytansinoid | Moderate | Moderate | Weak |
| DM4 | Maytansinoid | High | High | Strong |
| DXd | Topoisomerase I Inhibitor | High | High | Strong |
| SN-38 | Topoisomerase I Inhibitor | High | High | Strong |
| (Data compiled from multiple sources.[8][15]) |
The Damköhler number (Da) is a dimensionless parameter that can be used to predict the bystander potential of a payload by relating the rate of cellular uptake to the rate of diffusion.[16] Payloads with an optimal Da (typically between 1 and 3) are predicted to exhibit the most efficient bystander killing.[16]
Conclusion
The bystander effect, driven by cleavable linkers and membrane-permeable payloads, is a powerful mechanism for enhancing the efficacy of ADCs in heterogeneous tumors. A thorough evaluation of the bystander effect using quantitative in vitro and in vivo models is essential for the selection and optimization of ADC candidates. By carefully considering the interplay between the linker chemistry, payload properties, and the tumor microenvironment, researchers can design more effective ADCs with an improved therapeutic window. This guide provides a framework for the comparative evaluation of the bystander effect, empowering researchers to make informed decisions in the development of next-generation cancer therapies.
References
- 1. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Validation of ADC Purity and Homogeneity by HPLC
The characterization of antibody-drug conjugates (ADCs) is a critical aspect of their development and manufacturing, ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and homogeneity of these complex biomolecules. This guide provides a detailed comparison of the three primary HPLC methods employed for ADC analysis: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase (RP) HPLC.
Principles and Applications of HPLC Methods for ADC Analysis
Each HPLC method leverages distinct separation principles to probe different critical quality attributes (CQAs) of ADCs.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This non-denaturing technique separates molecules based on their surface hydrophobicity.[1] It is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species for cysteine-linked ADCs.[2][3] The increasing hydrophobicity with each conjugated drug molecule allows for the resolution of species with zero, two, four, six, or eight drugs.[4]
-
Size Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic volume.[5][6] It is the primary method for quantifying aggregates, which are a major concern for efficacy and immunogenicity.[6][7] SEC can also be used to detect fragments of the ADC.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions, typically using organic solvents and low pH.[9] It is a versatile method for assessing purity, identifying fragments, and can serve as an orthogonal method for DAR determination, particularly after reduction of the ADC to separate its light and heavy chains.[2][9]
Comparative Performance of HPLC Methods
The choice of HPLC method depends on the specific quality attribute being investigated. The following table summarizes the key performance characteristics of each technique for ADC analysis.
| Feature | Hydrophobic Interaction Chromatography (HIC-HPLC) | Size Exclusion Chromatography (SEC-HPLC) | Reversed-Phase HPLC (RP-HPLC) |
| Primary Application | Drug-to-Antibody Ratio (DAR) determination, Drug-load distribution.[2][3] | Aggregation and fragmentation analysis.[5][8] | Purity, fragmentation, and orthogonal DAR analysis.[2][9] |
| Separation Principle | Surface hydrophobicity.[3] | Hydrodynamic volume (size).[5] | Hydrophobicity (under denaturing conditions).[9] |
| Strengths | - Resolves different drug-loaded species.[4]- Non-denaturing conditions preserve native structure.[1] | - Accurate quantification of aggregates.[6]- Can detect fragments.[8] | - High resolution for purity assessment.- Orthogonal method for DAR.[2] |
| Limitations | - Not ideal for lysine-linked ADCs due to heterogeneity.[10][11]- High salt concentrations can be corrosive to equipment.[4] | - Potential for secondary hydrophobic or electrostatic interactions affecting separation.[5][7]- Limited resolution for species of similar size. | - Denaturing conditions can alter the ADC structure.[12]- Not suitable for analyzing intact, non-covalent aggregates. |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each HPLC method.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis
Objective: To determine the drug-to-antibody ratio and drug load distribution of a cysteine-linked ADC.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
Materials:
-
Column: A HIC column, such as a Butyl-NPR or TSKgel Butyl-NPR.
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Sample: ADC diluted to 1 mg/mL in Mobile Phase A.
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µL of the ADC sample.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Maintain 100% Mobile Phase B for 5 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate for 10 minutes.
-
Monitor the absorbance at 280 nm.
-
Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[2]
Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
Objective: To quantify the percentage of aggregates and monomers in an ADC sample.
Instrumentation:
-
HPLC system as described for HIC-HPLC.
Materials:
-
Column: An SEC column, such as a TSKgel G3000SWxl.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.[13]
-
Sample: ADC at a concentration of 1-5 mg/mL in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 20 µL of the ADC sample.
-
Elute isocratically with the mobile phase for 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks to determine their relative percentages.
Reversed-Phase HPLC (RP-HPLC) for Purity and Reduced DAR Analysis
Objective: To assess the purity of the ADC and determine the DAR after reduction.
Instrumentation:
-
HPLC system as described for HIC-HPLC.
Materials:
-
Column: A reversed-phase column, such as a C4 or C8 wide-pore column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Sample (for purity): ADC at 1 mg/mL in water.
-
Sample (for reduced DAR): Reduce the ADC with Dithiothreitol (DTT) prior to analysis.[2]
Procedure:
-
Equilibrate the column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the sample.
-
Elute with a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
Monitor the absorbance at 280 nm.
-
For purity analysis, identify and quantify impurity peaks.
-
For reduced DAR analysis, calculate the weighted average DAR from the peak areas of the drug-loaded and unloaded light and heavy chains.[2]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each HPLC method.
Caption: Workflow for ADC DAR analysis by HIC-HPLC.
Caption: Workflow for ADC aggregation analysis by SEC-HPLC.
Caption: Workflow for ADC purity and reduced DAR analysis by RP-HPLC.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. agilent.com [agilent.com]
- 5. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Maleimide Conjugation and Other Site-Specific Methods
For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is paramount. This guide provides an objective comparison of maleimide-based conjugation with other leading site-specific methods, supported by experimental data, to inform the selection of the optimal bioconjugation strategy.
Maleimide (B117702) conjugation, a long-standing and widely utilized method for thiol-reactive bioconjugation, offers high specificity and rapid reaction rates under physiological conditions.[1] However, the stability of the resulting thioether bond has been a subject of considerable research, leading to the development of alternative site-specific conjugation strategies. This guide will compare maleimide conjugation with two prominent alternatives: copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and enzymatic ligation via Sortase A.
Quantitative Comparison of Performance Metrics
The choice of a bioconjugation strategy often involves a trade-off between reaction kinetics, stability of the resulting linkage, and the complexity of the experimental setup. The following tables summarize key quantitative data to facilitate a direct comparison between maleimide conjugation, SPAAC, and Sortase-mediated ligation.
Reaction Kinetics
The speed of a conjugation reaction is a critical factor, particularly when working with sensitive biomolecules or in time-dependent applications.
| Method | Reactants | Second-Order Rate Constant (k) | Typical Reaction Time |
| Maleimide Conjugation | Thiol + Maleimide | ~0.5 M⁻¹s⁻¹ to ~10³ M⁻¹s⁻¹ (highly dependent on thiol pKa and pH)[2][3] | 1-2 hours[4] |
| SPAAC (Click Chemistry) | Azide (B81097) + Strained Alkyne (e.g., DBCO) | 10⁻³ - 77 M⁻¹s⁻¹ (dependent on the cyclooctyne)[5] | 1-18 hours[4][6] |
| Sortase-Mediated Ligation | LPXTG motif + (G)n motif | kcat/KM: ~159 M⁻¹s⁻¹ (wild-type Sortase A) to >22,000 M⁻¹s⁻¹ (engineered mutants)[7] | 4-24 hours[8] |
Note: Reaction rates are dependent on specific reactants, concentrations, temperature, and buffer conditions.
Stability of the Resulting Conjugate
The stability of the covalent bond formed is crucial for the in vivo efficacy and safety of bioconjugates, especially for therapeutic applications like antibody-drug conjugates (ADCs).
| Method | Bond Formed | Stability in Plasma/Reducing Environments | Key Stability Features |
| Maleimide Conjugation | Thioether (succinimidyl) | Moderate; susceptible to retro-Michael addition and thiol exchange.[9] | The thioether bond can undergo exchange with other thiols (e.g., albumin), leading to premature payload release.[10] Ring-opening hydrolysis of the succinimide (B58015) can lead to a more stable product. |
| SPAAC (Click Chemistry) | Triazole | High | Forms a highly stable and irreversible triazole linkage.[9] |
| Sortase-Mediated Ligation | Peptide Bond | High | Forms a native peptide bond, which is generally stable under physiological conditions. |
Visualizing the Conjugation Chemistries
To better understand the underlying chemical principles, the following diagrams illustrate the reaction mechanisms of maleimide conjugation, SPAAC, and Sortase-mediated ligation.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of any bioconjugation strategy. Below are generalized protocols for each of the discussed methods.
Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines the general steps for conjugating a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteines)
-
Maleimide-functionalized molecule (e.g., drug, fluorophore)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent (optional): Free cysteine or N-acetyl cysteine.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 10- to 50-fold molar excess of TCEP and incubating for 1-2 hours at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Immediately add the maleimide-functionalized molecule to the thiol-containing protein solution. A 5- to 20-fold molar excess of the maleimide reagent is typically used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a molar excess of a free thiol to quench any unreacted maleimide groups.
-
Purification: Remove excess, unreacted reagents by size-exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified protein with a strained alkyne-functionalized molecule.
Materials:
-
Azide-modified protein.
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG).
-
Reaction Buffer: PBS, pH 7.4.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Reactant Preparation: Dissolve the azide-modified protein and the strained alkyne-functionalized molecule in the reaction buffer.
-
Conjugation Reaction: Mix the two solutions. The optimal molar ratio of alkyne to azide can vary, but a 3:1 ratio has been shown to be effective.[6]
-
Incubation: Incubate the reaction mixture at a temperature and for a duration optimized for the specific reactants. For example, incubation at 50°C for 18 hours has been found to be optimal for certain VHH antibodies.[6]
-
Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.
Protocol 3: Sortase-Mediated Ligation
This protocol outlines the enzymatic ligation of a protein containing a C-terminal LPXTG motif to a molecule with an N-terminal poly-glycine sequence.
Materials:
-
Protein with a C-terminal LPXTG motif.
-
Molecule with an N-terminal oligo-glycine (G)n motif (n ≥ 3).
-
Sortase A enzyme (wild-type or engineered mutant).
-
Ligation Buffer: Tris buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂), pH 7.5.
-
Purification column (e.g., Ni-NTA for His-tagged enzyme, size-exclusion chromatography).
Procedure:
-
Reaction Setup: In the ligation buffer, combine the LPXTG-containing protein and the (G)n-containing molecule. A 1:1 to 1:10 molar ratio of the LPXTG-protein to the (G)n-molecule is often used.[8]
-
Enzymatic Reaction: Add Sortase A to the reaction mixture. The amount of enzyme will depend on its activity.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 4°C to 37°C) for 4 to 24 hours.
-
Purification: Remove the Sortase A enzyme (e.g., if His-tagged, using a Ni-NTA column) and any unreacted starting materials using size-exclusion chromatography.
Experimental Workflow and Decision Making
The selection of a conjugation method depends on various factors including the nature of the biomolecule, the desired properties of the conjugate, and available resources. The following workflow can guide the decision-making process.
Conclusion
Maleimide conjugation remains a valuable tool for bioconjugation due to its speed and selectivity for thiols. However, for applications requiring high in vivo stability, such as the development of long-circulating therapeutics, the potential for retro-Michael addition and thiol exchange is a significant consideration.
Next-generation site-specific methods like SPAAC and sortase-mediated ligation offer superior conjugate stability, forming irreversible triazole and peptide bonds, respectively. While SPAAC can offer very fast reaction kinetics with optimized reagents, sortase-mediated ligation provides a highly specific enzymatic approach to forming a native peptide linkage. The choice between these methods will ultimately depend on the specific requirements of the application, including the desired reaction speed, the importance of conjugate stability, and the feasibility of introducing the necessary reactive handles or recognition motifs into the biomolecules of interest.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered Sortases in Peptide and Protein Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Cathepsin B on Different Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Cathepsin B on various peptide linkers, a critical consideration in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The controlled release of a therapeutic payload is paramount to the efficacy and safety of these conjugates, and understanding the enzymatic lability of different linkers is key to achieving this. This document summarizes quantitative data, details experimental protocols for assessing linker cleavage, and provides visual representations of key processes.
Data Summary: Cathepsin B Cleavage of Peptide Linkers
The following table summarizes the susceptibility of various peptide linkers to cleavage by Cathepsin B. This data is compiled from multiple studies and provides a comparative overview of commonly used and novel linker sequences. The efficiency of cleavage is often influenced by the specific assay conditions and the nature of the conjugated payload.
| Peptide Linker Sequence | Spacer | Relative Cleavage Efficiency by Cathepsin B | Key Findings & Comments |
| Val-Cit (Valine-Citrulline) | PABC | High | The most widely used and well-characterized Cathepsin B-cleavable linker in ADCs.[1][] It is designed for efficient and traceless drug release.[1] Other lysosomal proteases like Cathepsin L, S, and F can also contribute to its cleavage.[1] |
| Phe-Lys (Phenylalanine-Lysine) | PABC | High | Another clinically used dipeptide linker that balances plasma stability with intracellular protease cleavage.[][3] In one study, a Z-Phe-Lys-PABC-DOX model substrate was cleaved 30-fold faster by purified Cathepsin B than the corresponding Val-Cit substrate.[4] |
| Val-Ala (Valine-Alanine) | PABC | Moderate to High | A recognized Cathepsin B substrate used in ADC development.[][5] |
| GFLG (Glycine-Phenylalanine-Leucine-Glycine) | - | Moderate | A widely used tetrapeptide linker in drug delivery systems.[6] The primary cleavage site is between Phenylalanine and Leucine.[6] In some contexts, direct conjugation to a drug without a self-immolative spacer can result in incomplete drug release.[7] |
| FRRL (Phenylalanine-Arginine-Arginine-Leucine) | - | High | This peptide sequence, when conjugated to doxorubicin (B1662922), formed stable nanoparticles and demonstrated effective cancer cell death with minimal toxicity to normal cells.[8] |
| Lys-Val-Cit | PABC | Higher than Val-Cit | The addition of a basic amino acid (Lysine) at the P3 position made the linker more labile than the parent Val-Cit linker.[9] |
| Asp-Val-Cit | PABC | High (similar to Val-Cit) | The addition of an acidic amino acid (Aspartic acid) at the P3 position can increase plasma stability by blocking cleavage by certain plasma enzymes, without compromising cleavage by Cathepsin B.[9] |
| cBu-Cit (cyclobutane-1,1-dicarboxamide-Citrulline) | PABC | High (more selective than Val-Cit) | Designed for higher specificity towards Cathepsin B.[10][11] Drug release from cBu-Cit linkers was significantly inhibited by a Cathepsin B-specific inhibitor, in contrast to Val-Cit linkers.[12] |
| Val-Gln, Leu-Gln, Phe-Gln | - | Higher than Val-Cit and Val-Ala | These glutamine-containing dipeptides were found to be cleaved faster by cathepsins in cell lysates.[10] |
| GFGSVQFAGF | - | Cleavable | An extended peptide substrate identified from a combinatorial library as being susceptible to Cathepsin B cleavage.[13] |
| GFQGVQFAGF | - | Cleavable | Another extended peptide substrate selected from a combinatorial library for Cathepsin B-mediated cleavage.[13] |
PABC: p-aminobenzyloxycarbonyl
Experimental Protocols
A detailed methodology for assessing the cleavage of peptide linkers by Cathepsin B is crucial for reproducible and comparable results. Below are typical protocols for in vitro enzymatic assays.
1. In Vitro Cleavage Assay Using Fluorogenic Substrates
This method is used to determine the kinetics of linker cleavage by measuring the increase in fluorescence upon the release of a fluorophore.
-
Objective: To quantify the rate of cleavage of a peptide linker by recombinant Cathepsin B.
-
Materials:
-
Recombinant Human Cathepsin B[3]
-
Fluorogenic peptide substrate (e.g., Peptide-AMC [7-amino-4-methylcoumarin] or Peptide-Rhodamine 110)[3][14]
-
Assay Buffer: 25 mM MES, pH 5.0-6.0[3]
-
Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT)[3]
-
96-well black microplate[3]
-
Fluorescence microplate reader[3]
-
-
Procedure:
-
Reagent Preparation:
-
Prepare Assay and Activation buffers. The Activation Buffer with DTT should be prepared fresh.[3]
-
Reconstitute the recombinant Cathepsin B and the fluorogenic peptide substrate according to the manufacturer's instructions.
-
-
Enzyme Activation:
-
Dilute the Cathepsin B stock solution in Activation Buffer.
-
Incubate at room temperature for 15 minutes to activate the enzyme.[15]
-
-
Reaction Setup:
-
Add the activated Cathepsin B solution to the wells of the 96-well microplate.
-
Include a blank control with Assay Buffer instead of the enzyme solution.[3]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[1]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 348/440 nm for AMC) at regular intervals.[16][17]
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank from the experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[3]
-
-
2. In Vitro Cleavage Assay of Antibody-Drug Conjugates (ADCs) by HPLC
This method quantifies the release of the payload from an ADC over time.
-
Objective: To measure the rate of drug release from a peptide linker-containing ADC in the presence of Cathepsin B.
-
Materials:
-
Procedure:
-
Enzyme Activation:
-
Add Cathepsin B stock solution to the Activation Buffer and incubate for 15 minutes at room temperature.[15]
-
-
Reaction Setup:
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Immediately quench the reaction by adding the aliquot to a quenching solution to stop the enzymatic activity.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact ADC, released payload, and any intermediates.[15]
-
-
Data Analysis:
-
Calculate the percentage of released drug at each time point by comparing the peak area of the free drug to the total drug-related species.
-
-
Visualizations
Diagrams of Experimental Workflow and Cleavage Mechanism
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. news-medical.net [news-medical.net]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cathepsin B Assay Kit (ab270787) | Abcam [abcam.com]
- 15. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
Val-Ala Linkers Enhance Hydrophilicity in Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a suitable linker is a critical step in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the Valine-Alanine (Val-Ala) dipeptide linker, with a focus on the evidence supporting its enhanced hydrophilicity compared to the more conventional Valine-Citrulline (Val-Cit) linker. This improved hydrophilicity offers significant advantages in the development of ADCs, particularly when working with hydrophobic payloads.
Enhanced Hydrophilicity and Reduced Aggregation with Val-Ala Linkers
The Val-Ala linker has demonstrated superior hydrophilicity in comparison to the Val-Cit linker.[1][2] This characteristic is crucial as it directly impacts the physicochemical properties of the resulting ADC, leading to a lower propensity for aggregation, even at higher drug-to-antibody ratios (DARs).[3][] Aggregation is a major challenge in ADC development, as it can lead to manufacturing difficulties, reduced efficacy, and potential immunogenicity.
The use of Val-Ala linkers allows for the successful conjugation of a higher number of drug molecules per antibody, a critical factor for enhancing the therapeutic potency of an ADC, especially when targeting cancer cells with low antigen expression.
Quantitative Comparison: Val-Ala vs. Val-Cit Linkers
The advantages of the Val-Ala linker's hydrophilicity are evident in the following quantitative data comparing its performance with the Val-Cit linker in ADC formulations.
| Parameter | Val-Ala Linker | Val-Cit Linker | Source(s) |
| Maximum Achievable Drug-to-Antibody Ratio (DAR) | Up to 7.4 | Struggles with precipitation and aggregation at high DARs | [3] |
| Aggregation at High DARs | Limited aggregation (<10% at DAR 7.4) | Prone to significant aggregation and precipitation | [3] |
| Dimeric Peak Increase (at average DAR of ~7) | No obvious increase | 1.80% increase in aggregation | [1] |
Experimental Protocol: Assessing ADC Hydrophilicity via Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a standard analytical technique used to characterize the hydrophobicity of proteins and ADCs. More hydrophilic ADCs will have a shorter retention time on the HIC column.
Objective: To compare the relative hydrophilicity of ADCs constructed with Val-Ala and Val-Cit linkers.
Materials:
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
High-performance liquid chromatography (HPLC) system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC samples (Val-Ala and Val-Cit conjugated)
-
Unconjugated antibody (as a control)
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject a defined amount of the ADC sample onto the column.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes). This decreasing salt gradient will cause the elution of proteins based on their hydrophobicity, with more hydrophobic species eluting later.
-
Data Acquisition: Monitor the column eluate using a UV detector at 280 nm.
-
Analysis: Compare the retention times of the main peaks for the Val-Ala ADC, Val-Cit ADC, and the unconjugated antibody. A shorter retention time for the Val-Ala ADC compared to the Val-Cit ADC would provide experimental evidence of its increased hydrophilicity.
Visualizing the Impact of Linker Hydrophilicity
The following diagrams illustrate key concepts related to ADC design and the influence of linker properties.
Caption: ADC internalization and payload release pathway.
Caption: Relationship between linker hydrophilicity and ADC properties.
References
A Comparative Guide to Antibody-Drug Conjugates Featuring the Mal-amide-PEG8-Val-Ala-PAB-PNP Linker
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) hinges on the careful selection of each component: the antibody, the cytotoxic payload, and the linker that connects them. This guide provides a detailed comparison of ADCs utilizing the cleavable Mal-amide-PEG8-Val-Ala-PAB-PNP linker system, benchmarking its performance against other common linker technologies. The information presented is supported by experimental data from recent case studies to facilitate informed decisions in ADC development.
The this compound linker is a sophisticated system designed for targeted drug delivery. It incorporates a maleimide (B117702) group for site-specific conjugation to antibody cysteine residues, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to improve solubility and pharmacokinetic properties, and a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide.[1][2] Upon internalization into target tumor cells, the Val-Ala bond is cleaved in the lysosome, initiating a self-immolation cascade of the para-aminobenzyl carbamate (B1207046) (PAB) spacer to release the active cytotoxic payload.
Mechanism of Action: Val-Ala Linker Cleavage and Payload Release
The targeted delivery and intracellular release of the cytotoxic payload is a multi-step process initiated by the binding of the ADC to its target antigen on the cancer cell surface.
Comparative Performance Data
The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability, potency, and potential for off-target toxicity. The following tables summarize the performance of ADCs utilizing the Mal-PEG8-Val-Ala-PAB linker in comparison to other linker technologies.
Table 1: In Vitro Cytotoxicity
The in vitro potency of an ADC is a key indicator of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| ADC Construct (Antibody-Linker-Payload) | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Trastuzumab-Mal-PEG8-Val-Ala-PAB-SB-743921 | SK-BR-3 (HER2 high) | HER2 | 0.83 | [3] |
| Trastuzumab-Mal-PEG8-Val-Ala-PAB-SB-743921 | BT474 (HER2 high) | HER2 | 1.15 | [3] |
| Trastuzumab-Mal-PEG8-Val-Ala-PAB-SB-743921 | MDA-MB-231 (HER2 low) | HER2 | >100 | [3] |
| Cetuximab-Mal-PEG8-Val-Ala-PAB-SNS-032 | MDA-MB-468 (EGFR high) | EGFR | ~30 | [4] |
| Cetuximab-Mal-PEG8-Val-Ala-PAB-SNS-032 | CAL51 (EGFR low) | EGFR | >1000 | [4] |
| Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2 high) | HER2 | 0.1-1 | [5] |
| Trastuzumab-SMCC (non-cleavable)-DM1 | SK-BR-3 (HER2 high) | HER2 | 0.02-0.2 | [5] |
Table 2: Plasma Stability
An ideal ADC should remain stable in circulation to prevent premature release of its cytotoxic payload, which can lead to systemic toxicity.
| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining | Key Findings | Reference |
| Val-Ala | Human | 28 days | >95% | Highly stable in human plasma. | [5] |
| Val-Cit | Human | 28 days | >95% | Highly stable in human plasma. | [5] |
| Val-Ala | Mouse | 14 days | ~30% (can be variable) | Less stable in mouse plasma due to carboxylesterase activity. | [5] |
| Val-Cit | Mouse | 14 days | <5% | Prone to premature cleavage in mouse plasma. | [5] |
| Glu-Val-Cit | Mouse | 14 days | >95% | N-terminal modification improves stability in mouse plasma. | [5] |
| Non-cleavable (e.g., SMCC) | Human/Mouse | >14 days | >95% | Generally exhibits very high plasma stability. | [5] |
Table 3: In Vivo Efficacy (Xenograft Models)
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo.
| ADC Construct | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Trastuzumab-Mal-PEG8-Val-Ala-PAB-SB-743921 | BT474 (HER2 high) | 10 mg/kg, weekly | Significant tumor growth inhibition, comparable to T-DM1 | [3][6] |
| Cetuximab-Mal-PEG8-Val-Ala-PAB-SNS-032 | MDA-MB-468 (EGFR high) | 7.5 mg/kg, weekly | Significant tumor growth restriction | [4][7] |
| Isotype Control-ADC | MDA-MB-468 | 7.5 mg/kg, weekly | No significant effect on tumor growth | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC and control antibodies. Replace the cell culture medium with the ADC dilutions and incubate for 72-144 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma over time.
-
Incubation : Dilute the ADC in plasma (human, mouse, rat, etc.) to a final concentration (e.g., 0.1-1 mg/mL) and incubate at 37°C.
-
Time Points : Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation : Isolate the ADC from the plasma using affinity capture methods, such as Protein A magnetic beads.
-
Analysis : Analyze the captured ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.
In Vivo Efficacy in Xenograft Models
This protocol outlines the assessment of an ADC's anti-tumor activity in a preclinical animal model.
-
Model Development : Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize mice into treatment and control groups. Administer the ADC, vehicle control, and any comparator drugs (e.g., unconjugated antibody or free payload) via an appropriate route (typically intravenously).
-
Monitoring : Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint : The study is typically concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis : Plot the mean tumor volume for each group over time to visualize the treatment effect. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.
Conclusion
The this compound linker represents a refined and effective platform for the development of ADCs. Its key features, including a hydrophilic PEG spacer and a stable yet efficiently cleavable Val-Ala dipeptide, contribute to favorable in vitro potency and in vivo efficacy, as demonstrated in recent preclinical studies. However, as with all linker technologies, careful consideration must be given to the specific antibody, payload, and target indication. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the rational design and preclinical evaluation of next-generation antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 3. A novel antibody-KSP inhibitor conjugate improves KSP inhibitor efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-EGFR Antibody-Drug Conjugate Carrying an Inhibitor Targeting CDK Restricts Triple-Negative Breast Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Figure 6 from Anti-EGFR AntibodyâDrug Conjugate Carrying an Inhibitor Targeting CDK Restricts Triple-Negative Breast Cancer Growth - American Association for Cancer Research - Figshare [aacr.figshare.com]
A Comparative Review of Val-Ala Linker Performance in Preclinical Antibody-Drug Conjugate Models
The Valine-Alanine (Val-Ala) dipeptide linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), enabling the targeted release of cytotoxic payloads within tumor cells. This guide provides a comparative analysis of the Val-Ala linker's performance against other common linkers in preclinical studies, focusing on stability, efficacy, and biophysical properties.
Mechanism of Action: Cathepsin B-Mediated Cleavage
Val-Ala linkers are a type of enzyme-cleavable linker designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[] Upon binding to a target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. The acidic environment of the lysosome and the presence of enzymes like Cathepsin B facilitate the hydrolysis of the peptide bond between Valine and Alanine.[][2] This cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like PABC (p-aminobenzyl carbamate), leading to targeted cell death.[]
Comparative Performance Data
The choice of dipeptide linker significantly impacts an ADC's therapeutic index. Preclinical data consistently shows that Val-Ala offers a distinct performance profile compared to the more commonly used Valine-Citrulline (Val-Cit) and other sequences.
Table 1: In Vitro Performance Comparison of Dipeptide Linkers
| Linker | Payload | Key Finding | Advantage of Val-Ala | Reference |
| Val-Ala | MMAE | Similar buffer stability and cathepsin B release efficiency to Val-Cit. | Less aggregation in high Drug-to-Antibody Ratio (DAR) constructs. | [3] |
| Val-Cit | MMAE | Widely used, good plasma stability and release behavior. | Val-Ala is less hydrophobic, which is beneficial for lipophilic payloads. | [3] |
| Val-Ala | PBD Dimer | Allowed for DAR up to 7.4 with limited aggregation (<10%). | Superior performance for hydrophobic payloads where Val-Cit leads to aggregation. | [3][] |
| Val-Cit | PBD Dimer | Difficult to achieve high DAR due to precipitation and aggregation. | Val-Ala's higher hydrophilicity enables higher drug loading. | [] |
| Sulfatase-cleavable | MMAE | Showed similar in vitro effect on HER2+ cell lines as Val-Ala/Val-Cit. | Val-Ala is a more established, protease-cleavable system. | [3] |
| Val-Ala | MMAE | Superior in vitro cytotoxic potency compared to non-cleavable or D-amino acid linkers. | Demonstrates the necessity of a correctly configured, cleavable linker for activity. | [5] |
Table 2: In Vivo Performance Comparison in Preclinical Models
| Linker | Antibody Context | Key Finding | Advantage of Val-Ala | Reference |
| Val-Ala | Non-internalizing Ab | Exhibited better in vivo performance (anticancer activity) compared to Val-Cit, Val-Lys, and Val-Arg analogues. | Suggests broader applicability, even for ADCs not dependent on internalization. | [6] |
| Val-Cit | Internalizing Ab | High instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c). | Val-Ala also shows this instability, but modifications can mitigate it. Preclinical model selection is critical. | [7][8] |
| Val-Ala | Internalizing Ab | In a HER2+ model, a Val-Ala ADC showed higher cytotoxicity than an approved ADC (Kadcyla®) at a high DAR. | Can support higher DARs, potentially leading to enhanced efficacy. | [5] |
| Glu-Val-Cit | Internalizing Ab | Addition of glutamic acid significantly increased stability in mouse plasma compared to Val-Cit. | This modification strategy could also be applied to enhance Val-Ala stability. | [9] |
| Tandem-cleavage | Internalizing Ab | Glucuronide-masked Val-Ala and Val-Cit linkers showed improved stability and tolerability in rats. | Demonstrates an advanced strategy to overcome premature cleavage of dipeptide linkers. | [10] |
Key Experimental Protocols
Accurate preclinical assessment relies on standardized and robust experimental methodologies. Below are summaries of key protocols used to evaluate Val-Ala linker performance.
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the ADC and prevent premature payload release in plasma.
-
Methodology:
-
The ADC is diluted to a final concentration (e.g., 1 mg/mL) in plasma from relevant species (mouse, rat, human).[7]
-
Samples are incubated at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).[7]
-
At each time point, aliquots are collected and frozen at -80°C to halt any reaction.
-
The ADC is captured from the plasma, often using magnetic beads coated with an anti-IgG antibody.[7]
-
The average DAR is measured using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to quantify the extent of drug-linker loss over time.
-
2. In Vitro Cathepsin B Cleavage Assay
-
Objective: To confirm the linker's susceptibility to cleavage by its target lysosomal enzyme.
-
Methodology:
-
A reaction buffer is prepared to mimic the lysosomal environment (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT).[7]
-
The ADC is added to the buffer at a specified concentration (e.g., 10-50 µM).
-
The reaction is initiated by adding purified human cathepsin B (e.g., 1-5 µM).[7]
-
The mixture is incubated at 37°C, and aliquots are taken at various time points.
-
The reaction is quenched (e.g., with a protease inhibitor or by changing pH).
-
The release of the free payload is quantified using RP-HPLC or LC-MS.[11]
-
3. In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of the ADC in a living model.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or SCID) are implanted with human cancer cells, either subcutaneously (CDX models) or orthotopically. Patient-derived xenografts (PDX) are also used for higher clinical relevance.[12][13]
-
Dosing: Once tumors reach a specified volume, animals are randomized into groups and treated with the ADC (at various doses), a vehicle control, and relevant comparator ADCs.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include complete tumor regression, survival, and assessment of the maximum tolerated dose (MTD).[14]
-
Discussion and Strategic Implications
The preclinical data reveals several key characteristics of the Val-Ala linker that guide its strategic use in ADC development.
-
Hydrophobicity and DAR: A significant advantage of Val-Ala is its lower hydrophobicity compared to Val-Cit.[3] This property is crucial when working with highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers, as it allows for the construction of ADCs with higher DARs without the aggregation and manufacturing issues that plague Val-Cit counterparts.[]
-
Stability: While both Val-Ala and Val-Cit linkers are generally stable in human plasma, they are known to be prematurely cleaved in mouse plasma by the enzyme carboxylesterase 1c (Ces1c).[7][8] This highlights a critical translational challenge: preclinical efficacy data from mouse models can be misleading if this instability is not addressed.[7] Strategies to mitigate this include using Ces1c-knockout mice or developing modified linkers, such as the Glu-Val-Cit sequence, which shows enhanced stability.[9]
-
Versatility: Studies with non-internalizing antibodies suggest that Val-Ala may have a performance advantage over other dipeptides in scenarios where payload release occurs in the tumor microenvironment rather than strictly inside the lysosome.[6] This could broaden the applicability of Val-Ala-based ADCs to a wider range of targets.
References
- 2. researchgate.net [researchgate.net]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Advances in preclinical evaluation of experimental antibody-drug conjugates - CSHL Scientific Digital Repository [repository.cshl.edu]
- 14. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Mal-amide-PEG8-Val-Ala-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Disposal Plan
This document provides crucial safety and logistical information for the proper disposal of Mal-amide-PEG8-Val-Ala-PAB-PNP, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended to be a preferred resource for laboratory safety and chemical handling, fostering trust by delivering value beyond the product itself.
Understanding the Compound and its Components
This compound is a complex molecule comprised of several distinct chemical moieties. A comprehensive understanding of each component is necessary to appreciate the potential hazards and inform the correct disposal methodology.
| Component | Chemical Name | Key Hazards |
| Mal-amide | Maleimide | Toxic, skin sensitizer, corrosive. |
| PEG8 | Polyethylene Glycol (8 units) | Generally non-hazardous, biodegradable. |
| Val-Ala | Valine-Alanine dipeptide | Eye irritant. |
| PAB | p-aminobenzyl alcohol | Irritant, may be harmful, can cause methemoglobinemia.[1][2] |
| PNP | p-nitrophenyl | Harmful if swallowed, irritant.[3] |
Note: The complete ADC construct, including the cytotoxic payload, will have a significantly higher hazard profile than the linker alone. This guide focuses on the disposal of the linker itself. Always consult the Safety Data Sheet (SDS) for the specific ADC.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste segregation and handling.
Step 1: Waste Segregation
-
Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container. The container should be made of a chemically resistant material.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
Step 2: Decontamination
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A common procedure is to rinse with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to remove the compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent and then clean with a standard laboratory disinfectant. All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as solid hazardous waste.
Step 3: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
